p-Xylylene Dithiocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(thiocyanatomethyl)phenyl]methyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S2/c11-7-13-5-9-1-2-10(4-3-9)6-14-8-12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFLUYPLYCZQDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC#N)CSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403516 | |
| Record name | p-Xylylene Dithiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1014-99-9, 62855-80-5 | |
| Record name | p-Xylylene Dithiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-XYLYLENE DITHIOCYANATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | p-Xylylene Dithiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what are the chemical properties of p-Xylylene Dithiocyanate
An In-Depth Technical Guide to the Chemical Properties of p-Xylylene Dithiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 1,4-bis(thiocyanatomethyl)benzene, is a bifunctional organic compound featuring a central benzene ring substituted at the para positions with two thiocyanatomethyl groups.[1] This symmetrical molecule holds significant interest for researchers in organic synthesis, materials science, and medicinal chemistry. The presence of two reactive thiocyanate moieties at opposite ends of a rigid aromatic spacer makes it a versatile building block for the synthesis of a wide array of more complex molecules and polymers. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectroscopic characterization, reactivity, and potential applications, with a particular focus on its relevance to the field of drug development.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a 1,4-disubstituted benzene ring with methylene spacers connecting to the thiocyanate (-SCN) functional groups. This arrangement imparts a high degree of symmetry to the molecule. The thiocyanate group is a key feature, as its ambident nature allows for reactivity at either the sulfur or nitrogen atom, depending on the reaction conditions and the nature of the reacting species.[2]
Figure 1: Chemical structure of this compound.
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈N₂S₂ | [1] |
| Molecular Weight | 220.31 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | 137 °C | [4] |
| Solubility | Soluble in acetone | [4] |
| CAS Number | 62855-80-5 | [1][3][4] |
| IUPAC Name | [4-(thiocyanatomethyl)phenyl]methyl thiocyanate | [1] |
Synthesis of this compound
The most common and direct route to this compound is through a nucleophilic substitution reaction. This typically involves the reaction of a p-xylylene dihalide, such as 1,4-bis(bromomethyl)benzene or 1,4-bis(chloromethyl)benzene, with a thiocyanate salt like potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN). The choice of the dihalide precursor is often dictated by its commercial availability and reactivity, with the bromide being a better leaving group than the chloride.[5]
Figure 2: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on analogous syntheses of organic thiocyanates from alkyl halides.[2][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-bis(bromomethyl)benzene (1 equivalent) in a suitable polar aprotic solvent such as acetone or a mixture of ethanol and water.
-
Addition of Reagent: To this solution, add potassium thiocyanate (2.2 equivalents) in one portion.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 3 to 6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The precipitated potassium bromide byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a non-polar eluent system, such as a mixture of hexane and ethyl acetate, to afford the pure product as a white crystalline solid.
Spectroscopic Characterization
The identity and purity of this compound are typically confirmed using standard spectroscopic techniques.
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the C≡N stretching vibration of the thiocyanate group. This peak typically appears in the range of 2140-2160 cm⁻¹.[2][6][7] The exact position can be influenced by the electronic environment of the molecule. Other significant absorptions include those for the aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching of the methylene groups (around 2850-2960 cm⁻¹), and aromatic C=C stretching (in the 1400-1600 cm⁻¹ region).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the high symmetry of the molecule, the ¹H NMR spectrum of this compound is expected to be simple. It should exhibit two singlets: one for the four equivalent aromatic protons on the benzene ring and another for the four equivalent protons of the two methylene groups. The chemical shift of the aromatic protons would be in the typical aromatic region (around 7.0-7.5 ppm), while the methylene protons, being adjacent to an electron-withdrawing thiocyanate group, would appear downfield from typical benzylic protons, likely in the range of 4.0-4.5 ppm.[8][9][10]
-
¹³C NMR: The ¹³C NMR spectrum is also expected to be simple due to the molecule's symmetry. It should show signals for the aromatic carbons (one for the substituted carbons and one for the unsubstituted carbons), a signal for the methylene carbons, and a signal for the thiocyanate carbon (typically in the range of 110-115 ppm).[8][9][11]
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of this compound. The molecular ion peak (M⁺) would be observed at m/z = 220.31. Fragmentation patterns would likely involve the loss of the thiocyanate groups and cleavage of the benzylic C-S bond.
Chemical Reactivity
The chemical reactivity of this compound is dominated by the two thiocyanate functional groups. The ambident nature of the thiocyanate anion (⁻SCN) means that it can react as a nucleophile through either the sulfur or the nitrogen atom. In the case of this compound, the thiocyanate groups can act as electrophilic sites for nucleophilic attack or participate in other transformations.
Nucleophilic Substitution Reactions
The methylene carbons attached to the thiocyanate groups are susceptible to nucleophilic attack, with the thiocyanate ion acting as a leaving group. This allows for the introduction of various other functional groups. For example, reaction with amines or thiols could lead to the formation of new C-N or C-S bonds, respectively.[12]
Ambident Reactivity of the Thiocyanate Group
The thiocyanate group itself possesses both an electrophilic carbon atom and nucleophilic sulfur and nitrogen atoms. The carbon atom of the C≡N triple bond can be attacked by strong nucleophiles. Conversely, the nitrogen and sulfur atoms have lone pairs of electrons and can act as nucleophiles. The choice of reaction conditions and reagents determines the site of reactivity.
Sources
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- 4. 1,3-Bis(isocyanatomethyl)benzene(3634-83-1) IR Spectrum [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theoretical study of polymerization mechanism of p-xylylene based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. chemrxiv.org [chemrxiv.org]
A Comprehensive Technical Guide to the Synthesis and Characterization of p-Xylylene Dithiocyanate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
p-Xylylene dithiocyanate, systematically named 1,4-bis(thiocyanatomethyl)benzene, is a bifunctional aromatic compound with a rigid phenylene core flanked by reactive thiocyanate groups. This structure makes it a valuable building block in polymer science, coordination chemistry, and organic synthesis. The thiocyanate moieties can undergo various transformations, including conversion to thiols, isothiocyanates, or participation in cycloaddition reactions, opening avenues for the creation of novel sulfur-containing polymers and heterocyclic systems. This guide provides a detailed protocol for its synthesis via nucleophilic substitution and outlines a comprehensive characterization workflow using modern spectroscopic techniques.
Synthesis of this compound
Rationale and Mechanistic Insight
The synthesis of this compound is most effectively achieved through a bimolecular nucleophilic substitution (SN2) reaction. This classic transformation involves the displacement of halide leaving groups from a p-xylylene dihalide precursor by the thiocyanate anion (SCN⁻).
-
Choice of Precursor: The reaction typically starts from α,α'-dichloro-p-xylene or α,α'-dibromo-p-xylene. The dibromo derivative is often preferred as bromide is a better leaving group than chloride, leading to faster reaction rates under milder conditions.
-
Nucleophile and Salt: Potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN) serves as the source of the nucleophilic thiocyanate ion. These salts are readily available and sufficiently soluble in appropriate polar solvents.
-
Solvent System: A polar aprotic solvent such as acetone, dimethylformamide (DMF), or acetonitrile is ideal for this SN2 reaction. These solvents effectively solvate the cation (K⁺ or Na⁺) while leaving the thiocyanate anion relatively "naked" and highly nucleophilic, thus accelerating the reaction rate. Acetone is a common and effective choice due to its volatility, which simplifies product isolation[1].
The reaction proceeds in two consecutive SN2 steps, with the monosubstituted intermediate, 4-(bromomethyl)benzyl thiocyanate, forming before the second substitution yields the desired dithiocyanate product.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility and high yield.
Materials and Reagents:
-
α,α'-Dibromo-p-xylene (1.0 eq)
-
Potassium thiocyanate (KSCN) (2.2 eq), dried in a vacuum oven
-
Acetone (anhydrous), sufficient to make a ~0.5 M solution
-
Deionized water
-
Dichloromethane or Ethyl Acetate for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel, rotary evaporator, Buchner funnel
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dried potassium thiocyanate (2.2 eq).
-
Solvent and Substrate Addition: Add anhydrous acetone to the flask, followed by α,α'-dibromo-p-xylene (1.0 eq). Stir the resulting suspension.
-
Reaction Execution: Heat the mixture to reflux (approx. 56°C for acetone) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting dihalide spot. The reaction is typically complete within 3-5 hours.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the acetone using a rotary evaporator.
-
Aqueous Work-up: To the resulting slurry, add deionized water to dissolve the potassium bromide byproduct and any unreacted potassium thiocyanate. The crude this compound will precipitate as a solid.
-
Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with deionized water to remove residual inorganic salts.
-
Purification by Recrystallization: Transfer the crude solid to a fresh flask. Add a minimal amount of a suitable solvent (e.g., ethanol or an acetone/water mixture) and heat until the solid dissolves completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product Collection: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Synthesis and Purification Workflow
Caption: Logical workflow for the complete characterization of the product.
Applications and Future Outlook
This compound is a versatile precursor for advanced materials. Its rigid aromatic core and reactive terminal groups make it an excellent candidate for:
-
Polymer Synthesis: It can be used to synthesize sulfur-containing polymers with potentially high refractive indices or thermal stability. The xylylene backbone is a core component of high-performance Parylene coatings, and derivatives like this could lead to novel functional polymers.[2][3][4][5]
-
Linker in Coordination Polymers: The nitrogen and sulfur atoms of the thiocyanate groups can coordinate to metal centers, enabling the construction of metal-organic frameworks (MOFs) or coordination polymers.
-
Precursor for Heterocycles: The thiocyanate groups can serve as entry points for the synthesis of various sulfur- and nitrogen-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry.
References
- Houben-Weyl Methods of Organic Chemistry, Vol. E 4, 4th ed. Georg Thieme Verlag, Stuttgart.
- The Royal Society of Chemistry. (2014). Electronic Supplementary Material (ESI)
-
Biological Magnetic Resonance Bank. p-xylene - BMRB entry bmse000834. [Link]
- Google Patents. RU2101272C1 - Method of synthesis of dichloro-di-para-xylylene.
-
ResearchGate. Infrared spectra: (a) P4VP and (b) thiocyanate (c) chloride and (d) sulfate complexes. [Link]
-
Organic Chemistry Portal. Thiocyanate synthesis by C-S coupling or substitution. [Link]
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Chongqing Chemdad Co., Ltd. This compound. [Link]
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UNM Physics and Astronomy. Modeling of the CVD Deposition Process for Parylene-C to Predict Thin Film Growth. [Link]
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Semantic Scholar. Preparation and Structure of Di-p-Xylylene. [Link]
-
ResearchGate. Synthesis of Poly(p-xylylene) from ?,?'-Bis(alkoxy or aryloxy)-p-xylenes by Chemical Vapor Deposition Polymerization. [Link]
-
ResearchGate. Functionalization of Poly(para-xylylene)s—Opportunities and Challenges as Coating Material. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
ResearchGate. Vapor Deposition Polymerization of para-Xylylene Derivatives Mechanism and Applications. [Link]
-
ResearchGate. Infrared Spectroscopic Analysis of Linkage Isomerism in Metal−Thiocyanate Complexes. [Link]
-
ResearchGate. Structural formula of di-p-xylylene At temperatures 600-650 o C thermal.... [Link]
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An In-depth Technical Guide to p-Xylylene Dithiocyanate for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of p-Xylylene Dithiocyanate, a versatile bifunctional molecule with significant potential in organic synthesis and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, spectroscopic signature, and applications, grounding all information in established scientific principles and methodologies.
Introduction
This compound, systematically named 1,4-bis(thiocyanatomethyl)benzene, is an organic compound featuring a central p-xylylene core flanked by two thiocyanate functional groups. This symmetrical structure offers two reactive sites, making it a valuable building block for creating complex molecules and polymers. The thiocyanate moiety (-SCN) is a versatile functional group known for its diverse reactivity, allowing for its conversion into various other sulfur-containing groups, which are of significant interest in medicinal chemistry and materials science.[1] This guide aims to provide a detailed resource for professionals working with or considering the use of this compound.
Physicochemical and Identification Data
Accurate identification and understanding of the physical properties of a chemical are paramount for its effective and safe use in a research setting.
Chemical Identifiers
It is important to note that this compound is associated with two CAS numbers in various databases and commercial listings. While both are frequently referenced, it is crucial for researchers to be aware of this and to verify the identity of their material through analytical means.
| Identifier | Value |
| Systematic Name | 1,4-bis(thiocyanatomethyl)benzene |
| Common Synonyms | α,α'-Dithiocyanato-p-xylene |
| Molecular Formula | C₁₀H₈N₂S₂ |
| Molecular Weight | 220.31 g/mol [2] |
| CAS Numbers | 1014-99-9 and 62855-80-5[2] |
Physical Properties
| Property | Value |
| Appearance | White to off-white crystalline powder[2] |
| Melting Point | 135-139 °C[2] |
| Purity (typical) | >98.0% (GC)[2] |
Synthesis of this compound
The most common and direct synthesis of this compound involves a nucleophilic substitution reaction. This process is predicated on the displacement of a good leaving group from the p-xylylene backbone by a thiocyanate salt.
Reaction Principle
The synthesis typically employs p-xylylene dihalide, most commonly p-xylylene dichloride or dibromide, as the electrophilic substrate. A thiocyanate salt, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN), serves as the nucleophile. The thiocyanate anion (SCN⁻) is an ambident nucleophile, meaning it can attack via the sulfur or the nitrogen atom. In reactions with primary halides like p-xylylene dihalide, the reaction generally proceeds via an Sₙ2 mechanism, favoring attack from the more nucleophilic sulfur atom to yield the desired thiocyanate product.[1]
Caption: General synthesis scheme for this compound.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound from p-xylylene dichloride and potassium thiocyanate.
Materials:
-
p-Xylylene dichloride (1,4-bis(chloromethyl)benzene)
-
Potassium thiocyanate (KSCN)[3]
-
Acetone (anhydrous)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-xylylene dichloride (1 equivalent) in anhydrous acetone.
-
Addition of Nucleophile: To this solution, add potassium thiocyanate (a slight excess, typically 2.2 equivalents) in one portion.
-
Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature. The inorganic salt byproduct (potassium chloride) will precipitate out of the solution.
-
Isolation of Crude Product: Filter the reaction mixture to remove the precipitated salt. The filtrate, containing the dissolved product, is then concentrated under reduced pressure to remove the acetone. The resulting crude solid is then washed with distilled water to remove any remaining inorganic salts and unreacted potassium thiocyanate.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a crystalline solid.
-
Drying and Characterization: The purified product should be dried under vacuum. The identity and purity of the final product should be confirmed by melting point determination, and spectroscopic methods (NMR, IR, and Mass Spectrometry).
Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the structure and purity of the synthesized this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong, sharp absorption band corresponding to the stretching vibration of the thiocyanate group (-S-C≡N).
-
-SCN Stretch: A prominent peak is expected in the range of 2140-2160 cm⁻¹. This is a highly characteristic absorption for thiocyanates.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.
-
Aliphatic C-H Stretch: Absorptions in the region of 2850-3000 cm⁻¹ correspond to the methylene (-CH₂-) groups.
-
Aromatic C=C Stretch: Bands in the 1400-1600 cm⁻¹ region are characteristic of the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the symmetry of the molecule, the ¹H and ¹³C NMR spectra of this compound are relatively simple.
-
¹H NMR:
-
A singlet in the aromatic region (typically around 7.0-7.5 ppm) corresponding to the four equivalent aromatic protons.
-
A singlet in the aliphatic region (typically around 4.0-4.5 ppm) for the four equivalent methylene protons.
-
-
¹³C NMR:
-
A signal for the quaternary aromatic carbons.
-
A signal for the protonated aromatic carbons.
-
A signal for the methylene carbons.
-
A signal for the carbon of the thiocyanate group (typically in the 110-120 ppm range).
-
Mass Spectrometry
Mass spectrometry can be used to confirm the molecular weight of this compound. The mass spectrum would show the molecular ion peak (M⁺) at m/z corresponding to 220.31. Fragmentation patterns may involve the loss of the thiocyanate groups or cleavage of the benzyl-sulfur bond.
Reactivity and Synthetic Applications
The bifunctional nature of this compound makes it a valuable intermediate in organic synthesis. The thiocyanate groups can undergo a variety of transformations.
-
Reduction to Thiols: The thiocyanate groups can be reduced to the corresponding thiols (p-xylylene dithiol). This transformation opens up avenues for the synthesis of sulfur-containing polymers and self-assembled monolayers.
-
Conversion to Thioethers: Reaction with organometallic reagents or alkyl halides can lead to the formation of thioethers.
-
Cyclization Reactions: The two reactive ends of the molecule can be utilized in intramolecular or intermolecular cyclization reactions to form macrocycles or heterocyclic compounds.
Applications in Drug Development and Materials Science
While direct applications of this compound in drug development are not extensively documented, its structural motifs and the reactivity of the thiocyanate group suggest several potential avenues for exploration.
Role as a Linker Molecule
The rigid p-xylylene core and the reactive terminal groups make this molecule an attractive candidate as a linker in the design of various chemical probes and drug delivery systems.[4] For instance, it could be used to synthesize bivalent ligands that can simultaneously interact with two binding sites on a biological target.
Caption: Conceptual use of this compound as a linker precursor.
Precursor to Bioactive Molecules
The thiocyanate group is a known pharmacophore and has been incorporated into molecules with antimicrobial and anticancer properties.[5] Furthermore, the thiocyanate group can serve as a precursor to other sulfur-containing functional groups that are prevalent in medicinal chemistry. It can also act as a bioisostere for other functional groups, allowing for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of a drug candidate.[6][7]
Materials Science Applications
The p-xylylene backbone is the fundamental repeating unit of Parylene, a polymer known for its excellent conformal coating properties. The introduction of thiocyanate groups onto the xylylene monomer could lead to the development of novel functional polymers with tailored properties for applications in electronics, coatings, and biomedical devices.
Safety and Handling
This compound is a toxic compound and should be handled with appropriate safety precautions.
-
Toxicity: It is toxic if swallowed or inhaled and causes skin and serious eye irritation. It may also cause respiratory irritation.[2]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
Conclusion
This compound is a valuable bifunctional compound with a well-defined structure and versatile reactivity. Its straightforward synthesis and the potential for diverse chemical transformations make it a useful tool for researchers in organic synthesis, medicinal chemistry, and materials science. This guide has provided a comprehensive overview of its key technical aspects to facilitate its effective and safe utilization in a research and development setting.
References
-
The thiocyanate analog selenocyanate is a more potent antimicrobial pro-drug that also is selectively detoxified by the host. (URL: [Link])
-
The thiocyanate analog selenocyanate is a more potent antimicrobial pro-drug that also is selectively detoxified by the host. (URL: [Link])
-
Bioisosteric Replacements. (URL: [Link])
-
Discovery of disubstituted xylylene derivatives as small molecule direct inhibitors of Keap1-Nrf2 protein-protein interaction. (URL: [Link])
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (URL: [Link])
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PHASE-TRANSFER ALKYLATION OF NITRILES: 2-PHENYLBUTYRONITRILE. (URL: [Link])
-
Organic thiocyanates. (URL: [Link])
-
p-Xylene - BMRB entry bmse000834. (URL: [Link])
-
p-Xylene-based linker for the attachment of hydrophilic groups. (URL: [Link])
-
Preparation of Benzene Derivatives. (URL: [Link])
-
Therapeutic effects of isothiocyanate prodrugs on rheumatoid arthritis. (URL: [Link])
-
Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. (URL: [Link])
-
Bioisosterism. (URL: [Link])
-
One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (URL: [Link])
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. (URL: [Link])
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (URL: [Link])
-
Chemical Shifts, Dipolar Couplings, and Molecular Fragment Replacement (MFR). (URL: [Link])
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Mass spectra of the xylene isomers. Left: Results obtained with phase... (URL: [Link])
-
Positive chemical ionization and collision induced dissociation of phthalates by triple quadrupole mass spectrometry: Multipathway fragmentation mechanism and ab initio computational studies. (URL: [Link])
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The Mechanism of a Retro-Diels-Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. (URL: [Link])
-
The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. (URL: [Link])
-
FTIR spectra of parylene N (ppx), α-dimethyl parylene (dimethyl), and... (URL: [Link])
-
FTIR spectra of poly(4-ethynyl-p-xylylene-co-p-xylylene)-coated samples... (URL: [Link])
-
FTIR spectrum of parylene E deposited on a KBr crystal. (URL: [Link])
-
Optical and Electrical Characterization of Visible Parylene Films. (URL: [Link])
-
Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (URL: [Link])
-
Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (URL: [Link])
-
Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. (URL: [Link])
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Working with Hazardous Chemicals. (URL: [Link])
-
Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using. (URL: [Link])
-
Potassium thiocyanate. (URL: [Link])
-
Potassium thiocyanate – Knowledge and References. (URL: [Link])
-
"Chemical cut" experiment. (URL: [Link])
-
A facile synthesis of commercially important methylene-bis-thiocyanate. (URL: [Link])
- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. (URL: https://arkat-usa.org/arkivoc-journal/browse-arkivoc/ark.5550190.0004.505/ark-2003-v-153)3)
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Introduction: The Importance of Solvent Selection for p-Xylylene Dithiocyanate
An In-Depth Technical Guide to the Solubility of p-Xylylene Dithiocyanate in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of this compound. It is intended for researchers, chemists, and formulation scientists who utilize this compound in organic synthesis, polymer chemistry, and materials science. This document moves beyond a simple data summary to provide a foundational understanding of the compound's structural properties as they relate to solubility, and offers a robust, field-tested protocol for empirical solubility determination.
This compound is a bifunctional organic compound featuring a rigid p-phenylene core flanked by two reactive thiocyanate (-SCN) groups via methylene bridges.[1] Its symmetrical structure and the versatile reactivity of the thiocyanate moieties make it a valuable monomer and cross-linking agent in the synthesis of polymers and a precursor in various organic transformations.[1]
The success of any application, from polymerization to purification and formulation, is critically dependent on solvent selection. A well-chosen solvent ensures homogenous reaction conditions, controls reaction kinetics, and facilitates product isolation. Conversely, poor solubility can lead to incomplete reactions, low yields, and purification challenges. This guide provides the theoretical framework and practical methodology to make informed solvent choices for this compound.
Physicochemical Properties and Structural Analysis
Understanding the physical and chemical properties of this compound is fundamental to predicting its solubility behavior. The molecule's characteristics are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈N₂S₂ | [1][2] |
| Molecular Weight | 220.31 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 137 °C | [1][3] |
| Boiling Point | 396.9 ± 22.0 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| IUPAC Name | [4-(thiocyanatomethyl)phenyl]methyl thiocyanate | [2] |
Structural Causality: The solubility of this compound is dictated by a balance of two key structural features:
-
The Aromatic Core: The central para-substituted benzene ring is nonpolar and hydrophobic. This feature suggests affinity for aromatic or nonpolar solvents.
-
The Thiocyanate Groups: The two thiocyanate (-S-C≡N) functional groups are highly polar and capable of engaging in dipole-dipole interactions. This suggests affinity for polar solvents.
This dual--hydrophobic and polar-nature means the compound is unlikely to be soluble in the extremes of the solvent polarity spectrum (e.g., very nonpolar alkanes or very polar water). Its optimal solubility is expected in solvents that can effectively solvate both the aromatic ring and the polar end groups.
Theoretical Solubility Profile and Solvent Class Recommendations
The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] We can use this principle to forecast the solubility of this compound in major classes of organic solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile): This class of solvents is predicted to be the most effective. Solvents like acetone possess a significant dipole moment that can interact favorably with the polar thiocyanate groups, while their organic character can solvate the xylene core. Indeed, this compound is reported to be soluble in Acetone.[3]
-
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents are of intermediate polarity and are often excellent at dissolving a wide range of organic compounds. They should be effective at solvating this compound.
-
Aromatic Solvents (e.g., Toluene, Xylenes): The structural similarity between these solvents and the compound's core suggests that they may be effective, particularly at elevated temperatures. The π-π stacking interactions between the solvent and solute aromatic rings can enhance solubility.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): While these solvents are polar, their strong hydrogen-bonding networks may be disrupted by the nonpolar xylene core, potentially limiting solubility.[5] Solubility is expected to be moderate at best.
-
Nonpolar Aliphatic Solvents (e.g., Hexane, Cyclohexane): These solvents lack the polarity needed to effectively solvate the thiocyanate groups. Therefore, this compound is expected to have very low solubility in this class.[5]
Experimental Protocol for Solubility Determination
Theoretical predictions must be validated by empirical testing. The following protocol provides a reliable, step-by-step method for determining the solubility of this compound. This self-validating system ensures reproducibility and accuracy.
Materials and Equipment
-
This compound (purity >98%)
-
Analytical balance (±0.1 mg precision)
-
Glass vials (e.g., 4 mL or 8 mL) with screw caps
-
Graduated cylinders or pipettes
-
Magnetic stirrer and stir bars or vortex mixer
-
Selection of organic solvents (analytical grade)
-
Temperature-controlled environment (e.g., lab bench at ambient temperature, water bath)
Safety Precautions
-
Hazard Profile: this compound is harmful if swallowed.[2] It may also cause respiratory irritation.
-
Handling: Always handle the compound in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Solvents: Consult the Safety Data Sheet (SDS) for each solvent used and handle accordingly.
Experimental Workflow Diagram
The logical flow of the solubility testing protocol is outlined below.
Caption: Experimental workflow for qualitative solubility screening.
Step-by-Step Procedure
This procedure is designed to classify solubility based on a common threshold (e.g., 10 mg/mL).
-
Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry glass vial. Record the exact mass.[6]
-
Solvent Addition: Add 1.0 mL of the selected organic solvent to the vial using a calibrated pipette.[6] This creates a target concentration of 10 mg/mL.
-
Agitation: Securely cap the vial and shake it vigorously for at least 60-120 seconds using a vortex mixer or magnetic stirrer.[4][6] Causality: Vigorous agitation is crucial to ensure the system reaches equilibrium and overcomes any kinetic barriers to dissolution.
-
Observation: Allow the vial to stand for a moment and carefully observe the contents against a well-lit background.
-
Completely Dissolved: If the solution is clear with no visible solid particles, the compound is considered "Soluble" in that solvent at the tested concentration.
-
Partially Dissolved or Insoluble: If solid particles remain, the compound is "Partially Soluble" or "Insoluble."
-
-
Semi-Quantitative Analysis (Optional): For samples that do not fully dissolve, one can add solvent in known increments (e.g., 0.5 mL) with agitation after each addition until complete dissolution is achieved.[6] Record the total volume of solvent required to calculate the approximate solubility in mg/mL.
-
Record Keeping: Systematically record all observations in a laboratory notebook, as shown in the example table below.
Table 2: Example Solubility Data Log
| Solvent | Mass of Solute (mg) | Volume of Solvent (mL) | Observation (at 25 °C) | Classification (>10 mg/mL) |
| Acetone | 10.2 | 1.0 | Clear, colorless solution | Soluble |
| Hexane | 10.1 | 1.0 | Most solid remains | Insoluble |
| Toluene | 10.3 | 1.0 | Some solid remains | Partially Soluble |
| Dichloromethane | 9.9 | 1.0 | Clear, colorless solution | Soluble |
Conclusion
While published data on the solubility of this compound is sparse, a systematic approach based on its fundamental physicochemical properties allows for a strong predictive understanding. The compound's dual polar and nonpolar characteristics suggest that polar aprotic and chlorinated solvents are the most promising candidates for achieving high solubility. This theoretical analysis, combined with the robust experimental protocol provided, equips researchers with the necessary tools to confidently select and validate appropriate solvent systems, thereby optimizing their synthetic and material processing workflows.
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A Technical Guide to the Polymerization of p-Xylylene Dithiocyanate: Mechanistic Insights and Experimental Protocols
Executive Summary
Poly(p-xylylene) (PPX), commercially known as Parylene, is a high-performance polymer renowned for its exceptional conformal coating properties, chemical inertness, and dielectric strength. The functionalization of the PPX backbone offers a pathway to tailor these properties for advanced applications, including in biomedical devices and organic electronics. This guide introduces p-xylylene dithiocyanate as a functional monomer and delineates a proposed reaction mechanism for its polymerization. Leveraging the established principles of chemical vapor deposition (CVD) polymerization of parylene derivatives, we present a comprehensive overview of the monomer generation, initiation, propagation, and termination steps. This document provides researchers, scientists, and drug development professionals with the foundational knowledge, detailed experimental workflows, and characterization protocols necessary to explore this novel polymer. The insights herein are grounded in established literature on p-xylylene polymerization and thiocyanate chemistry, providing a robust framework for synthesizing and investigating poly(this compound).
Introduction to Functionalized Poly(p-xylylene)s
The synthesis of poly(p-xylylene) via the Gorham process, which involves the vacuum pyrolysis of a stable [2.2]paracyclophane precursor, is a cornerstone of advanced material science.[1][2] This solvent-free, vapor-phase deposition process yields ultra-thin, pinhole-free polymer films. The versatility of this platform is significantly expanded by introducing functional groups onto the aromatic ring or the aliphatic bridge of the xylylene monomer.[3] Such modifications can imbue the resulting polymer with tailored characteristics, such as altered hydrophilicity, biocompatibility, or electronic properties.
The thiocyanate (-S-C≡N) functional group is a particularly intriguing candidate for modifying the PPX backbone. Organothiocyanates are valuable synthetic intermediates and are found in various biologically active compounds.[4] The incorporation of the thiocyanate moiety is anticipated to confer unique attributes to the PPX polymer, including:
-
Enhanced Adhesion: The sulfur atom may promote stronger interactions with metallic substrates.
-
Post-Polymerization Modification: The thiocyanate group can serve as a versatile chemical handle for further reactions, allowing for surface functionalization or cross-linking.
-
Optical and Electronic Properties: The electronic nature of the thiocyanate group could influence the polymer's dielectric constant and refractive index.
This guide focuses on the polymerization of this compound, a monomer designed to create a functionalized PPX film where each repeating unit contains two thiocyanate groups.
Proposed Polymerization Mechanism
The polymerization of this compound is proposed to proceed via a free-radical mechanism analogous to that of unsubstituted p-xylylene, initiated by the thermal pyrolysis of a suitable precursor.[1][5][6] The overall process is a multi-step vapor deposition polymerization that occurs under high vacuum.
Step 1: Precursor Sublimation
The process begins with a stable, solid precursor, proposed here as di(thiocyanato)-[2.2]paracyclophane . This precursor is heated under vacuum, causing it to sublimate directly from a solid to a gaseous state without decomposition. This step ensures a controlled and steady supply of the precursor into the high-temperature pyrolysis zone.
Step 2: Pyrolytic Cleavage to Monomer
The gaseous precursor is passed through a furnace at a significantly higher temperature (typically >650°C). The extreme heat supplies the energy required to cleave the strained ethylenic bridges of the paracyclophane ring.[2] This pyrolysis step generates the highly reactive monomeric intermediate, This compound . This monomer is a quinonoid diradical, which is diamagnetic in its singlet ground state but possesses the reactivity of a biradical.[1][6][7]
Step 3: Deposition and Polymerization
The reactive monomer gas then enters a deposition chamber held at or below room temperature. Upon contact with the cooler surfaces, the monomer condenses and spontaneously polymerizes.
-
Initiation: The polymerization is initiated by the dimerization of two monomer molecules that have condensed on the surface.[1][6] This initial coupling forms a genuine diradical dimer, which is the first step in chain formation.
-
Propagation: The diradical chain ends rapidly add subsequent monomer molecules from the vapor phase.[5] The chain grows linearly as each monomer attaches to a radical end, regenerating the radical site at the new chain terminus. This process continues, building long polymer chains.
-
Termination: Chain termination can occur through several pathways, including the combination of two growing radical chains or reactions with impurities present in the system. Due to the low pressure and high purity of the monomer stream, the molecular weights of the resulting polymers are typically very high.
It is important to note that the thiocyanate group itself can be reactive. While the primary polymerization is expected to proceed through the xylylene backbone, side reactions involving the thiocyanate moiety, such as radical-induced cross-linking or thermal rearrangement to isothiocyanate, could potentially occur, although the low deposition temperature minimizes these possibilities.[8]
Experimental Workflow and Protocols
The successful synthesis of poly(this compound) relies on a meticulously executed multi-step process, from precursor synthesis to the final polymer deposition.
Workflow Overview
The overall experimental workflow is a logical progression from starting materials to the final characterized polymer film.
Protocol 3.1: Synthesis of Di(thiocyanato)-[2.2]paracyclophane Precursor
This protocol describes a plausible synthesis route from a commercially available precursor. The choice of a copper-catalyzed cyanation is based on its proven efficacy for aryl halides.
Objective: To synthesize the polymer precursor by introducing thiocyanate groups onto the paracyclophane core.
Materials:
-
4,12-Dibromo[2.2]paracyclophane
-
Copper(I) thiocyanate (CuSCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To a dry, three-neck round-bottom flask equipped with a reflux condenser and an argon inlet, add 4,12-dibromo[2.2]paracyclophane (1 equivalent).
-
Add copper(I) thiocyanate (2.5 equivalents).
-
Under a positive flow of argon, add anhydrous DMF to the flask until the solids are fully suspended.
-
Heat the reaction mixture to 140-150°C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
After completion, cool the mixture to room temperature and pour it into a stirred solution of aqueous ammonia to dissolve copper salts.
-
Extract the aqueous mixture multiple times with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain pure di(thiocyanato)-[2.2]paracyclophane.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 3.2: Chemical Vapor Deposition (CVD) Polymerization
This protocol details the vacuum polymerization process.
Objective: To polymerize the precursor into a thin film on a substrate.
Equipment:
-
Parylene deposition system (or equivalent three-zone tube furnace)
-
Rotary vane vacuum pump
-
Substrates for deposition (e.g., silicon wafers, glass slides)
Procedure:
-
Place the desired substrates into the deposition chamber of the CVD system.
-
Load 100-500 mg of the purified di(thiocyanato)-[2.2]paracyclophane precursor into an aluminum foil boat and place it in the sublimation zone.
-
Evacuate the system to a base pressure of <10 mTorr.
-
Set the zone temperatures:
-
Sublimation Zone: 160-175°C
-
Pyrolysis Zone: 670-690°C
-
Deposition Zone: 25°C (Room Temperature)
-
-
Begin heating the sublimation zone. As the precursor sublimes, it will be drawn through the pyrolysis furnace and into the deposition chamber.
-
The reactive monomer will condense and polymerize on all surfaces within the deposition chamber, including the substrates.
-
Continue the process until all the precursor has been consumed.
-
Turn off the heaters and allow the system to cool to room temperature under vacuum.
-
Vent the chamber with nitrogen gas and carefully remove the coated substrates.
Data Presentation and Analysis
The resulting polymer films should be characterized to confirm their chemical structure, thermal stability, and molecular weight. The following table presents hypothetical but expected data for the synthesized polymer.
| Property | Expected Value | Characterization Method | Rationale for Choice |
| Molecular Weight (Mw) | > 200,000 g/mol | GPC (in suitable solvent) | To confirm the formation of high molecular weight polymer, typical for this method. |
| Polydispersity (PDI) | 1.5 - 2.5 | GPC | Reflects the characteristics of a free-radical step-growth polymerization.[9] |
| FTIR Peaks | ~2150 cm⁻¹ (C≡N str.) | FTIR Spectroscopy | To confirm the successful incorporation and integrity of the thiocyanate group. |
| ~820 cm⁻¹ (p-subst. C-H) | To verify the p-disubstituted aromatic ring structure of the polymer backbone. | ||
| Glass Transition (Tg) | 100 - 130 °C | DSC | To determine the operating temperature range and thermal behavior of the polymer. |
| Decomposition (Td) | > 300 °C (in N₂) | TGA | To assess the thermal stability, which is expected to be high like other PPXs.[10] |
Visualization of Polymerization Mechanism
A visual representation of the chemical transformations is crucial for understanding the polymerization mechanism.
Discussion and Future Outlook
The technical guide outlines a scientifically grounded pathway for the synthesis and polymerization of this compound. The causality behind the experimental choices is rooted in decades of research on parylene chemistry. The high-temperature pyrolysis is essential to generate the high-energy, reactive monomer, while the low-pressure environment prevents premature gas-phase polymerization and ensures a mean free path sufficient for the monomer to reach the substrate.[1] The room-temperature deposition surface acts as a "cold trap," efficiently condensing the monomer and initiating the spontaneous polymerization process.[2]
The successful synthesis of poly(this compound) would open new avenues for material science research. The presence of the thiocyanate groups on the polymer backbone provides a platform for numerous post-deposition modifications. For example, the thiocyanate can be hydrolyzed to thiols, reduced to disulfides, or used in click chemistry reactions. This versatility makes it a promising material for applications in:
-
Drug Development and Delivery: The polymer surface could be functionalized with targeting ligands or drugs.
-
Biosensors: The surface could be modified to immobilize enzymes or antibodies for specific analyte detection.
-
Advanced Coatings: The polymer may exhibit unique adhesion or barrier properties beneficial for electronic or medical device encapsulation.
Further research should focus on confirming the proposed mechanism, optimizing the reaction conditions, and thoroughly characterizing the physical, chemical, and biological properties of the resulting polymer films.
References
- Kozyrev, Y. N., Jouikov, V. V., Mendkovich, A. S., Kokorekin, V. A., & Rusakov, A. I. (2025). The Effect of Proton Donors on the Process of Electrochemical Generation of Thiocyanogen and Its Reactivity. Russian Journal of Electrochemistry. (Note: This is a future publication date as per the search result, reflecting ongoing research).
-
Malinowski, M., & Ledzion, R. (2010). Theoretical study of polymerization mechanism of p-xylylene based polymers. The Journal of Physical Chemistry A, 114(12), 4296–4303. [Link]
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Yadav, P., & Kumar, R. (2023). Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. Organic & Biomolecular Chemistry, 21(35), 7045-7063. [Link]
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Malinowski, M., & Ledzion, R. (2010). Theoretical Study of Polymerization Mechanism of p-Xylylene Based Polymers. The Journal of Physical Chemistry A, 114(12), 4296-4303. [Link]
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Malinowski, M., & Ledzion, R. (2010). Theoretical study of polymerization mechanism of p-xylylene based polymers. Journal of Physical Chemistry A. [Link]
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Yeh, Y. S., James, W. J., & Yasuda, H. K. (1990). Polymerization of Para-xylylene Derivatives VI. Scholars' Mine. [Link]
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Wikipedia contributors. (n.d.). Thiocyanogen. In Wikipedia. Retrieved from [Link]
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Malinowski, M., & Ledzion, R. (2010). Theoretical Study of Polymerization Mechanism of p-Xylylene Based Polymers. ResearchGate. [Link]
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Lyu, J., & Bielawski, C. W. (2022). New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. Polymer Chemistry, 13(5), 613-617. [Link]
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Gazicki, M., & Lipman, J. (2005). Vapor Deposition Polymerization of para-Xylylene Derivatives Mechanism and Applications. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by C-S coupling or substitution. . [Link]
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Delman, A. D., Stein, A. A., & Simms, B. B. (1970). Thermal behavior of poly‐p‐xylylene‐m‐carborane. Journal of Polymer Science Part A-1: Polymer Chemistry, 8(7), 1741-1751. [Link]
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An In-depth Technical Guide to the Discovery and Synthesis of p-Xylylene Dithiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, history, and synthesis of p-Xylylene dithiocyanate, also known as α,α'-dithiocyanato-p-xylene. It is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering in-depth technical details, historical context, and practical synthetic methodologies.
Introduction to this compound
This compound is a solid organic compound with the molecular formula C₁₀H₈N₂S₂. It is characterized as a white to almost white crystalline powder. This bifunctional molecule, featuring a rigid p-xylylene core flanked by two reactive thiocyanate groups, has garnered interest in various fields, particularly in polymer science and as a potential building block in the synthesis of novel materials and pharmaceuticals. The presence of the thiocyanate functional groups allows for a diverse range of chemical transformations, making it a versatile precursor for more complex molecular architectures.
Historical Context: The Dawn of Xylylene Chemistry
The story of this compound is intrinsically linked to the broader history of xylylene chemistry, which began in the mid-19th century. The initial explorations into the reactions of p-xylene and its derivatives laid the groundwork for the eventual synthesis of a vast array of related compounds.
While the exact first synthesis of this compound is not definitively documented in readily available modern databases, its creation can be logically placed within the context of systematic studies on the reactivity of p-xylylene dihalides. Early organic chemists, such as Adolph Claus and C. L. Jackson, were instrumental in investigating the substitution reactions of these dihalides with various nucleophiles. It is highly probable that the synthesis of this compound was first achieved through the straightforward nucleophilic substitution of p-xylylene dibromide or dichloride with a thiocyanate salt, a common practice in that era for introducing the thiocyanate functionality.
The development of parylene, a polymer derived from p-xylylene, in the mid-20th century further spurred interest in p-xylylene derivatives. The pioneering work of Michael Szwarc in the 1940s on the pyrolysis of p-xylene and the subsequent development of the Gorham process for parylene synthesis in the 1960s highlighted the unique chemical properties of the p-xylylene core. This broader interest in p-xylylene chemistry undoubtedly contributed to a more thorough investigation of its various functionalized derivatives, including the dithiocyanate.
Core Synthesis Methodologies
The primary and most established method for synthesizing this compound is through a nucleophilic substitution reaction. This approach remains the most practical and widely used due to its simplicity and the ready availability of the starting materials.
Classical Synthesis: Nucleophilic Substitution
The foundational synthesis of this compound involves the reaction of a p-xylylene dihalide, typically p-xylylene dichloride or p-xylylene dibromide, with an alkali metal thiocyanate, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN).
Reaction Scheme:
Caption: Classical synthesis of this compound via nucleophilic substitution.
Detailed Experimental Protocol:
-
Dissolution of Reactants: p-Xylylene dichloride (1 equivalent) is dissolved in a suitable polar aprotic solvent, such as acetone or dimethylformamide (DMF).
-
Addition of Thiocyanate Salt: Potassium thiocyanate (a slight excess, typically 2.2 equivalents) is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The inorganic salt byproduct (KCl) is removed by filtration. The solvent is then removed from the filtrate under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound as a white crystalline solid.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent is chosen to dissolve both the organic substrate and the inorganic salt, facilitating the reaction. Acetone and DMF are effective choices.
-
Stoichiometry: A slight excess of the thiocyanate salt is used to ensure the complete conversion of the dihalide.
-
Temperature: Heating the reaction mixture increases the rate of the nucleophilic substitution, leading to a more efficient synthesis within a reasonable timeframe.
-
Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, removing any unreacted starting materials or side products.
Modern Synthetic Approaches
While the classical nucleophilic substitution remains the workhorse for the synthesis of this compound, modern organic chemistry has introduced several advanced methods for the formation of aryl thiocyanates. Although not always directly applied to the synthesis of the title compound, these methods offer potential alternative routes and are valuable for the synthesis of a broader range of related molecules.
-
Copper-Catalyzed Cross-Coupling: This method involves the cross-coupling of arylboronic acids with potassium thiocyanate (KSCN) using a copper catalyst. This approach is particularly useful for synthesizing aryl thiocyanates from readily available boronic acid derivatives.
-
Gold-Catalyzed C-S Cross-Coupling: Gold catalysts have been shown to be effective in mediating the cross-coupling of aryl iodides with silver-based thionucleophiles. This method offers a broad substrate scope and high tolerance to various functional groups.
-
Electrochemical Synthesis: Electrochemical methods provide a "green" alternative for the synthesis of aryl thiocyanates. These methods often proceed under mild conditions without the need for chemical oxidants.
These modern techniques, while more complex than the classical approach, offer advantages in terms of substrate scope, functional group tolerance, and milder reaction conditions, making them valuable tools for the synthesis of a wide array of aryl thiocyanates.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₈N₂S₂ | |
| Molecular Weight | 220.31 g/mol | |
| Appearance | White to almost white crystalline powder | |
| Melting Point | 135-139 °C | |
| CAS Number | 1014-99-9 |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the laboratory synthesis of this compound.
Applications and Future Outlook
This compound serves as a valuable intermediate in several areas of chemical research:
-
Polymer Chemistry: The two thiocyanate groups can participate in polymerization reactions, leading to the formation of novel sulfur-containing polymers with potentially interesting thermal and optical properties.
-
Materials Science: The rigid p-xylylene core makes it an attractive building block for the synthesis of functional materials, such as organic conductors or materials with specific electronic properties.
-
Medicinal Chemistry: The thiocyanate moiety is present in some biologically active molecules. This compound can serve as a scaffold for the synthesis of new drug candidates.
The continued exploration of the reactivity of this compound is expected to lead to the development of new materials and molecules with unique properties and applications. As synthetic methodologies continue to advance, the accessibility and utility of this versatile compound are likely to increase.
References
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Parylene - Wikipedia. Available at: [Link]
-
Preparation and Structure of Di-p-Xylylene - Semantic Scholar. Available at: [Link]
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Synthesis of Aryl Thiocyanates via Copper-Catalyzed Aerobic Oxidative Cross-Coupling between Arylboronic Acids and KSCN - Organic Chemistry Portal. Available at: [Link]
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Synthesis of Aryl Thiocyanates, Aryl Dithiocarbamates, Aryl Sulfones, and Aryl Thiobenzoates via Au-Catalyzed C-S Cross-Couplings - PubMed. Available at: [Link]
-
Paired Electrolysis Enabled Cyanation of Diaryl Diselenides with KSCN Leading to Aryl Selenocyanates - MDPI. Available at: [Link]
An In-depth Technical Guide to the Safe Handling of p-Xylylene Dithiocyanate for Research Applications
This guide provides a detailed examination of the safety protocols and handling precautions for p-Xylylene Dithiocyanate (CAS No. 62855-80-5). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind each safety recommendation, ensuring a culture of informed caution in the laboratory.
Section 1: Compound Identification and Physicochemical Properties
This compound, also known as α,α'-Dithiocyanato-p-xylene, is a bifunctional organic compound. Its utility in materials science and as a synthetic building block stems from the reactivity of its two thiocyanate (-SCN) groups positioned symmetrically on a xylylene core.[1] Understanding its physical state is the first step in risk assessment; as a crystalline solid, the primary exposure risk during handling is through the inhalation of airborne particulates or direct contact with the solid.[1][2]
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonym(s) | α,α'-Dithiocyanato-p-xylene | [1][2] |
| CAS Number | 62855-80-5 | [1][2] |
| Molecular Formula | C₁₀H₈N₂S₂ | |
| Molecular Weight | 220.31 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 135.0 to 139.0 °C | [1][2] |
| Purity | >98.0% (GC) | [1][2] |
Section 2: Hazard Analysis and GHS Classification
The Globally Harmonized System (GHS) provides a clear and definitive framework for understanding the hazards associated with this compound. It is classified as acutely toxic and an irritant. This profile necessitates stringent handling controls to prevent exposure.[2]
GHS Pictograms:
Signal Word: Danger [4]
Hazard Statements (H-Statements): [2]
-
H301 + H331: Toxic if swallowed or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (P-Statements): [2]
-
P261: Avoid breathing dust.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.
-
P304 + P311: IF INHALED: Call a POISON CENTER or doctor.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
Field-Proven Insight: It is critical to distinguish this compound (CAS 62855-80-5) from its analogue, p-Xylylene Dichloride (CAS 623-25-6). The dichloride is significantly more hazardous, classified as fatal if inhaled and causing severe skin burns.[4][5] Always verify the CAS number before consulting a safety data sheet to prevent catastrophic mishandling based on incorrect safety information.
Section 3: Core Principles of Safe Handling: A Proactive Approach
The principle of "as low as reasonably achievable" (ALARA) must govern all interactions with this compound. Given its acute toxicity via inhalation and ingestion, exposure must be minimized through a multi-layered safety approach encompassing engineering controls, personal protective equipment, and meticulous laboratory hygiene.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound powder is a certified chemical fume hood. The causality is direct: the H331 classification ("Toxic if inhaled") means that any potential for the powder to become airborne presents a significant health risk.[2] A fume hood provides constant airflow to capture and exhaust any particulates generated during weighing or transfer, protecting the operator. All work, including weighing, reconstituting, and aliquoting, must be performed deep within the hood sash.
Personal Protective Equipment (PPE): The Operator's Barrier
PPE is not a substitute for robust engineering controls but is a critical final barrier against exposure. The selection of PPE must directly address the hazards identified in Section 2.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable starting point for handling the solid.[6] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating skin.
-
Eye and Face Protection: The H319 classification ("Causes serious eye irritation") mandates the use of chemical safety goggles.[2] A face shield should be worn over goggles during procedures with a higher risk of splashing or dust generation.[6]
-
Body Protection: A full-sleeved lab coat must be worn and kept fully fastened to protect skin from accidental contact.
-
Respiratory Protection: Due to the H331 hazard, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) should be used when handling larger quantities of the powder or if the integrity of the fume hood is compromised.[4] All respirator use must comply with a formal respiratory protection program, including fit-testing.
Section 4: Standard Operating Procedure (SOP) for Weighing and Handling
This protocol is a self-validating system designed to minimize exposure at every step.
-
Preparation:
-
Don all required PPE (lab coat, safety goggles, nitrile gloves).
-
Verify the chemical fume hood is operational (check airflow monitor).
-
Place all necessary equipment (spatulas, weigh paper/boats, container for the compound, waste bag) inside the fume hood.
-
Place a plastic-backed absorbent liner on the fume hood surface to contain any minor spills.
-
-
Execution (inside the fume hood):
-
Carefully open the stock container. Avoid any sudden movements that could aerosolize the powder.
-
Use a clean spatula to carefully transfer the desired amount of this compound to a tared weigh boat.
-
Once the desired mass is obtained, securely close the primary stock container.
-
Proceed with the experimental step (e.g., dissolving in a solvent) within the fume hood.
-
-
Decontamination and Cleanup:
-
Carefully place all disposable items (weigh boats, contaminated wipes) into a designated hazardous waste bag inside the fume hood.
-
Wipe down the spatula and any non-disposable equipment with a suitable solvent (e.g., 70% ethanol) and then clean with soap and water.
-
Wipe down the work surface inside the fume hood.
-
Seal the hazardous waste bag.
-
Remove gloves using the proper technique and dispose of them in the hazardous waste.
-
Wash hands thoroughly with soap and water.[2]
-
Section 5: Emergency Response Protocols
Rapid and correct response to an emergency is critical.
First Aid Measures
The immediate actions taken after an exposure can significantly impact the outcome.
-
If Swallowed (H301): Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or physician for guidance.[1][2]
-
If Inhaled (H331): Immediately move the affected person to fresh air. Keep them in a position comfortable for breathing. Call a poison control center or physician immediately.[1][2]
-
If on Skin (H315): Immediately flush the skin with plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2]
-
If in Eyes (H319): Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
Spill Response
A spill of this compound powder requires a calm and systematic response to prevent secondary contamination and exposure.
Caption: Workflow for managing a solid chemical spill.
Section 6: Storage and Disposal
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[4] The container must be kept tightly closed to prevent moisture ingress and sublimation.[1][2]
-
Disposal: All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[4] Follow all local, regional, and national regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in general trash.
References
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Specialty Coating Systems. (n.d.). Material Safety Data Sheet: PARYLENE DIMER DPX-C. Retrieved from [Link]
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A Technical Guide to Unlocking the Research Potential of p-Xylylene Dithiocyanate Derivatives
Abstract
The p-xylylene scaffold offers a rigid, well-defined platform for the spatial orientation of functional groups, making it a molecule of significant interest for rational drug design and materials science. When functionalized with dithiocyanate moieties, the resulting p-Xylylene Dithiocyanate (XDT) and its isomeric derivatives, particularly p-Xylylene Diisothiocyanate (XDI), become powerful electrophilic agents with a broad spectrum of potential applications. This guide delineates key research avenues for XDT derivatives, providing a scientifically grounded framework for exploration in medicinal chemistry, materials science, and computational studies. We present detailed experimental protocols, explain the causal reasoning behind methodological choices, and propose novel research trajectories designed to exploit the unique chemical properties of this molecular framework.
Introduction: The this compound Scaffold
The core structure of p-xylylene, a benzene ring substituted at the 1 and 4 positions with methylene groups, provides a geometrically constrained and predictable backbone. The introduction of thiocyanate (-SCN) groups at these positions yields this compound. The true potential of this molecule is often realized upon its isomerization to the highly reactive diisothiocyanate (-NCS) form, a functional group renowned for its biological activity.[1][2] Isothiocyanates (ITCs) are found in cruciferous vegetables and are recognized for their chemopreventive and therapeutic properties.[3][4] The XDI molecule presents two electrophilic ITC groups held in a rigid, para-orientation, suggesting opportunities for bivalent interactions with biological targets or for serving as a unique monomer in polymer synthesis. This guide will focus on the potential of both the dithiocyanate precursor and its diisothiocyanate derivative.
Research Area I: Medicinal Chemistry & Drug Development
The primary allure of XDI in medicinal chemistry lies in the proven anticancer and antimicrobial activities of the isothiocyanate functional group.[5][6] The rigid xylylene spacer may confer advantages over monofunctional ITCs by enhancing target avidity or enabling simultaneous interaction with two sites on a protein or between two protein subunits.
Anticancer Agent Development
Hypothesis: The bifunctional nature of p-Xylylene Diisothiocyanate (XDI) will lead to potent anticancer activity through enhanced target engagement and induction of multiple pro-apoptotic pathways. Natural ITCs like sulforaphane and benzyl isothiocyanate (BITC) exert anticancer effects by modulating signaling pathways involved in cell proliferation, apoptosis, and metastasis.[2][3][7] XDI, by presenting two reactive ITC groups, could demonstrate superior efficacy.
Proposed Research Trajectories:
-
Synthesis of Novel Derivatives: Create a library of XDI analogs with substitutions on the aromatic ring (e.g., electron-donating or withdrawing groups) to modulate electrophilicity and bioavailability.
-
In Vitro Screening: Evaluate the cytotoxicity of XDI and its derivatives against a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, U-937 leukemia) and a non-cancerous control cell line (e.g., HEK293) to determine potency and selectivity.[8]
-
Mechanism of Action Studies: Investigate the molecular mechanisms, focusing on apoptosis induction (caspase activation, PARP cleavage), cell cycle arrest (flow cytometry), and inhibition of key signaling pathways like STAT3 or Akt.[1][9]
Detailed Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.
-
Cell Culture: Culture human cancer cells (e.g., HeLa) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of XDI in DMSO. Serially dilute the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the media in the wells with the media containing the test compound. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. The mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation: Hypothetical IC50 Values for XDI Derivatives
| Compound | Substitution | IC50 (µM) on A549 Cells | IC50 (µM) on MCF-7 Cells |
| XDI | None | 5.2 ± 0.4 | 8.1 ± 0.6 |
| XDI-OMe | 2,5-dimethoxy | 3.1 ± 0.3 | 4.5 ± 0.5 |
| XDI-Cl | 2,5-dichloro | 7.8 ± 0.9 | 10.2 ± 1.1 |
Antimicrobial and Antifungal Agents
Hypothesis: The electrophilic nature of the thiocyanate and isothiocyanate groups can disrupt essential microbial processes, making XDT and XDI derivatives promising candidates for novel antimicrobial agents.[10][11] Organic thiocyanates and ITCs have demonstrated activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fungal strains.[11][12] The mechanism often involves targeting proteins and disrupting metabolic processes.[13]
Proposed Research Trajectories:
-
Broad-Spectrum Screening: Test XDT, XDI, and their derivatives against a panel of clinically relevant bacteria (e.g., S. aureus, E. coli, P. aeruginosa) and fungi (e.g., C. albicans, A. fumigatus).
-
Mechanism of Action: Investigate the mode of action, such as membrane disruption, inhibition of key enzymes, or generation of reactive oxygen species.[14]
-
Synergy Studies: Evaluate the potential for synergistic effects when combined with existing antibiotics to combat drug resistance.
Research Area II: Materials Science & Polymer Chemistry
The rigid p-xylylene core and the reactive end groups of XDT/XDI make them excellent building blocks for novel polymers with unique functional properties. This avenue leverages the well-established chemistry of poly(p-xylylene) (Parylene) coatings, which are formed by chemical vapor deposition (CVD).[15][16]
Functional Polymer Synthesis via CVD
Hypothesis: this compound can serve as a precursor for creating functionalized poly(p-xylylene) thin films via a modified Chemical Vapor Deposition (CVD) process. Standard Parylene coatings are known for being chemically inert and providing excellent barrier properties.[17][18] Incorporating thiocyanate functionality onto the polymer backbone could create surfaces with tailored chemical reactivity, hydrophilicity, or biocompatibility.
Proposed Research Trajectories:
-
CVD Process Development: Adapt the standard Gorham process for Parylene deposition to accommodate the XDT precursor.[19] This involves optimizing sublimation, pyrolysis, and deposition temperatures to form a stable, functionalized polymer film.
-
Film Characterization: Characterize the resulting polymer films using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS), and Scanning Electron Microscopy (SEM) to confirm the retention of the thiocyanate group and assess film morphology.
-
Post-Deposition Modification: Explore the chemical conversion of the surface thiocyanate groups into other functionalities (e.g., thiols) to create reactive surfaces for biosensor applications or covalent immobilization of biomolecules.
Diagram 1: Proposed Workflow for Functional Polymer Development
Caption: Workflow for developing functional polymer films from XDT.
Research Area III: Synthetic & Computational Chemistry
The unique electronic and structural properties of XDT and its derivatives warrant deeper investigation using both synthetic and computational methods.
Versatile Synthetic Intermediate
Hypothesis: The thiocyanate groups of XDT can be leveraged as versatile handles for the synthesis of more complex molecules, including heterocycles and macrocycles. Organic thiocyanates are valuable intermediates in organic synthesis, capable of undergoing various transformations.[20][21][22]
Proposed Research Trajectories:
-
Heterocycle Synthesis: Utilize XDT in cyclization reactions to form novel bis-thiazole or bis-thiadiazole compounds, which are scaffolds with known biological activities.
-
Ligand Development: Convert the thiocyanate groups to thiols to create bidentate ligands for coordination chemistry and catalysis. The rigid xylylene backbone can enforce specific geometries in metal complexes.
Computational Modeling and In Silico Screening
Hypothesis: Computational docking and molecular dynamics simulations can predict the biological targets of XDI and guide the rational design of more potent derivatives. Computational studies have successfully been used to identify protein targets for other ITCs, such as proteasomal deubiquitinases.[23][24]
Proposed Research Trajectories:
-
Target Identification: Perform molecular docking studies of XDI against known ITC targets (e.g., tubulin, STAT3, Keap1) to predict binding affinities and modes of interaction.[8]
-
Structure-Activity Relationship (SAR) Analysis: Use quantum mechanics calculations to determine the electrophilicity (e.g., LUMO energy) of a series of XDI derivatives and correlate these properties with their experimentally determined biological activity.
-
Polymerization Mechanism: Employ Density Functional Theory (DFT) to model the pyrolysis and polymerization mechanism of XDT in the CVD process, providing insights for process optimization.[15][25]
Diagram 2: Computational Drug Discovery Cascade
Caption: A computational workflow for identifying and optimizing XDI-based drug candidates.
Conclusion
This compound and its derivatives represent a class of compounds with significant, yet largely untapped, research potential. The rigid scaffold combined with the versatile reactivity of the thiocyanate/isothiocyanate groups provides a fertile ground for discovery in anticancer and antimicrobial drug development, functional materials science, and advanced organic synthesis. The research directives and protocols outlined in this guide offer a comprehensive framework for scientists to explore and exploit the unique properties of these molecules, paving the way for novel therapeutics and advanced materials.
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The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. (2024). Frontiers in Pharmacology. Retrieved January 13, 2026, from [Link]
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Computational and biochemical studies of isothiocyanates as inhibitors of proteasomal cysteine deubiquitinases in human cancer cells. (2018). PubMed. Retrieved January 13, 2026, from [Link]
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Theoretical study of polymerization mechanism of p-xylylene based polymers. (2010). PubMed. Retrieved January 13, 2026, from [Link]
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Mechanisms of the Anticancer Effects of Isothiocyanates. (2020). ResearchGate. Retrieved January 13, 2026, from [Link]
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Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer. (2021). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma. (2022). MDPI. Retrieved January 13, 2026, from [Link]
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Insights into the Mode of Action of Benzyl Isothiocyanate on Campylobacter jejuni. (2017). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction. (2014). SciELO. Retrieved January 13, 2026, from [Link]
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Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction. (2014). SciELO. Retrieved January 13, 2026, from [Link]
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Computational and Biochemical Studies of Isothiocyanates as Inhibitors of Proteasomal Cysteine Deubiquitinases in Human Cancer Cells. (2018). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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Recent Trends in Direct S-Cyanation of Thiols. (2023). Chemical Review and Letters. Retrieved January 13, 2026, from [Link]
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The antibacterial properties of isothiocyanates. (2015). PubMed. Retrieved January 13, 2026, from [Link]
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Theoretical Study of Polymerization Mechanism of p-Xylylene Based Polymers. (2010). ResearchGate. Retrieved January 13, 2026, from [Link]
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Benzyl Isothiocyanate: Properties, Antimicrobial Mechanisms, and Applications in Infection Control. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 13, 2026, from [Link]
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Functionalization of Parylene During Its Chemical Vapor Deposition. (2007). ResearchGate. Retrieved January 13, 2026, from [Link]
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Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity. (2024). MDPI. Retrieved January 13, 2026, from [Link]
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Vapor Deposition Polymerization of para-Xylylene Derivatives Mechanism and Applications. (2006). ResearchGate. Retrieved January 13, 2026, from [Link]
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Benzyl Isothiocyanate (BITC) Induces Reactive Oxygen Species-dependent Repression of STAT3 Protein by Down-regulation of Specificity Proteins in Pancreatic Cancer. (2015). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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Progress on the Synthesis and Applications of Thiocyanates. (2021). ResearchGate. Retrieved January 13, 2026, from [Link]
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Photoinduced Synthesis of Thiocyanates through Hydrogen Atom Transfer and One-Pot Derivatization to Isothiocyanates. (2022). ACS Publications. Retrieved January 13, 2026, from [Link]
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Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. (2018). MDPI. Retrieved January 13, 2026, from [Link]
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Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells. (2016). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. (2022). UNIST Scholar Works. Retrieved January 13, 2026, from [Link]
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The antibacterial properties of isothiocyanates. (2015). Semantic Scholar. Retrieved January 13, 2026, from [Link]
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Polymerization of Para-xylylene Derivatives VI. (1990). Scholars' Mine. Retrieved January 13, 2026, from [Link]
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What is Parylene Coating and Do You Need It?. (n.d.). Advanced Coating. Retrieved January 13, 2026, from [Link]
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A Comparative Review of Key Isothiocyanates and Their Health Benefits. (2023). MDPI. Retrieved January 13, 2026, from [Link]
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Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer. (2021). MDPI. Retrieved January 13, 2026, from [Link]
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Functionalization of Poly(para‐xylylene)s—Opportunities and Challenges as Coating Material. (2024). Semantic Scholar. Retrieved January 13, 2026, from [Link]
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Transition Metals for Selective Chemical Vapor Deposition of Parylene-Based Polymers. (2000). ACS Publications. Retrieved January 13, 2026, from [Link]
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Parylene coating. (n.d.). Fraunhofer IGB. Retrieved January 13, 2026, from [Link]
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Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates. (2008). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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Preparation and Structure of Di-p-Xylylene. (1949). Semantic Scholar. Retrieved January 13, 2026, from [Link]
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Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates. (2008). PubMed. Retrieved January 13, 2026, from [Link]
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Synthesis of Poly(p-xylylene) from α,α'-Bis(alkoxy or aryloxy)-p-xylenes by Chemical Vapor Deposition Polymerization. (2004). ResearchGate. Retrieved January 13, 2026, from [Link]
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Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. (2021). MDPI. Retrieved January 13, 2026, from [Link]
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Modeling of the CVD Deposition Process for Parylene-C to Predict Thin Film Growth. (2020). UNM Physics and Astronomy. Retrieved January 13, 2026, from [Link]
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Synthesis, Biological Activity, and Molecular Docking Study of Xanthenol and Its Disproportionation Products as Anticancer and Antimalarial Agents. (2023). Scientia Pharmaceutica. Retrieved January 13, 2026, from [Link]
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Synthesis of a C₆₀-para-xylylene copolymer. (1992). ResearchGate. Retrieved January 13, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for p-Xylylene Dithiocyanate as a Novel Crosslinker for Polymers
Introduction: Unlocking New Material Properties with a Bifunctional Linker
In the dynamic field of polymer science and drug delivery, the development of novel crosslinking strategies is paramount for tuning material properties to specific applications. p-Xylylene dithiocyanate emerges as a promising, yet underexplored, bifunctional crosslinking agent. Its rigid aromatic core, derived from the p-xylylene unit, is anticipated to impart thermal stability and mechanical robustness to polymer networks. The two reactive thiocyanate (-SCN) groups at either end of the xylylene bridge offer versatile chemistry for forming covalent linkages with a variety of nucleophilic functional groups present in polymer chains.
These application notes provide a comprehensive guide for researchers, materials scientists, and drug development professionals on the utilization of this compound as a crosslinker. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols for crosslinking amine-functionalized polymers, and discuss the expected material properties and essential characterization techniques.
Scientific Foundation: The Chemistry of Dithiocyanate Crosslinking
The crosslinking capability of this compound is predicated on the electrophilic nature of the thiocyanate carbon atom, which is susceptible to nucleophilic attack. While various nucleophiles can potentially react, primary and secondary amines are particularly effective, leading to the formation of stable thiourea linkages.
The reaction of an isothiocyanate with an amine to form a thiourea is a well-established and efficient transformation.[1][2] Although this compound is not an isothiocyanate, it is proposed to react with amines to form stable bis(thiourea) crosslinks. The reaction can be catalyzed by tertiary amines and proceeds readily under mild conditions.
Proposed Reaction Mechanism
The crosslinking of a polymer containing primary amine functional groups (Polymer-NH₂) with this compound is proposed to proceed via a two-step nucleophilic addition mechanism at each thiocyanate group, resulting in a stable, covalently crosslinked network.
Caption: Proposed mechanism for crosslinking an amine-functionalized polymer with this compound.
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound and its subsequent use in crosslinking an amine-bearing polymer, such as poly(allylamine) or chitosan.
Protocol 1: Synthesis of this compound
This protocol is adapted from the general synthesis of aryl thiocyanates via nucleophilic substitution.[3]
Materials:
-
α,α'-Dibromo-p-xylene
-
Potassium thiocyanate (KSCN)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Deionized water
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve α,α'-Dibromo-p-xylene (1 equivalent) in anhydrous acetonitrile.
-
Add potassium thiocyanate (2.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and deionized water.
-
Separate the organic layer, and wash it twice with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Crosslinking of an Amine-Functionalized Polymer
This generalized protocol can be adapted for various amine-containing polymers. The stoichiometry of the crosslinker to the amine functional groups should be optimized based on the desired crosslinking density.
Materials:
-
Amine-functionalized polymer (e.g., poly(allylamine hydrochloride), chitosan)
-
This compound
-
Suitable solvent (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))
-
Tertiary amine catalyst (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Reaction vessel with a nitrogen inlet
-
Magnetic stirrer and stir bar
Experimental Workflow:
Caption: General workflow for the crosslinking of an amine-functionalized polymer with this compound.
Procedure:
-
In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve the amine-functionalized polymer in the chosen anhydrous solvent to the desired concentration.
-
Add the tertiary amine catalyst to the polymer solution (typically 1-5 mol% relative to the amine groups).
-
In a separate vial, dissolve this compound in a small amount of the same solvent. The molar ratio of thiocyanate groups to amine groups can be varied to control the crosslinking density (e.g., 1:10, 1:5, 1:2).
-
Slowly add the crosslinker solution to the stirred polymer solution at room temperature.
-
Allow the reaction to proceed for a specified time (e.g., 2-24 hours) at a controlled temperature (e.g., 25-60 °C). The reaction progress can be monitored by observing the increase in viscosity or the formation of a gel.
-
Once the desired degree of crosslinking is achieved, the reaction can be quenched by adding a small amount of a primary amine (e.g., ethanolamine) to consume any unreacted thiocyanate groups.
-
Purify the crosslinked polymer by precipitation in a non-solvent, followed by washing and drying, or by dialysis to remove unreacted reagents and catalyst.
-
Dry the resulting crosslinked polymer under vacuum.
Characterization of Crosslinked Polymers
A suite of analytical techniques should be employed to confirm successful crosslinking and to evaluate the properties of the resulting material.
| Technique | Purpose | Expected Observations |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the formation of thiourea linkages. | Disappearance of the thiocyanate (-SCN) stretching vibration (around 2150 cm⁻¹) and the appearance of characteristic thiourea peaks, including N-H stretching and C=S stretching. |
| Rheology | To measure the viscoelastic properties and determine the gel point. | An increase in storage modulus (G') and loss modulus (G''), with G' eventually exceeding G'' indicating the formation of a stable gel. |
| Swelling Studies | To determine the crosslinking density. | The crosslinked polymer will swell in a suitable solvent but will not dissolve. The degree of swelling is inversely proportional to the crosslinking density. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | An increase in Tg is expected for the crosslinked polymer compared to the uncrosslinked precursor, indicating reduced chain mobility. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability. | The crosslinked polymer is expected to exhibit enhanced thermal stability compared to the linear polymer. |
Potential Applications
The unique combination of a rigid aromatic core and stable thiourea linkages suggests that polymers crosslinked with this compound could be advantageous in several applications:
-
Drug Delivery: The formation of hydrogels with tunable swelling and degradation properties for controlled release of therapeutic agents.
-
Tissue Engineering: The development of biocompatible scaffolds with enhanced mechanical properties for cell culture and tissue regeneration.
-
Coatings and Adhesives: The formulation of durable coatings and adhesives with improved thermal and chemical resistance.
Conclusion
This compound presents a compelling opportunity for the development of novel crosslinked polymers with enhanced physical and chemical properties. The proposed reaction with amine-functionalized polymers via thiourea linkage formation is a chemically robust and versatile approach. The protocols and characterization methods outlined in these application notes provide a solid foundation for researchers to explore the potential of this promising crosslinker in a wide range of scientific and industrial applications.
References
-
Ágnes, K. et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1813–1843. Available at: [Link]
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Romero, J. A. R. et al. (2018). Preparation of thioureas from isothiocyanates and amines or ammonia. Arkivoc, 2018(5), 186-200. Available at: [Link]
-
McEwen IV, D. G. (1991). Synthesis of Aliphatic Bis(Thioureas). Honors Projects. 2. Available at: [Link]
-
Neville, R. G., & McGee, J. J. (1966). The Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides. Canadian Journal of Chemistry, 44(22), 2703-2710. Available at: [Link]
-
Sang, R. et al. (2019). Effect of Selected Thiols on Cross-Linking of Acrylated Epoxidized Soybean Oil and Properties of Resulting Polymers. Polymers, 11(12), 2090. Available at: [Link]
-
Rostami, A. et al. (2016). Thiocyanation of aromatic and heteroaromatic compounds using polymer-supported thiocyanate ion as the versatile reagent and ceric ammonium nitrate as the versatile single-electron oxidant. RSC Advances, 6(8), 6569-6575. Available at: [Link]
-
Jinnuo Chemical. (2025). Thiourea is mainly produced by the following methods. Jinnuo Chemical. Available at: [Link]
-
Khazaei, A. et al. (2001). Preparation of Arylthiocyanates Using N,N′-Dibromo-N,N′-bis(2,5-dimethylbenzenesulphonyl) ethylenediamine and N,N-Dibromo-2,5-dimethylbenzenesulphonamide in the Presence of KSCN as a Novel Thiocyanating Reagent. Molecules, 6(3), 253-257. Available at: [Link]
-
Greiner, A. et al. (2006). Poly(P‐xylylene)s: Synthesis, polymer analogous reactions, and perspectives on structure–property relationships. Journal of Polymer Science Part A: Polymer Chemistry, 44(6), 1861-1870. Available at: [Link]
-
Butler, R. N. et al. (1998). The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][1][2][4]triazoles. Journal of the Chemical Society, Perkin Transactions 1, (21), 3341-3348. Available at: [Link]
- Gorham, W. F. (1966). A new, general synthetic method for the preparation of linear poly-p-xylylenes. Journal of Polymer Science Part A-1: Polymer Chemistry, 4(12), 3027-3039.
-
Wikipedia contributors. (2023). Organic thiocyanates. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Ahmed, E. M. (2017). Crosslinking of polymers through reactive functional groups. In Hydrogels. IntechOpen. Available at: [Link]
-
Khazaei, A. et al. (2001). Preparation of Arylthiocyanates Using N,N′-Dibromo-N,N′-bis(2,5-dimethylbenzenesulphonyl) ethylenediamine and N,N-Dibromo-2,5-dimethylbenzenesulphonamide in the Presence of KSCN as a Novel Thiocyanating Reagent. Molecules, 6(3), 253-257. Available at: [Link]
-
Al-Hamdani, A. A. S. et al. (2023). Synthesis, X-ray Structures and Hirshfeld Analysis of Two Novel Thiocyanate-Bridged Ag(I) Coordination Polymers. Polymers, 15(21), 4235. Available at: [Link]
Sources
Application Notes and Protocols for the Surface Functionalization of Nanoparticles with p-Xylylene Dithiocyanate
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Surface Functionalization and the Emergence of p-Xylylene Dithiocyanate
The translation of nanoparticle research from benchtop curiosities to transformative technologies in diagnostics, therapeutics, and materials science is critically dependent on the precise control of their surface chemistry.[1] Unmodified nanoparticles are often limited by poor stability in biological media, nonspecific interactions, and an inability to interact with target molecules or systems in a predefined manner. Surface functionalization addresses these challenges by creating a molecular interface between the nanoparticle core and its environment, dictating its solubility, biocompatibility, and specific binding capabilities.
Among the vast library of molecules used for surface modification, bifunctional linkers capable of bridging nanoparticles to other entities (e.g., biomolecules, other nanoparticles, or surfaces) are of paramount importance. This guide introduces this compound, a rigid, aromatic bifunctional linker, as a compelling candidate for the controlled assembly and functionalization of various nanoparticles. Its linear geometry and the reactive thiocyanate end groups offer a unique combination of structural pre-organization and versatile surface chemistry.
The thiocyanate (-SCN) moiety has been shown to effectively stabilize a variety of semiconductor and metallic nanocrystals through ligand exchange.[2] This process involves replacing the native, often bulky and insulating, ligands from the nanoparticle synthesis with the more compact thiocyanate groups.[2] The shorter footprint of the thiocyanate ligand can lead to enhanced electronic coupling between nanoparticles, a crucial factor in applications such as surface-enhanced Raman spectroscopy (SERS) and nanoelectronics.[2] This document provides a comprehensive guide to the synthesis of this compound and detailed protocols for its application in the surface functionalization of gold nanoparticles, silver nanoparticles, and quantum dots.
Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic substitution reaction, where the bromide atoms of α,α'-dibromo-p-xylene are displaced by thiocyanate ions. This reaction is typically carried out in a polar aprotic solvent to facilitate the dissolution of the reactants and promote the substitution reaction.
Protocol: Synthesis of this compound
Materials:
-
α,α'-Dibromo-p-xylene
-
Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)
-
Dimethylformamide (DMF) or Acetone
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heat source
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve α,α'-dibromo-p-xylene in DMF (or acetone).
-
Addition of Thiocyanate Salt: Add a molar excess (typically 2.2 to 2.5 equivalents) of potassium thiocyanate or sodium thiocyanate to the solution.
-
Reaction Conditions: Heat the reaction mixture to a temperature of 60-80 °C and stir vigorously for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a larger volume of deionized water. This will precipitate the organic product and dissolve the inorganic salts.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water to remove any residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a white to off-white crystalline solid.[3]
Characterization: The successful synthesis of this compound should be confirmed by standard analytical techniques such as:
-
¹H NMR: To confirm the structure of the xylylene backbone.
-
¹³C NMR: To identify the carbon atoms of the xylylene ring and the thiocyanate groups.
-
FTIR Spectroscopy: To identify the characteristic stretching vibration of the thiocyanate group (typically around 2150 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight of the product.
Mechanism of Surface Functionalization
The functionalization of nanoparticle surfaces with this compound proceeds primarily through a ligand exchange mechanism.[4] Nanoparticles, as synthesized, are typically capped with long-chain organic molecules (e.g., oleylamine, oleic acid, trioctylphosphine oxide) that provide colloidal stability in nonpolar solvents. The thiocyanate groups of this compound can displace these native ligands and bind to the metal atoms on the nanoparticle surface.[2]
The binding of the thiocyanate group to the nanoparticle surface is thought to occur through the sulfur or nitrogen atom, with the mode of binding potentially influencing the electronic properties of the nanoparticle.[2] This interaction is strong enough to provide stability to the nanoparticles in solution. The rigid p-xylylene backbone acts as a spacer, presenting the second thiocyanate group outwards, available for further conjugation or for linking nanoparticles together.
Application Protocols for Nanoparticle Surface Functionalization
The following protocols provide detailed procedures for the functionalization of gold nanoparticles (AuNPs), silver nanoparticles (AgNPs), and quantum dots (QDs) with this compound.
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs)
Objective: To replace the native citrate or other stabilizing ligands on AuNPs with this compound. This functionalization is particularly relevant for applications in SERS and self-assembly.
Materials:
-
Citrate-stabilized AuNPs (e.g., 10-20 nm diameter) in aqueous solution
-
This compound
-
Ethanol or a mixture of ethanol and water
-
Centrifuge and centrifuge tubes
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
Procedure:
-
Ligand Solution Preparation: Prepare a stock solution of this compound in ethanol or a suitable solvent mixture. The concentration will depend on the desired surface coverage and the concentration of the AuNP solution.
-
Ligand Exchange Reaction:
-
To a solution of citrate-stabilized AuNPs, add the this compound solution dropwise while stirring.
-
The molar ratio of the linker to the surface gold atoms should be optimized, but a starting point is a large molar excess of the linker.
-
Allow the reaction to proceed at room temperature with gentle stirring for 12-24 hours.
-
-
Purification of Functionalized AuNPs:
-
Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and time will need to be optimized based on the size of the nanoparticles.
-
Remove the supernatant containing excess linker and displaced ligands.
-
Resuspend the nanoparticle pellet in fresh ethanol or water.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound linker.
-
-
Characterization:
-
UV-Vis Spectroscopy: Monitor the localized surface plasmon resonance (LSPR) peak of the AuNPs. A shift in the LSPR peak can indicate a change in the local dielectric environment of the nanoparticles upon ligand exchange.
-
DLS: Measure the hydrodynamic diameter of the nanoparticles before and after functionalization to assess changes in size and aggregation state.
-
FTIR Spectroscopy: Confirm the presence of the thiocyanate group on the nanoparticle surface.
-
XPS: Provide elemental analysis of the nanoparticle surface, confirming the presence of nitrogen and sulfur from the thiocyanate groups.[5]
-
TEM: To visualize the nanoparticles and ensure they have not significantly aggregated.
-
Protocol 2: Functionalization of Silver Nanoparticles (AgNPs) for SERS Applications
Objective: To create SERS-active substrates by functionalizing AgNPs with this compound, which can act as a rigid linker to create "hot spots" between nanoparticles.
Materials:
-
Citrate or PVP-stabilized AgNPs in solution
-
This compound
-
Ethanol
-
Centrifuge and centrifuge tubes
-
Raman Spectrometer
-
A model Raman analyte (e.g., Rhodamine 6G, Crystal Violet)
Procedure:
-
Ligand Exchange: Follow a similar procedure as described for AuNPs (Protocol 1), adapting the centrifugation parameters for the specific size and stability of the AgNPs.
-
SERS Substrate Preparation:
-
In-solution aggregation: After functionalization, the addition of a small amount of a non-solvent or a salt can induce controlled aggregation of the this compound-linked AgNPs, forming SERS-active hot spots.
-
Surface deposition: Alternatively, the functionalized AgNPs can be deposited onto a solid substrate (e.g., a silicon wafer or glass slide) by drop-casting or spin-coating to create a SERS-active surface.
-
-
SERS Measurement:
-
Add a small volume of the model Raman analyte to the aggregated AgNP solution or onto the prepared substrate.
-
Acquire the SERS spectrum using a Raman spectrometer.
-
Compare the SERS signal intensity with that of the analyte on a non-functionalized or differently functionalized AgNP substrate to evaluate the enhancement.
-
Protocol 3: Functionalization of Quantum Dots (QDs)
Objective: To replace the native hydrophobic ligands on QDs (e.g., TOPO, oleic acid) with this compound to facilitate their transfer into polar solvents and for subsequent bioconjugation.
Materials:
-
Hydrophobic QDs (e.g., CdSe/ZnS) dispersed in a nonpolar solvent (e.g., toluene or chloroform)
-
This compound
-
A polar solvent such as Dimethylformamide (DMF) or a mixture of chloroform and methanol
-
Centrifuge and centrifuge tubes
-
Fluorometer
-
Photoluminescence Quantum Yield (PLQY) measurement setup
Procedure:
-
Ligand Exchange in a Biphasic System or a Solvent Mixture:
-
Method A (Biphasic): Create a two-phase system with the hydrophobic QD solution and a solution of this compound in a polar solvent (e.g., DMF). Vigorous stirring will promote the ligand exchange at the interface, leading to the transfer of the QDs into the polar phase.
-
Method B (Solvent Mixture): To the hydrophobic QD solution, add a solution of this compound in a solvent that is miscible with the initial nonpolar solvent (e.g., a chloroform/methanol mixture).
-
-
Incubation: Allow the ligand exchange reaction to proceed for several hours to overnight at room temperature or with gentle heating (e.g., 40-60 °C) to facilitate the exchange.
-
Purification:
-
Precipitate the functionalized QDs by adding a non-solvent (e.g., hexanes or ethyl acetate).
-
Centrifuge to collect the QD pellet.
-
Resuspend the QDs in a suitable polar solvent (e.g., DMF, ethanol).
-
Repeat the precipitation and resuspension steps to ensure the removal of unbound linker and original ligands.
-
-
Characterization:
-
Photoluminescence Spectroscopy: Measure the emission spectrum of the QDs before and after functionalization. A shift in the emission peak or a change in the full width at half maximum (FWHM) can indicate changes in the surface passivation.
-
PLQY Measurement: Quantify the photoluminescence quantum yield to assess the impact of the ligand exchange on the optical properties of the QDs. Maintaining a high PLQY is crucial for imaging and sensing applications.
-
FTIR Spectroscopy: Confirm the presence of the thiocyanate groups on the QD surface.
-
Data Presentation and Visualization
Table 1: Typical Experimental Parameters for Nanoparticle Functionalization
| Parameter | Gold Nanoparticles (AuNPs) | Silver Nanoparticles (AgNPs) | Quantum Dots (QDs) |
| Starting Material | Citrate-stabilized AuNPs (aqueous) | Citrate or PVP-stabilized AgNPs (aqueous) | TOPO/Oleic acid-capped QDs (nonpolar solvent) |
| Linker Solution | This compound in Ethanol | This compound in Ethanol | This compound in DMF or Chloroform/Methanol |
| Reaction Time | 12-24 hours | 12-24 hours | 4-12 hours |
| Reaction Temperature | Room Temperature | Room Temperature | Room Temperature to 60 °C |
| Purification Method | Centrifugation & Resuspension | Centrifugation & Resuspension | Precipitation & Resuspension |
| Key Characterization | UV-Vis, DLS, FTIR, XPS | UV-Vis, DLS, Raman, TEM | PL Spectroscopy, PLQY, FTIR |
Diagrams
Caption: General workflow for nanoparticle functionalization.
Caption: Self-assembly of nanoparticles via this compound linker.
Conclusion and Future Outlook
This compound presents a valuable addition to the toolkit of researchers working on nanoparticle surface functionalization. Its rigid structure offers predictable spacing and orientation, while the thiocyanate end groups provide a reliable anchor to a range of nanoparticle surfaces. The protocols outlined in this document provide a starting point for the successful implementation of this linker in various applications, from the creation of highly sensitive SERS substrates to the preparation of biocompatible quantum dots for bioimaging and drug delivery. Future work will focus on exploring the derivatization of the p-xylylene ring to introduce additional functionalities and on investigating the in vivo behavior of nanoparticles functionalized with this linker.
References
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Kagan, C. R., Murray, C. B., & Bawendi, M. G. (1996). Long-range resonance transfer of electronic excitations in close-packed CdSe quantum-dot solids. Physical Review B, 54(12), 8633–8643. [Link]
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Hinterwirth, H., Kappel, S., Waitz, T., Prohaska, T., Lindner, W., & Lämmerhofer, M. (2013). Ligand exchange on gold nanoparticles for conjugation chemistry. Analytical chemistry, 85(13), 6097-6104. [Link]
-
Sharma, J., Chhabra, R., Cheng, A., Brown, J., & Liu, Y. (2007). The role of surface ligand chemistry in the luminescence of colloidal quantum dots. Journal of the American Chemical Society, 129(37), 11394-11395. [Link]
-
Nie, S., & Emory, S. R. (1997). Probing single molecules and single nanoparticles by surface-enhanced Raman scattering. Science, 275(5303), 1102-1106. [Link]
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Alivisatos, A. P. (1996). Semiconductor clusters, nanocrystals, and quantum dots. Science, 271(5251), 933-937. [Link]
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Daniel, M. C., & Astruc, D. (2004). Gold nanoparticles: assembly, supramolecular chemistry, quantum-size-related properties, and applications toward biology, catalysis, and nanotechnology. Chemical reviews, 104(1), 293-346. [Link]
-
Sperling, R. A., & Parak, W. J. (2010). Surface modification, functionalization and bioconjugation of colloidal inorganic nanoparticles. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 368(1915), 1333-1383. [Link]
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-assembled monolayers of thiolates on metals as a form of nanotechnology. Chemical reviews, 105(4), 1103-1170. [Link]
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Michalet, X., Pinaud, F. F., Bentolila, L. A., Tsay, J. M., Doose, S., Li, J. J., ... & Weiss, S. (2005). Quantum dots for live cells, in vivo imaging, and diagnostics. science, 307(5709), 538-544. [Link]
- Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The handbook of infrared and Raman characteristic frequencies of organic molecules. Academic press.
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Brust, M., Walker, M., Bethell, D., Schiffrin, D. J., & Whyman, R. (1994). Synthesis of thiol-derivatised gold nanoparticles in a two-phase liquid–liquid system. Journal of the Chemical Society, Chemical Communications, (7), 801-802. [Link]
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Frens, G. (1973). Controlled nucleation for the regulation of the particle size in monodisperse gold suspensions. Nature physical science, 241(105), 20-22. [Link]
-
Lee, P. C., & Meisel, D. (1982). Adsorption and surface-enhanced Raman of dyes on silver and gold sols. The Journal of Physical Chemistry, 86(17), 3391-3395. [Link]
-
Murray, C. B., Norris, D. J., & Bawendi, M. G. (1993). Synthesis and characterization of nearly monodisperse CdE (E= sulfur, selenium, tellurium) semiconductor nanocrystallites. Journal of the American Chemical Society, 115(19), 8706-8715. [Link]
-
Reiss, P., Protière, M., & Li, L. (2009). Core/shell semiconductor nanocrystals. Small, 5(2), 154-168. [Link]
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Horiba. A Guide to Raman Spectroscopy. [Link]
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JEOL. Transmission Electron Microscope (TEM). [Link]
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- Crist, B. V. (2000).
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Application Notes and Protocols for p-Xylylene Dithiocyanate in Organic Electronics
Foreword: A Prospective Outlook on a Novel Functional Monomer
The field of organic electronics is in a perpetual state of innovation, driven by the synthesis of novel molecular building blocks that promise enhanced performance, stability, and processability. Within this context, p-Xylylene Dithiocyanate emerges as a molecule of significant interest. While its direct applications in organic electronic devices are not yet extensively documented in peer-reviewed literature, its unique chemical structure—marrying the robust, film-forming capabilities of the p-xylylene backbone with the electronically active thiocyanate functional group—positions it as a compelling candidate for a new class of organic electronic materials.
This guide, therefore, adopts a forward-looking perspective. It is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound, not just as it is, but for what it could become. We will begin by dissecting the known chemistries of its constituent parts: the well-established poly(p-xylylene) (parylene) system and the versatile thiocyanate functional group. By understanding the established principles of these components, we can logically extrapolate the potential properties and applications of the polymer derived from this compound, which we shall refer to as poly(this compound) or PPX-SCN.
The protocols and methodologies presented herein are grounded in established techniques for the synthesis and characterization of related materials. They are intended to serve as a robust starting point for researchers venturing into the exploration of this promising, yet nascent, material. Our objective is to equip the scientific community with the foundational knowledge and practical tools necessary to unlock the full potential of this compound in the next generation of organic electronic devices.
Section 1: Foundational Principles
The Poly(p-xylylene) Backbone: A Platform for Conformal Thin Films
Poly(p-xylylene), commercially known as parylene, is renowned for its deposition via a unique solvent-free, room-temperature chemical vapor deposition (CVD) process. This process, known as the Gorham process, involves the sublimation of a stable dimer precursor, [2.2]paracyclophane, followed by its pyrolysis into a reactive p-xylylene monomer, which then polymerizes spontaneously onto a substrate.[1]
The resulting parylene films are celebrated for their remarkable properties:
-
Conformality: They provide a uniform, pinhole-free coating on even the most complex topographies.
-
Purity: The vapor-phase deposition ensures high-purity films, free from solvents or catalysts.
-
Dielectric Strength: Parylenes are excellent electrical insulators with high dielectric strength.[2]
-
Chemical Inertness: They offer a robust barrier against moisture and corrosive chemicals.[2]
These characteristics have made parylene, particularly parylene-C (poly(chloro-p-xylylene)), a staple in the electronics industry for encapsulation and as a dielectric layer.[3]
The Thiocyanate Functional Group: A Gateway to Electronic Activity
The thiocyanate (-SCN) group is a versatile functional moiety in organic chemistry.[4] While organic thiocyanates themselves are valuable synthetic intermediates, it is their role within larger molecular and macromolecular systems that is of particular interest to organic electronics.
Recent research has highlighted the potential of thiocyanate-containing materials in electronic applications:
-
Hole-Transport Materials: Copper(I) thiocyanate (CuSCN), an inorganic coordination polymer, is a promising p-type semiconductor used as a hole-transport layer in organic light-emitting diodes (OLEDs) and solar cells due to its optical transparency and efficient hole transport.[5][6]
-
Perovskite Solar Cell Stabilization: The incorporation of thiocyanate ions has been shown to enhance the stability and performance of perovskite solar cells by reducing halide segregation.[7][8]
-
Charge Transport in 2D Hybrid Perovskites: Layered hybrid perovskites incorporating thiocyanate have demonstrated respectable charge carrier mobilities.[9]
The presence of sulfur and the cyano group in the thiocyanate moiety can facilitate intermolecular interactions and potentially contribute to charge transport pathways in a conjugated or quasi-conjugated system.
Section 2: Prospective Applications of Poly(this compound) (PPX-SCN)
Based on the foundational principles outlined above, we can hypothesize several promising applications for PPX-SCN in organic electronics. The introduction of the thiocyanate groups onto the p-xylylene backbone is expected to shift the material's properties from a passive insulator to an active electronic component.
As a Hole-Transport Layer (HTL) in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
Causality: The sulfur lone pairs and π-system of the thiocyanate group could facilitate hole transport. If the polymerization of this compound results in a polymer with a suitable highest occupied molecular orbital (HOMO) energy level, it could serve as an effective HTL. The inherent advantages of the parylene CVD process would allow for the deposition of an ultra-thin, conformal, and pinhole-free HTL, which is critical for preventing shorts and ensuring uniform charge injection/extraction in large-area devices.
As the Active Semiconductor in Organic Field-Effect Transistors (OFETs)
Causality: The electronic properties of PPX-SCN are currently unknown. However, the presence of the polarizable sulfur atoms and the potential for intermolecular S---N or S---S interactions could promote charge hopping between polymer chains. While likely not a high-mobility material on par with highly crystalline small molecules, it could find use in applications where moderate performance combined with excellent film-forming properties and stability are required. The CVD process would be particularly advantageous for creating uniform semiconductor layers in top-gate OFET architectures.
In Chemical and Biological Sensors
Causality: The thiocyanate group is known to coordinate with metal ions and can participate in hydrogen bonding. A thin film of PPX-SCN could act as a functional surface for a sensor. Changes in the electronic properties of the film upon binding of an analyte could be transduced into a measurable electrical signal. The ability to deposit a highly conformal film is a significant advantage for coating sensor electrodes with complex geometries.
Section 3: Experimental Protocols
Disclaimer: The following protocols are proposed methodologies based on established procedures for related materials. Optimization will be necessary. Researchers should always consult the Material Safety Data Sheet (MSDS) for this compound and all other chemicals before use.
Synthesis of Poly(this compound) (PPX-SCN) via Chemical Vapor Deposition
This protocol is adapted from the standard Gorham process for parylene deposition.[1] A key challenge will be the thermal stability of the thiocyanate group during pyrolysis. The pyrolysis temperature may need to be optimized to cleave the precursor without degrading the functional group.
Experimental Workflow Diagram:
Caption: CVD process for poly(this compound).
Materials and Equipment:
-
This compound precursor (likely a [2.2]paracyclophane derivative, which may require separate synthesis)
-
Chemical Vapor Deposition (CVD) system with sublimation, pyrolysis, and deposition chambers
-
Vacuum pump
-
Liquid nitrogen
-
Substrates (e.g., silicon wafers with a thermal oxide layer, glass slides, flexible PET films)
Procedure:
-
Precursor Loading: Load the this compound precursor into the sublimation chamber of the CVD system.
-
Substrate Placement: Place the desired substrates in the deposition chamber.
-
System Evacuation: Evacuate the system to a base pressure of <10 mTorr.
-
Sublimation: Heat the sublimation chamber to a temperature sufficient to vaporize the precursor (e.g., 120-160 °C, requires optimization).
-
Pyrolysis: Pass the precursor vapor through the pyrolysis furnace. The temperature of this zone is critical and must be optimized to cleave the precursor to the reactive monomer without decomposing the thiocyanate groups. A starting temperature range could be 450-600 °C, which is lower than for standard parylene-C.
-
Deposition: The reactive monomer enters the room-temperature deposition chamber and polymerizes on all surfaces, including the substrates. The thickness of the film can be controlled by the amount of precursor used and the deposition time.
-
Trapping: Excess monomer is captured in a cold trap cooled with liquid nitrogen to protect the vacuum pump.
-
System Venting: Once the deposition is complete, turn off the heaters and allow the system to cool before venting to atmospheric pressure with an inert gas like nitrogen.
Device Fabrication: A Prototypical Top-Gate Organic Field-Effect Transistor (OFET)
This protocol outlines the fabrication of a simple top-gate OFET to evaluate the potential semiconducting properties of PPX-SCN.
OFET Fabrication Workflow:
Caption: Top-gate OFET fabrication workflow.
Procedure:
-
Substrate Preparation: Thoroughly clean a glass or silicon substrate.
-
Source and Drain Electrodes: Deposit source and drain electrodes (e.g., 50 nm of gold with a 5 nm chromium adhesion layer) onto the substrate using thermal evaporation through a shadow mask.
-
PPX-SCN Deposition: Deposit a thin film (e.g., 30-50 nm) of PPX-SCN as the semiconductor layer using the CVD protocol described in 3.1.
-
Dielectric Layer: Deposit a gate dielectric layer. A good choice would be a conventional parylene-C film (e.g., 50-100 nm) deposited via its own standard CVD process. This provides a high-quality, low-leakage dielectric.
-
Gate Electrode: Deposit the gate electrode (e.g., 100 nm of aluminum) via thermal evaporation through a shadow mask aligned over the channel region.
-
Characterization: Characterize the electrical properties of the OFET using a semiconductor parameter analyzer in a probe station. Measure transfer and output characteristics to determine key parameters like field-effect mobility, on/off ratio, and threshold voltage.
Section 4: Data Presentation and Characterization
The successful synthesis and application of PPX-SCN will depend on rigorous characterization. Below is a table summarizing the key properties to be measured and their expected values, contrasted with standard Parylene-C.
| Property | Characterization Technique | Parylene-C (Typical Values) | Poly(this compound) (Hypothesized) | Significance |
| Film Thickness & Roughness | Ellipsometry, AFM | Smooth (<1 nm RMS) | Smooth (<2 nm RMS) | Uniformity is crucial for device performance. |
| Chemical Structure | FTIR, XPS | C-Cl stretch (~650 cm⁻¹) | -SCN stretch (~2150 cm⁻¹) | Confirms polymerization and integrity of the thiocyanate group. |
| Optical Band Gap | UV-Vis Spectroscopy | ~4.2 eV | 2.5 - 3.5 eV | Indicates potential for semiconducting behavior. |
| Dielectric Constant (k) | Capacitance-Voltage (C-V) | 3.1 | > 3.5 | Higher polarity of -SCN may increase k. |
| Breakdown Voltage | I-V Measurement | > 200 V/µm | To be determined | Important for dielectric applications. |
| Field-Effect Mobility (µ) | OFET Characterization | N/A (Insulator) | 10⁻⁴ - 10⁻² cm²/Vs | Key metric for semiconductor performance. |
| HOMO/LUMO Levels | Cyclic Voltammetry, UPS | N/A | To be determined | Determines energy level alignment in devices. |
Section 5: Conclusion and Future Directions
This compound stands at the frontier of functional polymer research. While direct experimental evidence of its utility in organic electronics is still forthcoming, a logical analysis of its chemical structure points toward a material with a unique and potentially transformative set of properties. By functionalizing the well-understood parylene backbone with the electronically active thiocyanate group, it may be possible to create a new class of materials that combine the superb film-forming characteristics of parylenes with the electronic functionality required for active device layers.
The protocols and prospective applications detailed in this guide are intended to catalyze this exploration. Future work should focus on the synthesis of a suitable [2.2]paracyclophane precursor, optimization of the CVD process to preserve the thiocyanate functionality, and a thorough characterization of the resulting polymer's electronic and material properties. Success in these areas could pave the way for novel, easily processable materials for flexible and large-area organic electronics.
References
-
Anthopoulos, T. D., & Heeney, M. (2017). Copper(I) Thiocyanate (CuSCN) Hole-Transport Layers Processed from Aqueous Precursor Solutions and Their Application in Thin-Film Transistors and Highly Efficient Organic and Organometal Halide Perovskite Solar Cells. Advanced Functional Materials. Available at: [Link]
-
Chen, W., Zhang, Z., et al. (2024). Researchers use thiocyanate ions to boost the efficiency of perovskite/organic solar cells. Perovskite-Info. Available at: [Link]
- Gorham, W. F. (1966). A New, General Synthetic Method for the Preparation of Linear Poly-p-xylylenes. Journal of Polymer Science Part A-1: Polymer Chemistry.
-
Kumbhakar, K., Palchowdhury, S., et al. (2024). Enhanced Charge Transport Through Ion Networks in Highly Concentrated LiSCN-polyethylene Carbonate Solid Polymer Electrolytes. ChemRxiv. Available at: [Link]
-
Pattanasattayavong, P., et al. (2021). Electronic Properties of Copper(I) Thiocyanate (CuSCN). ResearchGate. Available at: [Link]
-
Pattanasattayavong, P., et al. (2020). Structural versatility and electronic structures of copper(i) thiocyanate (CuSCN)–ligand complexes. Journal of Materials Chemistry C. Available at: [Link]
-
RSC Publishing. (2015). Recent advances in the chemistry of organic thiocyanates. Chemical Society Reviews. Available at: [Link]
-
Silva, M., et al. (2023). Parylene C as a Multipurpose Material for Electronics and Microfluidics. MDPI. Available at: [Link]
-
Smith, H. E., et al. (2017). Charge transport in a two-dimensional hybrid metal halide thiocyanate compound. Journal of Materials Chemistry C. Available at: [Link]
-
VSI Parylene. (n.d.). Parylene Properties. VSI Parylene. Available at: [Link]
-
Wikipedia. (n.d.). Organic thiocyanates. Wikipedia. Available at: [Link]
-
Wikipedia. (n.d.). Parylene. Wikipedia. Available at: [Link]
Sources
- 1. Parylene - Wikipedia [en.wikipedia.org]
- 2. vsiparylene.com [vsiparylene.com]
- 3. Parylene C as a Multipurpose Material for Electronics and Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural versatility and electronic structures of copper(i) thiocyanate (CuSCN)–ligand complexes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Researchers use thiocyanate ions to boost the efficiency of perovskite/organic solar cells | Perovskite-Info [perovskite-info.com]
- 9. Charge transport in a two-dimensional hybrid metal halide thiocyanate compound - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: p-Xylylene Dithiocyanate as a Versatile Precursor for Solution-Processable Conductive Polymers
Abstract
This document provides a comprehensive technical guide for researchers on the use of p-Xylylene Dithiocyanate (PXDT) as a precursor for synthesizing poly(p-phenylene vinylene) (PPV), a key conductive polymer. We will explore the underlying chemical principles, provide detailed, step-by-step protocols for both the synthesis of the PXDT precursor and its subsequent polymerization, and detail methods for characterization and doping. This guide is designed to be a self-validating system, with integrated characterization checkpoints to ensure experimental success. The methodologies described herein are grounded in established chemical principles for precursor-route synthesis of conjugated polymers, offering a reliable pathway for fabricating high-quality PPV films for various electronic applications.
Introduction: The Precursor-Route Advantage for Conductive Polymers
Conducting polymers, particularly poly(p-phenylene vinylene) (PPV), have garnered significant interest for applications in organic light-emitting diodes (OLEDs), photovoltaics, and flexible electronics.[1][2] However, the final conjugated PPV is typically an insoluble and intractable material, which poses significant challenges for processing.[1] To overcome this, the precursor-route strategy was developed. This approach involves the synthesis of a soluble, non-conjugated precursor polymer that can be easily processed into thin films or other forms from solution. A subsequent thermal elimination step converts the precursor into the final, insoluble conjugated polymer in situ.
While several precursor routes exist, this guide focuses on this compound (PXDT). The thiocyanate group (–SCN) serves as an excellent leaving group in a base-induced or thermal elimination reaction, leading to the formation of the vinylene double bonds that constitute the conjugated backbone of PPV. This route offers a viable alternative to other common precursor pathways, with potential advantages in processing and stability.
Overall Experimental Workflow
The conversion of basic starting materials into a functional, conductive polymer film via the PXDT precursor route involves three primary stages: Synthesis, Polymerization & Film Formation, and Doping & Characterization. Each stage includes critical validation steps to ensure the integrity of the material before proceeding.
Figure 1: Overall workflow from starting materials to conductive polymer film.
Synthesis of this compound (PXDT) Precursor
3.1. Principle & Causality
The synthesis of PXDT is achieved through a straightforward nucleophilic substitution reaction (SN2). The starting material, α,α'-Dibromo-p-xylene, contains two benzylic bromide groups. Bromide is a good leaving group, and the benzylic position is highly susceptible to nucleophilic attack. Potassium thiocyanate (KSCN) serves as the nucleophile source, where the thiocyanate anion (SCN-) displaces the bromide ions. The reaction is typically performed in a polar aprotic solvent like acetone or ethanol, which effectively solvates the potassium cation but not the nucleophile, thereby enhancing its reactivity. Refluxing provides the necessary activation energy to drive the reaction to completion.
3.2. Detailed Experimental Protocol
Materials & Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier |
|---|---|---|---|---|
| α,α'-Dibromo-p-xylene | C₈H₈Br₂ | 263.96 | 10.0 g (37.9 mmol) | Sigma-Aldrich |
| Potassium Thiocyanate | KSCN | 97.18 | 7.7 g (79.2 mmol) | Fisher Scientific |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 250 mL | VWR |
| Deionized Water | H₂O | 18.02 | 500 mL | In-house |
| 500 mL Round-bottom flask | - | - | 1 | - |
| Reflux Condenser | - | - | 1 | - |
| Magnetic Stirrer/Hotplate | - | - | 1 | - |
| Büchner Funnel & Filter Paper| - | - | 1 set | - |
Procedure:
-
Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser in a fume hood.
-
Dissolution: Add α,α'-Dibromo-p-xylene (10.0 g) and ethanol (250 mL) to the flask. Stir until the solid is fully dissolved.
-
Reagent Addition: Add potassium thiocyanate (7.7 g) to the solution. This is a slight molar excess (2.1 equivalents) to ensure the reaction goes to completion according to Le Châtelier's principle.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain a gentle reflux with continuous stirring for 4-6 hours. The formation of a white precipitate (potassium bromide, KBr) will be observed.
-
Cooling & Precipitation: After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature. Then, cool it further in an ice bath for 30 minutes to maximize precipitation of the product.
-
Isolation: The product will precipitate out of the ethanol. Pour the cold suspension into 400 mL of cold deionized water to ensure full precipitation. Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid on the filter paper with two portions of 50 mL cold deionized water to remove any remaining KBr and KSCN salts, followed by a wash with 30 mL of cold ethanol to remove any unreacted starting material.
-
Drying: Dry the purified white crystalline product in a vacuum oven at 40-50 °C overnight.
-
Yield & Storage: Record the final mass (typical yield: 80-90%) and store the this compound in a cool, dark, and dry place.
3.3. Validation: Characterization of PXDT
To confirm the successful synthesis of the precursor, perform the following characterizations:
-
Melting Point (MP): The pure product should have a sharp melting point. Compare with literature values (approx. 102-104 °C). A broad melting range indicates impurities.
-
FT-IR Spectroscopy: Look for the characteristic strong, sharp peak of the thiocyanate (–S-C≡N) stretching vibration around 2150 cm⁻¹. The disappearance of the C-Br stretching peak from the starting material (around 600-700 cm⁻¹) also confirms the reaction.
-
¹H NMR (in CDCl₃): Expect two key signals: a singlet for the aromatic protons (Ar-H) around 7.4 ppm and a singlet for the benzylic methylene protons (-CH₂-SCN) around 4.2 ppm. The integration ratio should be 4:4 (or 1:1).
Polymerization and Film Formation
4.1. Principle & Causality
The polymerization of PXDT proceeds via a base-catalyzed mechanism. A strong base, such as potassium tert-butoxide, deprotonates the benzylic protons, which are acidic due to the adjacent aromatic ring and electron-withdrawing thiocyanate group. This generates a carbanion, which then initiates a cascade of elimination and polymerization steps to form a soluble precursor polymer.
This soluble polymer is then cast into a thin film. A final thermal conversion step is crucial. At elevated temperatures under vacuum, a syn-elimination reaction occurs, where the thiocyanate groups are expelled, leading to the formation of vinylene linkages (-CH=CH-) between the phenylene rings. This process creates the fully conjugated, insoluble PPV backbone responsible for the material's optoelectronic properties.
4.2. Detailed Experimental Protocol
Part A: Synthesis of the Soluble Precursor Polymer
-
Inert Atmosphere: All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques to prevent unwanted side reactions. All glassware should be oven-dried.
-
Solvent & Monomer: In a Schlenk flask, dissolve the purified PXDT (2.0 g) in anhydrous tetrahydrofuran (THF, 100 mL).
-
Base Preparation: In a separate Schlenk flask, prepare a solution of potassium tert-butoxide (approx. 2.2 g) in 50 mL of anhydrous THF.
-
Initiation: Cool the PXDT solution to 0 °C using an ice bath. Slowly add the potassium tert-butoxide solution dropwise over 30 minutes with vigorous stirring. The reaction is exothermic and the color may change.
-
Polymerization: Allow the reaction to stir at 0 °C for 4-6 hours. The viscosity of the solution will increase as the polymer forms.
-
Quenching: Quench the reaction by slowly adding 20 mL of a mild acid solution (e.g., 0.1 M HCl in methanol) to neutralize the base.
-
Precipitation & Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol (800 mL) with vigorous stirring.
-
Isolation: Collect the fibrous, pale-yellow polymer precipitate by filtration. Redissolve the polymer in a minimal amount of THF and re-precipitate into methanol to further purify it. Repeat this process twice.
-
Drying: Dry the final precursor polymer under vacuum at room temperature.
Part B: Film Formation and Thermal Conversion
-
Solution Preparation: Prepare a solution of the dried precursor polymer (e.g., 10-20 mg/mL) in a suitable solvent like THF or chloroform. Filter the solution through a 0.2 µm PTFE syringe filter to remove any dust or undissolved particles.
-
Film Casting: Use spin coating for uniform thin films. Dispense the solution onto a clean substrate (e.g., glass, quartz, or ITO-coated glass) and spin at 1000-3000 RPM for 60 seconds. Alternatively, drop-casting can be used for thicker films.
-
Thermal Conversion: Transfer the substrate with the precursor film into a vacuum oven. Heat the film under high vacuum (<1 mTorr) at a temperature range of 200-250 °C for 2-4 hours. The film's color will change from pale yellow to a bright yellow-green, indicating the formation of the conjugated PPV structure.[1]
4.3. Validation: Characterization of PPV Film
-
UV-Vis Spectroscopy: The converted PPV film should show a broad absorption peak between 400-500 nm, which is characteristic of the π-π* transition in the conjugated backbone.[3] The absence of this peak indicates incomplete conversion.
-
Fluorescence Spectroscopy: When excited with UV light (e.g., 420 nm), the film should exhibit bright yellow-green photoluminescence, with emission peaks typically around 520 nm and 551 nm.[3] This is a hallmark of high-quality PPV.
-
Thermogravimetric Analysis (TGA): TGA of the precursor polymer should show a distinct weight loss step at the conversion temperature (200-250 °C), corresponding to the mass of the leaving groups. The final PPV polymer should exhibit high thermal stability, often stable up to 350-400 °C.[2]
Post-Polymerization Doping for Enhanced Conductivity
5.1. Principle & Causality
Intrinsic PPV is a semiconductor with very low electrical conductivity (on the order of 10⁻¹³ S/cm).[1] To transform it into a conductive material, a process called "doping" is required. Doping involves exposing the polymer to an oxidizing agent (p-type doping) or a reducing agent (n-type doping).
Here, we describe p-type doping with iodine (I₂). The iodine molecule acts as a Lewis acid, accepting an electron from the polymer's π-conjugated backbone. This process creates a mobile positive charge carrier (a "polaron" or "bipolaron") on the polymer chain. These charge carriers can then move along and between polymer chains, enabling electrical conductivity. The conductivity can increase by several orders of magnitude.[1]
Figure 2: Mechanism of p-type doping of PPV with iodine.
5.2. Detailed Doping Protocol
Materials:
-
PPV film on a substrate
-
Airtight glass chamber (e.g., a desiccator)
-
Small vial or watch glass
-
Iodine (I₂) crystals
-
Four-point probe measurement system
Procedure:
-
Setup: Place a small open vial containing a few crystals of iodine at the bottom of the glass chamber. Caution: Iodine vapor is corrosive and toxic. Perform this entire procedure in a well-ventilated fume hood.
-
Exposure: Place the substrate with the PPV film inside the chamber, ensuring it does not directly touch the iodine crystals.
-
Doping: Seal the chamber. The iodine will sublimate, creating a purple vapor that fills the chamber. The PPV film will darken in color as it becomes doped. The doping time can range from 30 minutes to several hours, depending on the desired conductivity level.
-
Termination: Remove the doped film from the chamber. The conductivity will decrease over time upon exposure to air as the dopant diffuses out, so measurements should be performed promptly.
5.3. Validation: Conductivity Measurement
The primary validation for successful doping is the measurement of electrical conductivity.
-
Technique: Use a four-point probe setup to measure the sheet resistance of the doped film. This method is preferred over a two-point probe as it eliminates contact resistance from the measurement.
-
Calculation: The conductivity (σ) can be calculated from the sheet resistance (Rₛ) and the film thickness (t) using the formula: σ = 1 / (Rₛ * t).
-
Expected Results: The conductivity of doped PPV can range from 10⁻³ S/cm to over 100 S/cm, a dramatic increase from the undoped state.[1]
Summary of Properties and Applications
The properties of PPV derived from the PXDT precursor route make it a strong candidate for various electronic applications.
Table of Typical PPV Properties
| Property | Undoped State | Doped State (Iodine) | Reference |
|---|---|---|---|
| Appearance | Bright Yellow-Green Film | Dark, Opaque Film | [1] |
| Optical Band Gap | ~2.5 eV | N/A | [3] |
| Absorption Max (λₘₐₓ) | 400-500 nm | Broad absorption | [3] |
| Emission Max (λₘₐₓ) | 520 nm, 551 nm | Quenched | [3] |
| Electrical Conductivity | ~10⁻¹³ S/cm | 10⁻³ - 100 S/cm | [1] |
| Thermal Stability | >350 °C | Lowered |[2] |
Potential Applications:
-
Organic Light-Emitting Diodes (OLEDs): The high photoluminescence efficiency of undoped PPV makes it an excellent emissive layer in OLEDs, typically producing yellow-green light.[1]
-
Organic Photovoltaics (OPVs): As a good electron donor, PPV can be used in the active layer of solar cells.[2][3]
-
Field-Effect Transistors (OFETs): The semiconducting nature of PPV allows it to be used as the channel material in transistors.[2]
-
Antistatic Coatings & EMI Shielding: The high conductivity of doped PPV is useful for dissipating static charge and shielding against electromagnetic interference.[4][5]
-
Sensors: Changes in the conductivity of PPV upon exposure to certain chemicals can be used for chemical sensing applications.[6]
References
-
Wikipedia. (n.d.). Poly(p-phenylene vinylene). Retrieved from [Link]
-
Li, R., et al. (2013). Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. PMC - PubMed Central. Retrieved from [Link]
-
Inamuddin, et al. (2023). Advances in Conductive Polymer-Based Flexible Electronics for Multifunctional Applications. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). 10 Applications of conducting polymers. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Poly(p-phenylene vinylene) – Knowledge and References. Retrieved from [Link]
-
Ohshita, J., et al. (2022). New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. Scholarworks@UNIST. Retrieved from [Link]
-
Casado, N., et al. (2023). Functionalization of Conductive Polymers through Covalent Postmodification. MDPI. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Conducting polymers and their applications. Retrieved from [Link]
-
Dogan, M., et al. (2010). Application of Intrinsically Conductive Polymers. ResearchGate. Retrieved from [Link]
Sources
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- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Electrochemical Polymerization of p-Xylylene Dithiocyanate for Novel Functional Coatings
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the electrochemical polymerization of p-xylylene dithiocyanate, a process offering a novel route to synthesize functional polymer films. Poly(p-xylylene)s, commercially known as Parylenes, are valued for their excellent barrier properties, biocompatibility, and chemical inertness.[1] Traditional synthesis relies on chemical vapor deposition (CVD), a high-temperature vacuum process.[2][3] This application note explores an alternative, electrochemical approach that allows for polymer film deposition at room temperature directly onto conductive substrates. We present a proposed mechanism, a comprehensive experimental protocol for researchers to investigate this process, and methods for film characterization. The resulting polymer, poly(this compound), holds potential for applications in biocompatible coatings, functionalized surfaces for drug delivery, and advanced electronic materials.
Introduction: The Rationale for Electropolymerization
Electrochemical polymerization is a powerful technique for creating thin, uniform, and conformal polymer films on conductive surfaces. Unlike conventional methods, electropolymerization offers precise control over film thickness, morphology, and properties by manipulating electrical parameters such as potential, current, and deposition time.
The target monomer, this compound, combines the robust poly(p-xylylene) backbone with the reactive dithiocyanate functional groups. The electrochemical oxidation of thiocyanate groups is known to produce radical species, which can initiate polymerization.[4][5] This process circumvents the need for high-temperature pyrolysis associated with traditional Parylene deposition, enabling the coating of temperature-sensitive substrates and offering a pathway to novel polymer architectures.
Proposed Mechanism of Electropolymerization
The electrochemical polymerization of this compound is hypothesized to proceed via an oxidative radical mechanism at the anode. The process can be broken down into three key stages: Initiation, Propagation, and Termination.
Initiation: The process begins with the one-electron oxidation of a thiocyanate (-SCN) group on the monomer at the anode surface. This generates a highly reactive thiocyanate radical cation.[4][5]
Propagation: The generated radical can initiate chain growth in several ways. One plausible pathway involves the radical attacking the aromatic ring of another monomer molecule, leading to dimerization and the formation of a diradical species. This diradical can then propagate by adding more monomer units, analogous to the chain-growth mechanism in traditional p-xylylene polymerization.[4][6] Alternatively, radicals on adjacent monomers could couple, forming new covalent bonds and extending the polymer chain.
Termination: The polymerization process ceases through standard termination mechanisms, such as radical coupling or reaction with solvent or impurity species.
Below is a diagram illustrating the proposed initiation and early propagation steps.
Caption: Proposed mechanism for the electrochemical polymerization of this compound.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the electrochemical polymerization of this compound.
Materials and Reagents
| Component | Specification | Supplier Example | Purpose |
| Monomer | This compound | Custom Synthesis / Sigma-Aldrich | Polymer precursor |
| Solvent | Acetonitrile (CH₃CN), Anhydrous | Sigma-Aldrich | Non-aqueous medium for electrochemistry |
| Supporting Electrolyte | Tetrabutylammonium hexafluorophosphate (TBAPF₆) | Sigma-Aldrich | Ensures conductivity of the solution |
| Working Electrode | Indium Tin Oxide (ITO) coated glass or Platinum disc | Various | Substrate for polymer film deposition |
| Counter Electrode | Platinum wire or mesh | Various | Completes the electrical circuit |
| Reference Electrode | Ag/Ag⁺ (in CH₃CN) or Ag/AgCl | Various | Provides a stable potential reference |
| Cleaning Solvents | Acetone, Isopropanol, Deionized Water | Various | Electrode preparation |
Instrumentation
-
Potentiostat/Galvanostat: A three-electrode system capable of performing cyclic voltammetry, potentiostatic, and galvanostatic experiments.
-
Electrochemical Cell: A three-electrode glass cell suitable for the chosen electrode configuration.
-
Nitrogen/Argon Gas Line: For deaerating the electrolyte solution to remove oxygen, which can interfere with radical polymerization.
Experimental Workflow Diagram
Caption: Experimental workflow for electropolymerization.
Step-by-Step Procedure
1. Electrode Preparation: a. Thoroughly clean the working electrode. For an ITO slide, sonicate sequentially in acetone, isopropanol, and deionized water for 15 minutes each. b. Dry the electrode under a stream of nitrogen. c. Clean the platinum counter electrode by flaming or immersing in piranha solution (use extreme caution). Rinse thoroughly with deionized water.
2. Electrolyte Preparation: a. In a clean, dry electrochemical cell, prepare a solution of 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile. b. Add the this compound monomer to the solution to a final concentration of 10-50 mM. c. Deaerate the solution by bubbling with dry nitrogen or argon gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution throughout the experiment.
3. Cyclic Voltammetry (CV) Analysis: a. Assemble the three-electrode cell with the prepared electrodes and the monomer solution. b. Perform cyclic voltammetry to determine the oxidation potential of the monomer. A typical scan range would be from 0 V to approximately +2.0 V vs. Ag/Ag⁺. c. Start with a scan rate of 100 mV/s. An irreversible oxidation peak should be observed on the first scan, corresponding to the formation of the radical cation. d. With successive scans, a new redox couple may appear, and an increase in current is expected, indicating the deposition of a conductive polymer film on the electrode surface.
4. Potentiostatic Polymerization: a. Based on the CV results, choose a constant potential that is slightly higher than the onset of the monomer's oxidation peak. b. Apply this potential to the working electrode for a set duration (e.g., 100 to 1000 seconds). The film thickness will be proportional to the charge passed during this time. c. Monitor the current-time transient (chronoamperogram). A typical curve will show an initial spike followed by a gradual change as the film grows.
5. Post-Polymerization Treatment: a. After deposition, carefully remove the polymer-coated working electrode from the cell. b. Gently rinse the electrode with fresh, pure acetonitrile to remove any unreacted monomer and supporting electrolyte. c. Dry the electrode under a stream of nitrogen. The electrode is now ready for characterization.
Characterization of the Polymer Film
Verifying the successful deposition and characterizing the properties of the poly(this compound) film are crucial. The following techniques are recommended:
-
Electrochemical Characterization:
-
Cyclic Voltammetry (CV): Place the polymer-coated electrode in a fresh, monomer-free electrolyte solution. A stable redox wave, if present, indicates the formation of an electroactive polymer film. The shape and size of the CV curve can provide information about the film's stability and ion transport properties.
-
-
Spectroscopic Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Use Attenuated Total Reflectance (ATR)-FTIR to identify the functional groups in the polymer film. Look for the characteristic C-H stretches of the aromatic ring and methylene bridges, and the -SCN stretch (around 2150 cm⁻¹). A comparison with the monomer spectrum will confirm polymerization.
-
-
Microscopic Characterization:
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology of the polymer film. SEM images can reveal information about the film's uniformity, porosity, and texture.
-
Atomic Force Microscopy (AFM): To obtain high-resolution topographical images and quantify surface roughness.
-
Potential Applications and Future Directions
The successful electrochemical synthesis of poly(this compound) opens up numerous possibilities:
-
Biomedical Coatings: The underlying poly(p-xylylene) structure is known for its biocompatibility. The thiocyanate groups on the surface could be further functionalized, for example, by linking bioactive molecules, making these films promising candidates for drug-eluting stent coatings or biocompatible interfaces for implants.
-
Functional Surfaces: The thiocyanate group is a versatile chemical handle for post-polymerization modification via click chemistry or other coupling reactions, allowing for the tailored design of surfaces with specific functionalities.
-
Sensors and Electronics: The polymer may possess interesting electronic or dielectric properties suitable for applications in chemical sensors or as insulating layers in microelectronics.
Further research should focus on optimizing polymerization conditions to control film properties, exploring various post-polymerization modification reactions, and evaluating the performance of these novel films in specific applications.
References
- Ansari, R., & Badehian, Z. (2009). Removal of thiocyanate ions from aqueous solutions using polypyrrole and polyaniline conducting electroactive polymers. Journal of the Iranian Chemical Society, 2, 163-171.
- Ansari, R., & Mohammad-khah, A. (2022).
- Becker, J. Y., et al. (Year). Environmentally sustainable thiocyanation of aromatic compounds. Source not fully available.
- Cui, L., et al. (Year). Electrochemical approach for the oxidative C–H thiocyanation of imidazopyridines and electron-rich arenes. Source not fully available.
- Damlin, P., et al. (Year). In Situ Spectroelectrochemical and Rotating Ring−Disk Electrode Studies on the Initial States in the Reductive Electropolymerization of Poly(p-phenylene vinylene). Source not fully available.
- Gorham, W. F. (1966). Poly-p-Xylylenes. Journal of Polymer Science Part A-1: Polymer Chemistry, 4(12), 3027–3039.
- Gurjar, V. G., et al. (1992). Selective thiocyanation of aniline and phenol derivatives using two-phase electrolysis. Journal of Applied Electrochemistry, 22, 84-87.
- Kozyrev, Y. N., et al. (2025). The Effect of Proton Donors on the Process of Electrochemical Generation of Thiocyanogen and Its Reactivity. Russian Journal of Electrochemistry.
- Senkevich, J. J., & Desu, S. B. (1999). Morphology of poly(chloro-p-xylylene) CVD thin films. Polymer, 40(1), 123-131.
- Specialty Coating Systems. (n.d.).
- Strauss, S. (1997). Technology Review. Source not fully available.
- Szwarc, M. (1947). TheCH2--phenyl--CH2 bond energy and the heat of formation of the CH2==phenyl==CH2 radical. The Journal of Chemical Physics, 16(2), 128-136.
- Tavares, L., et al. (2023). Parylene C as a Multipurpose Material for Electronics and Microfluidics. Polymers, 15(10), 2297.
- Union Carbide Co. (n.d.). Parylene technology. Source not fully available.
- Yue, H., et al. (Year). Visible-light-induced difunctionalization process for alkenes. Source not fully available.
Sources
- 1. Polyphenylene sulfide - Wikipedia [en.wikipedia.org]
- 2. Synthesis of thiol- and carboxyl-terminated poly(p-phenylene sulfide) oligomers | Semantic Scholar [semanticscholar.org]
- 3. Electrochemical Oxidation of Organic Molecules at Lower Overpotential: Accessing Broader Functional Group Compatibility with Electron-Proton Transfer Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]
- 6. Facile synthesis of telechelic poly(phenylene sulfide)s by means of electron-deficient aromatic sulfonium electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: p-Xylylene Dithiocyanate in the Development of Self-Healing Materials
For: Researchers, scientists, and drug development professionals.
Introduction: A Novel Frontier in Intrinsic Self-Healing
The pursuit of materials that can autonomously repair damage, thereby extending their lifespan and enhancing safety, is a cornerstone of modern materials science.[1][2] Self-healing polymers, in particular, have garnered significant attention for their potential applications in a vast array of fields, from protective coatings and flexible electronics to biomedical devices.[1] These materials can be broadly categorized into extrinsic and intrinsic systems. Extrinsic self-healing relies on embedded healing agents, such as microcapsules or vascular networks, that rupture upon damage to release a healing fluid.[1] In contrast, intrinsic self-healing materials possess a molecular architecture that allows for the inherent reversal of damage through dynamic chemical bonds.[1] This latter approach offers the compelling advantage of multiple healing cycles at the same location.
This document explores the potential of p-Xylylene Dithiocyanate as a key building block for a new class of intrinsic self-healing polymers. The thiocyanate functional group (-SCN) presents a unique chemical handle that can participate in dynamic covalent chemistry, paving the way for the creation of robust and repeatedly mendable materials. While the direct application of this compound in self-healing systems is an emerging area of research, this guide provides a comprehensive overview of its synthesis, proposed polymerization into a self-healing network, and detailed protocols for the characterization of its healing capabilities, drawing upon established principles of sulfur-based dynamic polymer chemistry.
I. Synthesis of this compound: The Monomer Foundation
The synthesis of this compound is the crucial first step in harnessing its potential for self-healing materials. A plausible and efficient method for its preparation involves the nucleophilic substitution of a p-xylylene dihalide with a thiocyanate salt. This reaction is a well-established method for the formation of organic thiocyanates.[2]
Reaction Scheme:
Figure 1: Synthesis of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of organic thiocyanates from alkyl halides.[2]
Materials:
-
p-Xylylene dibromide (or dichloride)
-
Potassium thiocyanate (KSCN)
-
Propylene glycol
-
Distilled water
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-xylylene dibromide in propylene glycol.
-
Addition of Thiocyanate: Add a stoichiometric excess (e.g., 2.2 equivalents) of potassium thiocyanate to the solution.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Extraction: Pour the reaction mixture into a separatory funnel containing distilled water and diethyl ether. Shake the funnel vigorously and allow the layers to separate.
-
Washing: Collect the organic layer and wash it sequentially with distilled water and brine to remove any remaining propylene glycol and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to off-white crystalline solid.
Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic stretching vibration of the thiocyanate group (typically around 2150 cm⁻¹).
-
Melting Point Analysis: To assess purity.
II. From Monomer to Self-Healing Polymer: A Proposed Polymerization Strategy
The key to unlocking the self-healing potential of this compound lies in its polymerization into a network that incorporates dynamic, reversible bonds. While the direct polymerization of this compound for this purpose is not yet extensively documented, a promising approach involves the in-situ formation of a dynamic polymer network.
Hypothesized Self-Healing Mechanism: Reversible Disulfide Bonds
The proposed mechanism hinges on the ability of the thiocyanate groups to be converted into disulfide linkages under specific conditions. Disulfide bonds are known to exhibit dynamic behavior, undergoing exchange reactions upon stimulation (e.g., heat or light), which can lead to the rearrangement of the polymer network and the healing of cracks.[3]
Figure 2: Proposed Self-Healing Mechanism.
Protocol 2: Exploratory Synthesis of a this compound-Based Self-Healing Polymer
This protocol is a conceptual framework for researchers to begin exploring the synthesis of a self-healing polymer from this compound. It is based on the principle of forming a crosslinked network with the potential for dynamic bond exchange.
Materials:
-
This compound (synthesized as per Protocol 1)
-
A suitable co-monomer or crosslinker with complementary reactive groups (e.g., a diamine or a diol, depending on the desired polymer chemistry)
-
A suitable solvent (e.g., dimethylformamide - DMF, or dimethyl sulfoxide - DMSO)
-
A catalyst (if required for the specific polymerization reaction)
-
A mold for casting the polymer film or bulk material
-
Oven or heating plate
Procedure:
-
Monomer Solution: Dissolve this compound and the chosen co-monomer/crosslinker in the selected solvent in a reaction vessel. The molar ratio of the monomers will determine the crosslinking density and, consequently, the mechanical properties of the final polymer.
-
Initiation/Catalysis: If necessary, add a catalyst to initiate the polymerization. The choice of catalyst will depend on the specific reaction chemistry being employed.
-
Polymerization: Heat the reaction mixture to the desired polymerization temperature and maintain it for a sufficient duration to allow for network formation. The progress of polymerization can be monitored by an increase in viscosity.
-
Casting: Pour the viscous polymer solution into a mold of the desired shape.
-
Curing: Cure the cast polymer at an elevated temperature to ensure complete crosslinking and solvent removal. The curing profile (temperature and time) will need to be optimized based on the specific polymer system.
-
Post-Curing: A post-curing step at a temperature above the glass transition temperature (Tg) of the polymer may be beneficial to relieve internal stresses and ensure a fully formed network.
Table 1: Key Parameters for Polymer Synthesis Optimization
| Parameter | Rationale |
| Monomer Ratio | Controls crosslink density, influencing mechanical properties and healing efficiency. |
| Solvent Choice | Affects monomer solubility and polymerization kinetics. |
| Catalyst Type & Concentration | Determines the rate and efficiency of the polymerization reaction. |
| Curing Temperature & Time | Critical for achieving a fully crosslinked and stable polymer network. |
III. Characterization of Self-Healing Performance: Protocols and Metrics
A rigorous and quantitative assessment of the self-healing properties is paramount to validating the efficacy of the newly synthesized material. A multi-faceted approach employing various characterization techniques is recommended.
Protocol 3: Macroscopic Healing Evaluation
Objective: To visually and mechanically assess the healing of a macroscopic crack.
Procedure:
-
Sample Preparation: Prepare standardized samples of the self-healing polymer (e.g., dog-bone shaped specimens for tensile testing).
-
Damage Induction: Create a sharp, controlled crack in the center of the sample using a fresh razor blade. The crack depth should be a significant portion of the sample's thickness (e.g., 50%).
-
Healing: Bring the two fractured surfaces back into contact and apply gentle pressure. Place the sample in an oven at the predetermined healing temperature for a specific duration. The optimal healing temperature and time will need to be determined experimentally, likely being above the polymer's glass transition temperature to allow for sufficient chain mobility.
-
Visual Inspection: After the healing period, visually inspect the crack for closure using an optical microscope.
-
Mechanical Testing: Perform tensile tests on both the pristine (undamaged) and healed samples to determine the recovery of mechanical properties.
Healing Efficiency (η):
The healing efficiency is typically calculated as the ratio of a specific mechanical property of the healed sample to that of the pristine sample.
η (%) = (Property_healed / Property_pristine) x 100
Table 2: Mechanical Properties for Healing Efficiency Calculation
| Mechanical Property | Description |
| Tensile Strength | The maximum stress the material can withstand before breaking. |
| Toughness | The energy absorbed by the material before fracture (area under the stress-strain curve). |
| Elongation at Break | The maximum strain the material can undergo before fracture. |
Protocol 4: Spectroscopic Analysis of Healing Chemistry
Objective: To probe the chemical changes occurring at the molecular level during the healing process.
Techniques:
-
Raman Spectroscopy/FTIR Spectroscopy: These techniques can be used to monitor the disappearance and reappearance of specific chemical bonds at the crack interface. For instance, one could look for changes in the intensity of the disulfide bond peak upon damage and healing.
Procedure:
-
Acquire spectra from the pristine material.
-
Create a crack and acquire spectra from the damaged interface.
-
After the healing process, acquire spectra from the healed region.
-
Compare the spectra to identify changes in bond structures that correlate with the healing mechanism.
Protocol 5: Thermal Analysis
Objective: To understand the thermal properties of the polymer and their influence on the healing process.
Techniques:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer. The healing process is typically more efficient at temperatures above Tg.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer and ensure that the healing temperature does not cause degradation.
Figure 3: Experimental Workflow for Self-Healing Characterization.
IV. Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block for the creation of novel intrinsic self-healing polymers. The protocols and conceptual frameworks outlined in this document provide a solid foundation for researchers to embark on the synthesis and characterization of these exciting new materials. The key to success will lie in the careful optimization of the polymerization process to create a robust network with dynamic, reversible crosslinks. Future research should focus on elucidating the precise mechanism of healing, exploring the influence of different co-monomers on the material properties, and investigating the performance of these materials in real-world applications such as self-healing coatings, adhesives, and composites. The development of this compound-based self-healing materials has the potential to make a significant impact on the design of more durable, reliable, and sustainable technologies.
References
- WO2013079469A1 - Self-healing material and method for the preparation thereof - Google P
- US7723405B2 - Self-healing coating system - Google P
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Self-healing polymers and composites for extreme environments - RSC Publishing. (URL: [Link])
-
4D printing of reprocessable thiocyanate covalent adaptable networks with reconfigurable shape memory ability | Request PDF - ResearchGate. (URL: [Link])
- US20100174041A1 - Self-healing polymers - Google P
- US20120165432A1 - Self healing polymer materials - Google P
-
Synthesis, X-ray Structures and Hirshfeld Analysis of Two Novel Thiocyanate-Bridged Ag(I) Coordination Polymers - MDPI. (URL: [Link])
-
The mechanics of network polymers with thermally reversible linkages - ResearchGate. (URL: [Link])
- EP2597110A1 - Self-healing material and method for the preparation thereof - Google P
-
(a). The mechanism of the synthesis of self-healing polymers. Reprinted... - ResearchGate. (URL: [Link])
-
Thermally reversible polymer networks: a new class of polymer products | Request PDF - ResearchGate. (URL: [Link])
-
Self-healing Polymers and Composites | American Scientist. (URL: [Link])
-
Stiff & autonomous self-healing polymers | UCI Department of Chemistry. (URL: [Link])
-
POLITECNICO DI TORINO Self-healing polymers. (URL: [Link])
-
Preparation and Structure of Di-p-Xylylene - Semantic Scholar. (URL: [Link])
-
Phosphorus pentasulfide mediated conversion of organic thiocyanates to thiols - PMC - NIH. (URL: [Link])
-
Thermally Reversible Polymeric Networks from Vegetable Oils - MDPI. (URL: [Link])
-
Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches - JSTA. (URL: [Link])
-
two-dimensional synthesis - OSTI. (URL: [Link])
-
Polymer Analysis - MDPI. (URL: [Link])
-
Visible-light-driven synthesis of alkenyl thiocyanates: novel building blocks for assembly of diverse sulfur-containing molecules - PMC - NIH. (URL: [Link])
-
Polymer Characterization | Subjects - Wiley. (URL: [Link])
-
Xylylene Polymers - ResearchGate. (URL: [Link])
-
Visible-light-driven synthesis of alkenyl thiocyanates: novel building blocks for assembly of diverse sulfur-containing. (URL: [Link])
-
Modeling of the CVD Deposition Process for Parylene-C to Predict Thin Film Growth - UNM Physics and Astronomy. (URL: [Link])
-
Reaction of dicyano epoxides with thiocyanate ion: route to α-thiocyanato derivatives or to 2-acetylimino-1,3-oxathioles and X-ray crystal structure of 2-acetylimino-4-(4-tolyl)-1, 3-oxathiole-5-carbonitrile - Journal of the Chemical Society, Perkin Transactions 1 (RSC. (URL: [Link])
-
Synthesis of a Cââ-para-xylylene copolymer | Request PDF - ResearchGate. (URL: [Link])
Sources
Application Notes & Protocols: p-Xylylene Dithiocyanate as a Novel Linker Molecule in Metal-Organic Frameworks for Advanced Drug Delivery
Abstract
Metal-Organic Frameworks (MOFs) have emerged as highly versatile materials with extensive applications in gas storage, catalysis, and biomedicine, largely owing to their tunable structures and high porosity.[1][2] The choice of the organic linker molecule is paramount in dictating the final properties of the MOF.[3] This document provides a comprehensive guide to the utilization of p-Xylylene Dithiocyanate as a novel, yet underexplored, linker molecule in the synthesis and functionalization of MOFs. While direct synthesis of MOFs using this compound as a primary building block is a nascent area of research, we present a robust protocol for its incorporation via postsynthetic modification, drawing parallels from established methodologies for thiocyanate integration.[4][5] Furthermore, we propose a prospective de novo synthesis strategy and outline detailed protocols for the characterization of these novel materials and their potential application in controlled drug delivery. This guide is intended for researchers and professionals in materials science, chemistry, and drug development who are keen on exploring new frontiers in MOF chemistry and its biomedical applications.
Introduction: The Rationale for this compound in MOF Chemistry
The functionalization of MOFs is a key strategy to tailor their properties for specific applications.[6] The introduction of sulfur-containing functionalities, such as thiocyanates, is a promising avenue for creating MOFs with unique electronic properties and coordination environments.[7] The thiocyanate group (–SCN) is a versatile functional group known for its ability to coordinate with a variety of metal ions through either its sulfur or nitrogen atom, or act as a bridging ligand.[8][9]
This compound, with its rigid aromatic core and two terminal thiocyanate groups, presents an intriguing candidate as a linear linker molecule. Its incorporation into MOF structures could lead to novel topologies and provide reactive sites for further functionalization. While the direct use of dithiocyanate linkers in de novo MOF synthesis is not yet widely documented, the successful postsynthetic incorporation of thiocyanate ions into pre-formed MOFs with open metal sites has been demonstrated, paving the way for the use of molecules like this compound.[4][5]
This guide will first detail a validated approach for the postsynthetic modification of a well-characterized MOF, MOF-74, with this compound. Subsequently, a hypothetical de novo synthesis protocol is presented to encourage further research into the direct assembly of MOFs using this linker. Finally, we explore the potential of these novel MOFs as carriers for controlled drug delivery, leveraging the unique chemical environment provided by the thiocyanate functionality.
Synthesis Strategies for this compound-Containing MOFs
Strategy 1: Postsynthetic Modification of MOF-74 (CPO-27)
This protocol is adapted from the successful mechanochemical incorporation of ammonium thiocyanate into CPO-27/MOF-74.[4][5] This solvent-free approach offers a scalable and environmentally friendly method for functionalizing MOFs.
Protocol: Mechanochemical Functionalization of MOF-74 with this compound
-
Activation of MOF-74:
-
Synthesize MOF-74 (e.g., Zn-MOF-74) according to established literature procedures.
-
Activate the synthesized MOF-74 by heating under vacuum to remove coordinated solvent molecules and expose the open metal sites.
-
-
Mechanochemical Reaction:
-
In an agate mortar, combine the activated MOF-74 and this compound in a desired molar ratio (e.g., a 6:1 metal to linker ratio is a good starting point based on previous studies with monodentate thiocyanates).[5]
-
Add a minimal amount of a grinding auxiliary liquid, such as ethanol (e.g., 10-20 µL per 100 mg of total solids), to facilitate the reaction.
-
Grind the mixture vigorously using a pestle for 15-20 minutes. The reaction should be performed in a well-ventilated fume hood due to the potential release of volatile compounds.
-
-
Product Isolation and Washing:
-
After grinding, transfer the resulting powder to a centrifuge tube.
-
Wash the powder with a suitable solvent, such as dichloromethane, to remove any unreacted this compound.
-
Centrifuge the mixture and decant the supernatant. Repeat the washing step 2-3 times.
-
-
Drying:
-
Dry the functionalized MOF powder under vacuum at a moderate temperature (e.g., 60-80 °C) to remove any residual solvent.
-
Workflow for Postsynthetic Modification of MOF-74
Caption: Workflow for the postsynthetic functionalization of MOF-74.
Strategy 2: De Novo Synthesis (Prospective Protocol)
This section outlines a hypothetical solvothermal synthesis protocol for a novel MOF using this compound as a primary linker. This protocol is based on general principles of MOF synthesis and requires experimental validation.[10]
Prospective Protocol: Solvothermal Synthesis of a this compound-based MOF
-
Reactant Preparation:
-
In a glass vial, dissolve a metal salt with a suitable coordination geometry (e.g., zinc nitrate hexahydrate, copper(II) nitrate trihydrate) in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).
-
In a separate vial, dissolve this compound in the same solvent.
-
-
Mixing and Sealing:
-
Combine the two solutions in a Teflon-lined stainless-steel autoclave.
-
The molar ratio of metal salt to linker can be varied (e.g., 1:1, 2:1) to explore different framework topologies.
-
Optionally, a modulator such as benzoic acid or acetic acid can be added to control crystal growth and improve crystallinity.
-
Seal the autoclave tightly.
-
-
Solvothermal Reaction:
-
Place the sealed autoclave in a programmable oven.
-
Heat the autoclave to a temperature between 80 °C and 150 °C and hold for 24 to 72 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
-
Product Isolation and Activation:
-
Collect the crystalline product by filtration or decantation.
-
Wash the crystals with fresh solvent (e.g., DMF) to remove unreacted starting materials.
-
Perform a solvent exchange with a more volatile solvent like ethanol or acetone.
-
Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.
-
Characterization of this compound-Functionalized MOFs
Thorough characterization is essential to confirm the successful incorporation of the this compound linker and to determine the structural and physical properties of the new material.
| Technique | Purpose | Expected Observations |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the MOF. | For postsynthetic modification, the PXRD pattern should remain largely unchanged, indicating the framework integrity is maintained.[5] For de novo synthesis, a new, unique pattern would indicate the formation of a novel crystalline phase. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the presence of the thiocyanate group. | A strong characteristic peak for the C≡N stretch of the thiocyanate group is expected around 2050-2175 cm⁻¹. The exact position of this peak can provide information about the coordination mode of the thiocyanate.[5] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF. | TGA will show the decomposition temperature of the framework and can provide information about the amount of incorporated linker. |
| Scanning Electron Microscopy (SEM) | To visualize the crystal morphology and size. | SEM images will reveal the shape and size distribution of the synthesized MOF crystals. |
| Gas Adsorption (N₂ at 77 K) | To determine the porosity and surface area. | For postsynthetic modification, a decrease in surface area and pore volume is expected due to the occupation of the pores by the new linker.[5] For a de novo synthesized MOF, the isotherm will reveal its porosity. |
Application in Drug Delivery: A Protocol for Loading and Release Studies
The unique chemical environment and potential for stimuli-responsive behavior make this compound-functionalized MOFs interesting candidates for drug delivery systems.[11][12] The thiocyanate group could potentially interact with drug molecules through various non-covalent interactions.
Protocol: Ibuprofen Loading and In Vitro Release Study
-
Drug Loading:
-
Activate the synthesized this compound-functionalized MOF under vacuum.
-
Prepare a concentrated solution of a model drug, such as Ibuprofen, in a suitable solvent (e.g., hexane).
-
Immerse a known amount of the activated MOF in the drug solution.
-
Stir the suspension at room temperature for 24-48 hours to allow for drug encapsulation within the MOF pores.
-
Collect the drug-loaded MOF by centrifugation and wash thoroughly with fresh solvent to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum.
-
-
Quantification of Drug Loading:
-
Digest a known amount of the drug-loaded MOF in a suitable solvent (e.g., dilute HCl).
-
Analyze the concentration of the drug in the resulting solution using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate the drug loading capacity as (mass of loaded drug / mass of MOF) x 100%.
-
-
In Vitro Drug Release:
-
Disperse a known amount of the drug-loaded MOF in a release medium, such as phosphate-buffered saline (PBS) at pH 7.4, to simulate physiological conditions.
-
Maintain the suspension at 37 °C with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the concentration of the released drug in the withdrawn aliquots using UV-Vis spectroscopy or HPLC.
-
Plot the cumulative drug release as a function of time.
-
Mechanism of Drug Delivery from a this compound MOF
Caption: Proposed mechanism for drug loading and release.
Safety and Handling Precautions
-
This compound is a chemical that should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All synthesis and handling of MOFs and their precursors should be conducted in a well-ventilated fume hood.
-
The thermal stability of the synthesized MOFs should be assessed by TGA before any high-temperature applications.
-
Disposal of all chemical waste should follow institutional guidelines.
Conclusion and Future Outlook
The use of this compound as a linker in MOF chemistry represents an exciting and largely unexplored research avenue. The postsynthetic modification approach provides a reliable method for incorporating this functionality into existing MOF platforms, enabling the study of its impact on material properties. The prospective de novo synthesis of MOFs with this linker, if successful, could lead to a new class of materials with unique structural and functional characteristics. The potential application of these novel MOFs in drug delivery is particularly promising, with the thiocyanate group offering a new handle for controlling drug loading and release. Further research is warranted to fully elucidate the coordination chemistry of this compound in MOF synthesis and to explore the full range of applications for these novel materials.
References
-
J. Grzybowski, et al. (2021). Trojan Horse Thiocyanate: Induction and Control of High Proton Conductivity in CPO-27/MOF-74 Metal–Organic Frameworks by Metal Selection and Solvent-Free Mechanochemical Dosing. ACS Applied Materials & Interfaces. [Link]
-
J. Grzybowski, et al. (2021). Trojan Horse Thiocyanate: Induction and Control of High Proton Conductivity in CPO-27/MOF-74 Metal–Organic Frameworks by Metal Selection and Solvent-Free Mechanochemical Dosing. PMC. [Link]
-
M. Más-Montoya, et al. (2019). Isothiocyanate-Functionalized Mesoporous Silica Nanoparticles as Building Blocks for the Design of Nanovehicles with Optimized Drug Release Profile. PMC. [Link]
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A. J. Cliffe. (2024). Inorganic Metal Thiocyanates. PMC. [Link]
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M. A. Arsenault. (2018). Design and characterization of metal-thiocyanate coordination polymers. SFU Summit. [Link]
-
A. J. Cliffe. (2024). Inorganic Metal Thiocyanates. ACS Publications. [Link]
-
M. Lashkari, et al. (2017). Innovative application of metal-organic frameworks for encapsulation and controlled release of allyl isothiocyanate. Research With Rutgers. [Link]
-
A. J. Cliffe. (2024). Inorganic Metal Thiocyanates. ChemRxiv. [Link]
-
M. Lashkari, et al. (2017). Innovative application of metal-organic frameworks for encapsulation and controlled release of allyl isothiocyanate. ResearchGate. [Link]
-
M. Lashkari, et al. (2017). Innovative application of metal-organic frameworks for encapsulation and controlled release of allyl isothiocyanate. The Pherobase. [Link]
-
P. D. Frischmann, et al. (2024). Multitopic Dithiocarboxylate Ligands as Linkers for Metal-Organic Coordination Polymers. mediaTUM. [Link]
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A. C. McKinlay, et al. (2022). Metal–Organic Frameworks for Drug Delivery: A Design Perspective. PMC. [Link]
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J. Stelling, et al. (2024). Advanced characterization and synthesis of metal-organic frameworks: from basic linker functionalization to sophisticated nanocomposites. Institutionelles Repositorium der Leibniz Universität Hannover. [Link]
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S. Plummer. (2021). Synthesis and Characterization of MOF UPC-68. YouTube. [Link]
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S. Couck, et al. (2010). p-Xylene-selective metal-organic frameworks: a case of topology-directed selectivity. PubMed. [Link]
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A. Sun. (2023). Applications of MOFs in Drug Delivery. Highlights in Science, Engineering and Technology. [Link]
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M. Simionescu, et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. PMC. [Link]
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Y. Chen, et al. (2022). Metal-Organic Framework (MOFs) for Drug Delivery Applications. Semantic Scholar. [Link]
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A. A. Al-Ghamdi, et al. (2022). Biomedical Applications of Metal−Organic Frameworks for Disease Diagnosis and Drug Delivery: A Review. MDPI. [Link]
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A. M. D'Alessandro. (2016). Rotational dynamics of the organic bridging linkers in metal–organic frameworks and their substituent effects on the rotational energy barrier. PMC. [Link]
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Enamine. (2022). Organic linkers for Metal Organic Frameworks MOFs and Covalent Organic Frameworks COFs. YouTube. [Link]
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A. M. Shultz, et al. (2011). Post-Synthesis Modification of a Metal–Organic Framework To Form Metallosalen-Containing MOF Materials. SciSpace. [Link]
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S. Begum, et al. (2022). Solid and Hollow Poly( p -xylylene) Particles Synthesis via Metal–Organic Framework-Templated Chemical Vapor Polymerization. ResearchGate. [Link]
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S. Roy, et al. (2022). Pyrene Carboxylate Ligand Based Coordination Polymers for Microwave-Assisted Solvent-Free Cyanosilylation of Aldehydes. MDPI. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of p-Xylylene Dithiocyanate
Welcome to the technical support center for the synthesis of p-Xylylene Dithiocyanate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your reaction yields.
Overview of the Synthesis
The synthesis of this compound is a nucleophilic substitution reaction where a p-xylylene dihalide (typically dichloride or dibromide) reacts with a thiocyanate salt. Due to the often poor solubility of inorganic thiocyanate salts in organic solvents where the dihalide is soluble, this reaction is an ideal candidate for Phase-Transfer Catalysis (PTC). A phase-transfer catalyst facilitates the transport of the thiocyanate nucleophile across the phase boundary, dramatically accelerating the reaction rate and improving the yield.[1][2][3]
General Reaction Scheme
The overall transformation is as follows:
p-Xylylene Dihalide + 2 SCN⁻ --(PTC)--> this compound + 2 X⁻
Experimental Workflow Diagram
This diagram outlines the typical laboratory workflow for the synthesis, from setup to final product isolation.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is extremely low, or I'm getting no product at all. What are the most likely causes?
A: A failed or low-yielding reaction can almost always be traced back to one of four key areas: reagent quality, catalyst efficiency, reaction conditions, or mechanical setup.
-
Reagent Purity & Stoichiometry:
-
p-Xylylene Dihalide: Ensure your starting material is pure. Impurities from its synthesis can interfere with the reaction.
-
Thiocyanate Salt: Use a high-purity salt (e.g., KSCN or NaSCN). Crucially, the salt should be dry. Water can hydrate the nucleophile, reducing its reactivity. Consider drying the salt in an oven before use.
-
Solvent: Ensure your organic solvent is anhydrous, as water can hinder the phase-transfer process.
-
Stoichiometry: A slight excess of the thiocyanate salt (e.g., 2.2 to 2.5 equivalents) is often used to drive the reaction to completion.
-
-
Phase-Transfer Catalyst (PTC) Activity:
-
The catalyst is the heart of this reaction. If it's old or degraded, it won't function. Use a fresh, reputable catalyst like Tetrabutylammonium Bromide (TBAB) or a phosphonium salt.
-
Ensure you are using the correct catalytic amount, typically 1-5 mol% relative to the p-xylylene dihalide.
-
-
Reaction Conditions:
-
Temperature: This substitution reaction requires energy. If the temperature is too low, the reaction rate will be negligible. A typical range is 60-80°C. However, excessively high temperatures can promote side reactions.[4]
-
Stirring: In a two-phase system, vigorous stirring is absolutely critical. A large surface area between the organic and aqueous phases is required for the catalyst to work effectively. If you are using a magnetic stir bar, ensure it is creating a deep vortex. Mechanical overhead stirring is often superior for larger-scale reactions.
-
Q2: I've isolated a product, but my yield is still poor and I see significant impurities. What are the common side reactions?
A: The primary side product in this synthesis is p-Xylylene Diisothiocyanate, with polymerization being another possibility.
-
Isothiocyanate Formation (N-attack): The thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it can attack through either the sulfur or the nitrogen atom.
-
Mechanism: Attack by the "harder" nitrogen end is often favored in more polar, protic solvents, while attack by the "softer" sulfur end is favored in less polar, aprotic solvents (a principle of Hard and Soft Acids and Bases theory).
-
Mitigation: To favor the desired S-attack and form the dithiocyanate, use a non-polar organic solvent like toluene or dichloromethane. The phase-transfer catalyst, by bringing a "naked" thiocyanate anion into the organic phase, also promotes S-alkylation.[5]
-
-
Polymerization: p-Xylylene derivatives can be prone to polymerization, especially at high temperatures or in the presence of certain impurities.[6][7]
-
Mitigation: Avoid excessive heating. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions that could initiate polymerization. A clean workup to remove the product from reactive species is also important.
-
Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting low yield issues.
Q3: The reaction is very slow. How can I improve the rate without compromising the product?
A: The reaction rate is governed by the efficiency of the phase-transfer catalysis.
-
Catalyst Choice: While Tetrabutylammonium Bromide (TBAB) is common, other quaternary ammonium or phosphonium salts can be more effective. For example, a catalyst with greater lipophilicity may perform better in a given solvent system. It is worth screening a few different PTCs.
-
Agitation: As mentioned, increasing the interfacial area through vigorous stirring is paramount. A slow reaction is often simply a poorly mixed one.
-
Leaving Group: The choice of starting material matters. p-Xylylene dibromide will react significantly faster than the dichloride because bromide is a better leaving group than chloride. If your reaction with the dichloride is too slow, switching to the dibromide is a primary strategy for rate enhancement.
Mechanism of Phase-Transfer Catalysis
Sources
troubleshooting poor film quality in p-Xylylene Dithiocyanate deposition
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for p-Xylylene Dithiocyanate (p-XDSCN) deposition. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions that you may encounter during your thin film deposition experiments. As a Senior Application Scientist, my goal is to not only provide solutions but also to explain the underlying principles to empower you to optimize your deposition processes effectively.
Disclaimer
Due to the limited availability of specific literature on the chemical vapor deposition (CVD) of this compound, this guide draws upon established principles of thin film deposition and analogies with the well-studied parylene (poly-p-xylylene) family of polymers. The provided parameters and troubleshooting steps should be considered as starting points for your process development.
Troubleshooting Guide: Addressing Poor Film Quality
Poor film quality in p-XDSCN deposition can manifest in various ways. This section provides a systematic approach to identifying and resolving common issues.
Issue 1: Poor Film Adhesion or Delamination
One of the most critical aspects of thin film quality is its adhesion to the substrate. Delamination, or the peeling of the film, can render a device or experiment useless.[1]
Question: My p-XDSCN film is peeling off the substrate. What are the likely causes and how can I fix it?
Answer: Poor adhesion is almost always an issue at the film-substrate interface. The primary culprits are improper substrate preparation and stress within the deposited film.
Troubleshooting Steps:
-
Thorough Substrate Cleaning: The forces that bind a thin film to a substrate are short-range intermolecular and interatomic forces.[2] Even a single monolayer of contaminants can drastically reduce adhesion.
-
Protocol:
-
Wash substrates with a laboratory-grade detergent and warm water. Household detergents often contain additives that can leave a residue.[2]
-
Rinse thoroughly with deionized water.
-
Perform a solvent clean using isopropyl alcohol or acetone to remove organic residues.[2]
-
For inorganic contaminants, consider a mild acid or base wash, depending on your substrate material.
-
Dry the substrate immediately using a stream of dry nitrogen or in a vacuum oven. Air drying can leave water spots.[2]
-
For critical applications, an in-situ plasma cleaning step immediately prior to deposition can be highly effective at removing final traces of organic contamination.[1]
-
-
-
Surface Roughening: Increasing the surface area of the substrate can enhance mechanical interlocking between the film and the substrate.[3]
-
Consideration: This may not be suitable for all applications, especially where a smooth film surface is required. Techniques like gentle chemical etching or controlled plasma treatment can introduce micro-roughening.
-
-
Adhesion Promoters: For particularly challenging substrates, the use of an adhesion promoter can create a more favorable surface chemistry for film growth. Silane-based adhesion promoters are commonly used for polymer films on silicon or glass substrates.
-
Film Stress Management: High internal stress in the film can exceed the adhesive forces, leading to delamination.[1]
-
Optimization:
-
Deposition Temperature: For parylene-C, a related material, deposition temperature influences film stress.[4][5] Experiment with adjusting your substrate temperature. Higher temperatures can sometimes anneal stress during growth, but for reactive monomers, lower temperatures are often required to ensure polymerization on the surface rather than in the gas phase.
-
Deposition Rate: A very high deposition rate can lead to a more disordered and stressed film. Try reducing the deposition rate by lowering the precursor vaporization temperature.
-
-
Issue 2: Non-Uniform Film Thickness
Achieving a consistent film thickness across the entire substrate is crucial for many applications, from optical coatings to electronic devices.[6]
Question: I'm observing variations in the thickness of my p-XDSCN film. How can I improve uniformity?
Answer: Non-uniformity is typically caused by inconsistencies in the flux of the monomer reaching the substrate or temperature gradients across the substrate.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting non-uniform film thickness.
Detailed Steps:
-
Monomer Flow Dynamics: The path of the reactive monomer from the pyrolysis zone to the substrate is critical.
-
Inlet Design: Ensure your gas inlet is designed to distribute the monomer evenly across the deposition chamber. A "showerhead" type inlet is often used in CVD systems to achieve this.
-
Chamber Pressure: The pressure in the deposition chamber affects the mean free path of the gas molecules. At very low pressures, the deposition will be more line-of-sight, which can lead to non-uniformity if the source is not well-designed. Increasing the pressure can increase gas scattering and improve uniformity, but it may also lead to gas-phase polymerization.
-
-
Substrate Temperature Control: A temperature gradient across your substrate will cause different deposition rates.
-
Heating/Cooling Stage: Verify that your substrate stage provides uniform heating or cooling. Use a thermocouple or pyrometer to check for temperature variations across the substrate surface.
-
-
Deposition Chamber Geometry: The distance and orientation of the substrate relative to the monomer source can significantly impact uniformity.[6]
-
Substrate-to-Source Distance: Increasing this distance can sometimes improve uniformity at the cost of a lower deposition rate.
-
Substrate Rotation: If your system allows for it, rotating the substrate during deposition is a highly effective method for averaging out any non-uniformities in the monomer flux.
-
Issue 3: High Surface Roughness or Particulate Contamination
A smooth, defect-free surface is often a primary requirement for thin films. Roughness and particulates can degrade optical and electrical properties.[7]
Question: My p-XDSCN films are rough and I see small particles on the surface. What's causing this and how can I prevent it?
Answer: Surface roughness can be intrinsic to the growth mode of the film or caused by external factors like particulate contamination.
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Gas-Phase Polymerization | If the concentration of the reactive monomer is too high or the residence time in the chamber is too long, polymerization can occur in the gas phase, leading to particles falling onto the substrate. | - Reduce the chamber pressure. - Lower the precursor vaporization temperature to decrease the monomer concentration. - Increase the pumping speed. |
| Precursor Purity | Impurities in the p-XDSCN precursor can be transported into the deposition chamber and incorporated into the film as particles. | - Ensure the use of high-purity precursor material. - Consider an in-line filter between the vaporizer and the deposition chamber. |
| Flaking from Chamber Walls | Film deposited on the chamber walls during previous runs can flake off and land on your substrate. | - Regularly clean the deposition chamber to remove old deposits. |
| Improper Deposition Parameters | The deposition temperature and rate can influence the film's microstructure and roughness.[8][9] | - Deposition Rate: Slower deposition rates often lead to smoother films as they allow more time for surface diffusion of the adsorbed species.[9] - Substrate Temperature: This is a critical parameter. For parylenes, higher substrate temperatures can increase crystallinity and affect roughness.[4][5] A systematic variation of the substrate temperature is recommended to find the optimal conditions for a smooth film. |
| Airborne Particles | Dust and other airborne particles can be introduced into the chamber during loading. | - Work in a clean environment (e.g., a cleanroom or a laminar flow hood) when loading substrates.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended deposition process for this compound?
A1: The deposition of p-XDSCN is expected to follow a process similar to the Gorham process for parylene deposition.[10][11] This involves three main steps:
-
Vaporization: The solid p-XDSCN precursor is heated under vacuum to create a vapor.
-
Pyrolysis: The vapor is passed through a high-temperature furnace (pyrolysis zone). For parylene, this step cleaves the dimer into a reactive monomer.[12][13] A similar cleavage of a precursor or activation of the p-XDSCN molecule is expected. The optimal pyrolysis temperature will need to be determined experimentally.
-
Deposition: The reactive monomer enters the deposition chamber at room temperature and polymerizes on all surfaces, forming a conformal thin film.
Q2: How do I control the thickness of the deposited film?
A2: The film thickness is primarily controlled by the amount of precursor vaporized and the deposition time. For a given set of deposition parameters (pressure, temperature), the thickness will be proportional to the amount of precursor used. You can calibrate your system by running depositions with varying amounts of precursor and measuring the resulting film thickness. In-situ monitoring with a quartz crystal microbalance (QCM) can provide real-time thickness control.[6]
Q3: What are the key deposition parameters I should focus on optimizing?
A3: The following parameters have the most significant impact on film properties:
-
Precursor Vaporization Temperature: Controls the deposition rate.
-
Pyrolysis Temperature: Must be high enough to efficiently generate the reactive monomer but not so high as to cause unwanted decomposition.
-
Chamber Pressure: Affects monomer transport and the likelihood of gas-phase polymerization.
-
Substrate Temperature: Influences the film's crystallinity, morphology, and stress.[4][5]
Q4: Are there any specific safety precautions for handling this compound?
-
Always handle the powder in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Material Safety Data Sheet (MSDS) provided by the supplier for detailed safety information.
Q5: My film looks cloudy or hazy. What could be the cause?
A5: A cloudy or hazy appearance is often due to light scattering from a rough surface or from crystalline domains within the film.
-
Surface Roughness: Refer to the troubleshooting section on surface roughness. This is a common cause.
-
Crystallinity: For parylene-C, incomplete pyrolysis can lead to the incorporation of un-cleaved dimer crystals in the film, causing a hazy appearance.[11] If your process involves a precursor that needs to be pyrolyzed, ensure the pyrolysis temperature is sufficiently high.
-
Deposition Temperature: The substrate temperature can affect the degree of crystallinity in the film, which in turn can affect its optical properties.[4][5]
Visualizing the Deposition Process
The following diagram illustrates the key stages of a typical chemical vapor deposition process for a p-xylylene-type polymer.
Caption: Schematic of the this compound CVD process.
References
-
Substrate Preparation for Optical Thin Film Coatings. (n.d.). Retrieved from Google search.[2]
-
The Effect of Deposition Parameters on Morphological and Optical Properties of Cu2S Thin Films Grown by Chemical Bath Deposition Technique. (n.d.). MDPI.[8]
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Requirements for Substrate Preparation for BryCoat Thin Film Coatings. (n.d.). BryCoat.[14]
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What role does substrate preparation play in achieving effective adhesion of thin film coatings during electroplating? (n.d.). ProPlate® Posts.[3]
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Effect of Deposition Parameters on Morphological and Compositional Characteristics of Electrodeposited CuFeO2 Film. (2022). MDPI.[15]
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Substrate Preparation. (n.d.). ResearchGate.[16]
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Influence of deposition parameters on morphology, growth and structure of crystalline and amorphous organic thin films. (n.d.). RWTH Publications.[17]
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The effect of deposition parameters and substrate surface condition on texture, morphology and stress in magnetron-sputter-deposited Cu thin films. (n.d.). ResearchGate.[18]
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Effect of Deposition Rate on Structure and Surface Morphology of Thin Evaporated Al Films on Dielectrics and Semiconductors. (n.d.). Materials Science.[9]
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Technical Support Center: CVD Film Quality Troubleshooting with Methyltin Trichloride. (2025). BenchChem.[19]
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5 Challenges in Thin Film Manufacturing and How to Overcome Them. (2023). Denton Vacuum.[1]
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Substrate preparation for thin film deposition—a survey. (1985). Semantic Scholar.[20]
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Vapor pressure of p-xylene and solutions of tetra-n-pentylammonium thiocyanate in p-xylene. (1968). ACS Publications.[21]
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Growth of nanostructured thin films of poly(p-xylylene) derivatives by vapor deposition. (2007). ESM Intranet Site.[12]
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Overcoming Issues in CVD Production of Graphene. (n.d.). AZoNano.[22]
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Five Challenges in Thin Film Deposition and How to Solve Them. (2024). Retrieved from Google search.[6]
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Common Coating Defects in Thin Films — and How to Prevent Them. (2023). MSE Supplies.[7]
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Morphology control strategies for solution-processed organic semiconductor thin films. (2014). Retrieved from Google search.[23]
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VAPOR PRESSURE 6-60. (n.d.). NYU Physics Department.
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C-212 Troubleshooting for Thin Film Deposition Processes. (n.d.). The Society of Vacuum Coaters.[24]
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Growth, structure and morphology of organic thin films. (n.d.). RWTH Publications.[25]
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A Model for the Chemical Vapor Deposition of Poly(para-xylylene) (Parylene) Thin Films. (n.d.). Retrieved from Google search.[10]
- p-Xylylene Dithiocyan
- This compound. (n.d.). Four Chongqing Chemdad Co., Ltd.
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Modeling of the CVD Deposition Process for Parylene-C to Predict Thin Film Growth. (n.d.). UNM Physics and Astronomy.[26]
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- THIN FILM DEPOSITION TECHNIQUE: REVIEW. (2018). oaijse.
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Morphology of poly(chloro-p-xylylene) CVD thin films. (1999). ResearchGate.[4]
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-
Structural formula of di-p-xylylene At temperatures 600-650 o C thermal... (n.d.). ResearchGate.[13]
- p-Xylene. (n.d.). PubChem.
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- Method of synthesis of dichloro-di-para-xylylene. (n.d.).
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Optical and Electrical Characterization of Visible Parylene Films. (n.d.). MDPI.[11]
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Morphology of poly(chloro-p-xylylene) CVD thin films. (n.d.). Retrieved from Google search.[5]
- Post-Growth Dynamics and Growth Modeling of Organic Semiconductor Thin Films. (2023).
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- IS-T—1407 DE90 011730. (n.d.). OSTI.GOV.
- p-Xylene (d
- Molecular dynamics simulations of the growth of poly(chloro-para-xylylene) films. (n.d.). NIH.
- p-Xylene. (n.d.). National Institute of Standards and Technology.
- Theoretical Study of Polymerization Mechanism of p-Xylylene Based Polymers. (n.d.).
- Characterization of thin film Parylene C device curvature and the formation of helices via thermoforming. (n.d.). NIH.
- Poly(P-xylylene)s: Synthesis, polymer analogous reactions, and perspectives on structure–property relationships. (n.d.).
- Xylylene Polymers. (n.d.).
- Functionalization of Poly( para -xylylene)s—Opportunities and Challenges as Coating Material. (2020).
- Oxidative Decomposition of Poly(phenylene sulfide)
- Ultraviolet radiation induced degradation of poly-para-xylylene (parylene) thin films. (n.d.).
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Technical Support Center: Optimizing Reaction Conditions for p-Xylylene Dithiocyanate Polymerization
Welcome to the technical support center for the polymerization of p-Xylylene Dithiocyanate. This guide is designed for researchers, scientists, and professionals engaged in the development of novel polymers. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your experimental outcomes. Our approach is rooted in explaining the causality behind experimental choices to empower you with a robust, self-validating protocol.
Section 1: Understanding the Core Reaction
The polymerization of this compound (p-XDT) is presumed to proceed through a mechanism analogous to that of other p-xylylene derivatives, which involves the in-situ formation of a highly reactive p-quinodimethane intermediate. This intermediate then undergoes rapid polymerization. The presence of the thiocyanate (-SCN) functional groups introduces unique reactivity that must be carefully managed to achieve the desired polymer structure and properties.
Proposed Polymerization Mechanism
The most plausible pathway is a thermally initiated radical polymerization. The process begins with the formation of a diradical p-quinodimethane species, which acts as the true monomer. This species then propagates in a chain-growth fashion.
Caption: Fig 1. Proposed radical polymerization mechanism.
This mechanism is supported by extensive studies on the polymerization of p-xylylene from precursors that form a similar diradical intermediate.[1][2][3] The initiation step involves the dimerization of two monomers to form a stable, non-coupled biradical, which then propagates by adding one monomer unit at a time to the radical chain end.[1][4]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
FAQ 1: Why is my polymerization failing to initiate or proceeding at a very low rate?
Probable Causes & Solutions:
-
Insufficient Temperature: The homolytic cleavage of the C-S bond to form the reactive p-quinodimethane intermediate is a thermally activated process. If the temperature is too low, the rate of initiator formation will be negligible.
-
Solution: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction mixture for changes in viscosity or the appearance of polymer precipitate. For solution polymerization, the optimal temperature is often near the boiling point of the chosen solvent.
-
-
Monomer Impurity: Impurities in the p-XDT monomer, such as p-xylene dibromide from its synthesis, or radical scavengers (e.g., certain antioxidants), can inhibit polymerization.
-
Solution: Purify the monomer before use, for example, by recrystallization. Ensure all glassware is scrupulously clean and solvents are of high purity and deoxygenated.
-
-
Presence of Oxygen: Oxygen is a potent radical scavenger and will readily react with the diradical intermediates, terminating the polymerization chains.
-
Solution: Conduct the polymerization under an inert atmosphere (e.g., Nitrogen or Argon). Solvents should be thoroughly deoxygenated before use by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
FAQ 2: The resulting polymer is insoluble in common organic solvents. What happened?
Probable Causes & Solutions:
-
Uncontrolled High Molecular Weight: The radical polymerization of p-xylylene derivatives can be extremely fast, leading to very high molecular weight polymers that have poor solubility.[5]
-
Solution:
-
Lower Monomer Concentration: Working in more dilute solutions can help control the rate of polymerization.
-
Introduce a Chain Transfer Agent: While not ideal for all applications, a small amount of a chain transfer agent (e.g., a thiol) can be used to limit the final molecular weight.
-
-
-
Cross-linking via Side Reactions: The thiocyanate group (-SCN) can undergo side reactions at elevated temperatures, leading to cross-linked, insoluble networks. This is a significant risk unique to this monomer.
-
Solution: Keep the reaction temperature as low as possible while still allowing for initiation. Minimize reaction time; once a reasonable yield of polymer is formed, quench the reaction by cooling it rapidly.
-
FAQ 3: My polymer's analytical data (IR, NMR) is inconsistent with the expected poly(this compound) structure. What should I look for?
Probable Cause & Solution:
-
Isomerization to Isothiocyanate: The most likely side reaction is the thermal isomerization of the thiocyanate (-S-C≡N) group to the more thermodynamically stable isothiocyanate (-N=C=S) group.[6][7] This rearrangement is particularly common for benzylic thiocyanates.[8][9]
-
What to Look For:
-
FTIR Spectroscopy: Look for the appearance of a strong, broad absorption band around 2050-2150 cm⁻¹ , which is characteristic of the N=C=S stretch of an isothiocyanate. This will be distinct from the sharp, weaker C≡N stretch of the thiocyanate group, typically found around 2140-2160 cm⁻¹ .
-
¹³C NMR Spectroscopy: The carbon of the isothiocyanate group appears significantly downfield (typically 125-140 ppm ) compared to the thiocyanate carbon (typically 110-115 ppm ).
-
-
Solution: This isomerization is often promoted by heat.[8] Therefore, the primary method of control is to conduct the polymerization at the lowest effective temperature and for the shortest possible time. Avoid using any catalysts that might promote the rearrangement.[8]
-
Caption: Fig 2. Key side reaction: Isomerization.
Section 3: Experimental Protocols & Optimization
General Protocol for Solution Polymerization
This protocol provides a robust starting point for your experiments.
-
Preparation:
-
Thoroughly dry all glassware in an oven at 120 °C overnight.
-
Recrystallize this compound (p-XDT) monomer from a suitable solvent (e.g., acetone/hexane mixture) to ensure high purity.
-
Select a high-boiling, anhydrous, and deoxygenated solvent (e.g., Toluene, Xylene, or Diphenyl ether).
-
-
Reaction Setup:
-
Assemble the reaction flask under a positive pressure of dry Nitrogen or Argon. Equip the flask with a condenser and a magnetic stirrer.
-
Dissolve the purified p-XDT monomer in the deoxygenated solvent to the desired concentration (see Table 1).
-
Begin vigorous stirring and heat the reaction mixture to the target temperature using an oil bath.
-
-
Polymerization & Work-up:
-
Maintain the reaction at temperature, monitoring for an increase in viscosity.
-
After the desired time, quench the reaction by pouring the mixture into a large volume of a non-solvent (e.g., methanol or hexane) to precipitate the polymer.
-
Filter the precipitated polymer, wash it thoroughly with the non-solvent, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Optimization Parameters
Use the following table as a guide to optimize your reaction conditions. Always vary only one parameter at a time to clearly understand its effect.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Temperature | 100 - 180 °C | Lower End: Minimizes isomerization to isothiocyanate.[8] Higher End: Increases rate of polymerization but also risk of side reactions. The optimal temperature is a balance between initiation rate and structural integrity. |
| Monomer Conc. | 0.1 - 1.0 M | Lower End: Helps control molecular weight and may improve solubility of the final polymer. Higher End: Leads to faster rates and higher yields but increases the risk of producing insoluble, high molecular weight material. |
| Solvent | Toluene, Xylenes, Diphenyl ether | Must be high-boiling and inert. Solvent polarity can influence polymerization kinetics; non-polar aromatic solvents are a good starting point. |
| Reaction Time | 2 - 24 hours | Monitor the reaction. Overly long reaction times at high temperatures increase the probability of isomerization and cross-linking. |
Troubleshooting Workflow
When an experiment yields unexpected results, follow a logical diagnostic process.
Caption: Fig 3. Systematic troubleshooting workflow.
References
- Nishikubo, T., Kameyama, A., & Yamada, M. (2019). Reprocessable Aliphatic Polydithiourethanes based on Reversible Addition Reaction of Diisothiocyanates and Dithiols. Polymer Chemistry, 10(28), 3794-3803.
- Emerson, D. W. (1957). A STUDY OF THE MECHANISM OF THE THIOCYANATE-ISOTHIOCYANATE REARRANGEMENT.
- Wikipedia contributors. (2023). Thiocyanogen. In Wikipedia, The Free Encyclopedia.
- Smalara, K., Giełdoń, A., Bobrowski, M., Rybicki, J., & Czaplewski, C. (2010). Theoretical study of polymerization mechanism of p-xylylene based polymers. The Journal of Physical Chemistry A, 114(12), 4296–4303.
- Fava, A., Iliceto, A., & Ceccon, A. (1962). The Isomerization of Alkyl Thiocyanates to Isothiocyanates. Journal of the American Chemical Society, 84(22), 4475-4477.
- Smalara, K., Giełdoń, A., Bobrowski, M., Rybicki, J., & Czaplewski, C. (2010). Theoretical Study of Polymerization Mechanism of p-Xylylene Based Polymers. Semantic Scholar.
- Smalara, K., Giełdoń, A., Bobrowski, M., Rybicki, J., & Czaplewski, C. (2010). Theoretical study of polymerization mechanism of p-xylylene based polymers. University of Gdansk.
- Wikipedia contributors. (2023). Organic thiocyanates. In Wikipedia, The Free Encyclopedia.
- Todorovska-Rasic, M., & Radulović, N. (2018). Isothiocyanate to thiocyanate (and vice versa?) isomerization: Billeter-Gerlich rearrangement.
- Tsuchiya, Y., & Kumagai, T. (2022).
- Zhang, H., & Ruckenstein, E. (2019). Time–temperature superposition for kinetic mapping of solventless autocatalytic addition of diisocyanates and macrodiols.
- Boydston, A. J., & Grubbs, R. H. (2019). Functional Poly(p-xylylene)s via Chemical Reduction of Poly(p-phenylene vinylene)s. ChemRxiv.
- Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by C-S coupling or substitution.
- TCI Chemicals. (n.d.).
- Smalara, K., Giełdoń, A., Bobrowski, M., Rybicki, J., & Czaplewski, C. (2011).
Sources
- 1. Theoretical study of polymerization mechanism of p-xylylene based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. Theoretical study of polymerization mechanism of p-xylylene based polymers. | Semantic Scholar [semanticscholar.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A STUDY OF THE THIOCYANATE MECHANISM OF THE ISOTHIOCYANATE REARRANGEMENT - ProQuest [proquest.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Investigating the Ambient Degradation of p-Xylylene Dithiocyanate (p-XDT)
Welcome to the technical support center for p-Xylylene Dithiocyanate (p-XDT). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Given its reactive nature, users frequently encounter stability issues that can impact experimental reproducibility and outcomes. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions concerning the degradation of p-XDT under common laboratory (ambient) conditions.
Section 1: Foundational Knowledge - Understanding p-XDT Stability
This section addresses the fundamental chemical properties of this compound and the environmental factors that influence its stability.
Question: What is this compound (p-XDT) and why is its stability a primary concern for researchers?
Answer: this compound, also known as α,α'-Dithiocyanato-p-xylene, is an organic compound featuring a p-xylene core with two thiocyanate (-SCN) functional groups attached to the benzylic carbons.[1] Its structure makes it a valuable precursor in organic synthesis for creating various sulfur-containing molecules and polymers.[2]
The primary concern regarding its stability arises from the reactivity of two key structural features:
-
The Thiocyanate Group (-S-C≡N): This functional group is known to undergo rearrangement and is susceptible to nucleophilic attack, particularly by water.[3]
-
The Benzylic Methylene Bridges (-CH₂-): These carbons are adjacent to the aromatic ring, making them susceptible to oxidation, especially when exposed to atmospheric oxygen and light.[4][5]
Neglecting these inherent reactivities can lead to the formation of impurities, sample discoloration, altered solubility, and ultimately, failure to obtain the desired experimental results. Understanding the degradation pathways is crucial for proper handling, storage, and interpretation of analytical data.
Question: What are the primary environmental factors that trigger the degradation of p-XDT under ambient conditions?
Answer: The degradation of p-XDT is primarily initiated by three common environmental factors:
-
Atmospheric Moisture (Hydrolysis): The thiocyanate group is susceptible to hydrolysis, which can lead to the formation of thiocarbamates or other downstream products.[3] This is a significant concern when working in protic solvents or humid environments.
-
Atmospheric Oxygen (Oxidation): In the presence of oxygen, the benzylic methylene groups of the p-xylene backbone can be oxidized. This process is often accelerated by exposure to light or trace metal catalysts and can lead to the formation of aldehydes and carboxylic acids.[6][7]
-
Light (Photodegradation): Ultraviolet (UV) radiation, even from ambient laboratory lighting, can provide the energy to initiate photo-oxidative processes.[8] This leads to the generation of free radicals, causing chain reactions that result in discoloration (yellowing) and the formation of a complex mixture of degradation products.[5][8]
Section 2: Troubleshooting Common Experimental Issues
This section is formatted to directly address specific problems you may encounter during your research, providing causal explanations and actionable solutions.
Issue 1: Unexpected Peaks in Chromatographic Analysis
Question: My p-XDT sample was stored for a few weeks. Now, in my HPLC/GC analysis, I see a new major peak with a different retention time. What is this impurity?
Answer: The most probable identity of this new peak is the isomeric compound, p-Xylylene Diisothiocyanate (p-XDIT) . Organic thiocyanates (R-S-C≡N) can rearrange to their more thermodynamically stable isothiocyanate (R-N=C=S) isomers.[3][9] This isomerization is particularly favorable for compounds with "SN1-type" substrates, such as the benzylic carbons present in p-XDT.[3]
Causality: The rearrangement is often catalyzed by trace impurities or can occur slowly upon standing. The isothiocyanate isomer typically has different polarity and volatility, leading to a distinct peak in your chromatogram.
Proposed Degradation Pathway: Isomerization
Caption: Isomerization of p-XDT to its diisothiocyanate form.
Troubleshooting & Validation Protocol
-
Spectroscopic Confirmation (FTIR): Analyze the impure sample using FTIR. Look for the emergence of a broad, strong absorption band around 2140-2080 cm⁻¹ characteristic of the asymmetric N=C=S stretch of an isothiocyanate, and a decrease in the sharp, weaker S-C≡N stretch of the thiocyanate around 2160-2155 cm⁻¹.
-
Mass Spectrometry (MS): Run a mass spectrum of the new peak. Both p-XDT and p-XDIT are isomers and will have the same molecular weight (C₁₀H₈N₂S₂ ≈ 220.31 g/mol ).[1] However, their fragmentation patterns may differ, providing structural clues.
-
Preventative Action: To minimize isomerization, store p-XDT in a cold, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen). Use freshly purchased or purified material for critical experiments.
Issue 2: Sample Discoloration and Altered Physical Properties
Question: My once-white p-XDT powder has turned yellow and become less soluble in my usual organic solvent. What is causing this?
Answer: This is a classic sign of photo-oxidative degradation of the p-xylylene backbone. Exposure to ambient light and atmospheric oxygen initiates a free-radical process that attacks the methylene (-CH₂-) groups.[8]
Causality: The initial step is often the formation of a hydroperoxide, which then decomposes into various chromophoric (color-causing) and polar species, such as aldehydes and carboxylic acids. These new functional groups increase the polarity of the material, reducing its solubility in non-polar organic solvents and causing the yellow discoloration. This phenomenon is well-documented for poly-p-xylylene films.[5][8]
Proposed Degradation Pathway: Oxidation
Caption: Stepwise oxidation of the p-xylylene backbone.
Troubleshooting & Validation Protocol
-
FTIR Analysis: Acquire an FTIR spectrum of the discolored sample. Look for the appearance of a strong carbonyl (C=O) stretching peak between 1720-1680 cm⁻¹, indicative of aldehyde and/or carboxylic acid formation.
-
Solubility Test: Attempt to dissolve the degraded sample in a more polar solvent (e.g., methanol, DMSO) or a dilute aqueous base (for carboxylic acids). Increased solubility in these solvents supports the formation of polar oxidation products.
-
Chromatography-Mass Spectrometry (LC-MS): Use a reverse-phase HPLC method coupled with a mass spectrometer to separate and identify the polar degradation products.
-
Preventative Action: Always store p-XDT in amber vials or containers completely shielded from light. For long-term storage, purge the container with an inert gas to displace oxygen.
Section 3: Proactive Stability Management & Best Practices
Question: How should I properly store and handle p-XDT to ensure its integrity and achieve reproducible experimental results?
Answer: Adhering to strict storage and handling protocols is the most effective way to prevent degradation.
Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C or lower. | Slows the rate of all chemical degradation pathways, including isomerization and oxidation. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Prevents oxidation of the p-xylylene backbone by displacing atmospheric oxygen.[10] |
| Light | Store in an amber glass vial inside a secondary opaque container. | Prevents photo-degradation initiated by ambient lab lighting or sunlight.[8] |
| Moisture | Store in a desiccator or dry box. | Prevents hydrolysis of the thiocyanate functional groups.[3] |
| Handling | Weigh and handle the compound quickly, minimizing its exposure time to the ambient atmosphere. Use fresh, clean spatulas. | Reduces contact with atmospheric moisture and oxygen. Prevents cross-contamination. |
| Solvent Choice | For stock solutions, use dry, aprotic solvents. Prepare solutions fresh before use whenever possible. | Avoids hydrolysis and other solvent-mediated degradation pathways. |
Section 4: Advanced Analytical Protocols
For researchers conducting formal stability studies or needing to precisely quantify degradation, the following validated starting points for analytical methods are provided.
Protocol 1: HPLC-UV Method for Quantifying p-XDT and its Isomer (p-XDIT)
-
Objective: To separate and quantify p-XDT and its primary isomer, p-XDIT.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v). Optimization may be required based on your specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where both isomers have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a known mass of the sample in acetonitrile to a final concentration of ~0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample. p-XDT will elute at a specific retention time. The p-XDIT isomer, often being slightly more polar, may elute earlier, but this depends on the exact conditions. Run a fresh, high-purity standard to confirm the retention time of the parent compound.
-
Protocol 2: GC-MS Method for Identifying Oxidation Byproducts
-
Objective: To identify volatile and semi-volatile oxidation products.
-
Methodology:
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp at 10-15°C/min to a high temperature (e.g., 280°C) and hold.
-
Injection: Use a split/splitless inlet. For trace analysis, a splitless injection is preferred.[11]
-
MS Detector: Operate in electron ionization (EI) mode, scanning a mass range from 40 to 400 amu.
-
Data Analysis: Compare the resulting mass spectra of unknown peaks against a spectral library (e.g., NIST) to tentatively identify oxidation products like 4-(thiocyanatomethyl)benzaldehyde or related structures.
-
Workflow for a Typical Degradation Study
Caption: A logical workflow for conducting a stability study on p-XDT.
Section 5: Frequently Asked Questions (FAQs)
-
Q: Can I distinguish p-XDT from p-XDIT using NMR spectroscopy?
-
A: Yes. While ¹H NMR might show only subtle shifts in the benzylic and aromatic protons, ¹³C NMR is more definitive. The carbon of the -SCN group appears around 110-115 ppm, whereas the carbon of the -NCS group appears further downfield, typically around 130-140 ppm.
-
-
Q: Are the degradation products of p-XDT hazardous?
-
A: Yes. The parent compound, this compound, is listed as toxic if swallowed or inhaled. Its isomer, p-Xylylene Diisothiocyanate, belongs to a class of compounds known for being potent lachrymators and irritants. Oxidation products may have different toxicological profiles. Always handle aged or discolored samples with the same level of caution as the pure material, using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
-
Q: My p-XDT is an off-white or slightly tan color upon arrival from the supplier. Is it still usable?
-
A: Minor discoloration may indicate a small percentage of degradation. For non-critical applications, it may be acceptable. However, for high-purity applications such as polymerization or in drug development, it is highly recommended to first analyze the material by HPLC or GC to quantify its purity. If significant impurities are detected, purification by recrystallization may be necessary.
-
References
-
Organic thiocyanates - Wikipedia. [Link]
-
Wu, Y., et al. (2015). Synthesis of Isothiocyanates: An Update. Molecules. [Link]
-
Isothiocyanate - Wikipedia. [Link]
-
Analytical Methods. Japan International Cooperation Agency. [Link]
-
Bones, A. M., & Rossiter, J. T. (2006). The enzymic and metabolic degradation of glucosinolates. Phytochemistry. [Link]
-
Ghashang, M., & Ghorbani-Choghamarani, A. (2023). Recent Trends in Direct S-Cyanation of Thiols. Chemical Review and Letters. [Link]
-
Shaaban, M., et al. (2022). Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity. Molecules. [Link]
-
Isothiocyanate synthesis. Organic Chemistry Portal. [Link]
-
Thiocyanate synthesis. Organic Chemistry Portal. [Link]
-
Isothiocyanate - Wikipedia (alternative link). [Link]
-
Molteni, M., et al. (2023). Photoactive Fe(III) pyclen complexes for light-driven aerobic oxidation of p-xylene. Dalton Transactions. [Link]
-
Monk, D. J., & Taggart, D. K. (1997). Oxidative Degradation of Parylene C Thin Films on Bulk Micromachined Piezoresistive Silicon Pressure Sensors. Sensors and Materials. [Link]
-
Brown, C. J., & Farthing, A. C. (1949). Preparation and Structure of Di-p-Xylylene. Nature. [Link]
-
Fortin, J. B., & Lu, T. M. (2001). Ultraviolet radiation induced degradation of poly-para-xylylene (parylene) thin films. Thin Solid Films. [Link]
-
Urashima, K., & Chang, J. S. (2003). The decomposition of P-xylene in air by plasma-assisted catalysis. Journal of the Air & Waste Management Association. [Link]
-
p-Xylene. PubChem, National Center for Biotechnology Information. [Link]
-
Herman, M. J., & Blair, M. W. (2019). Determination of chemical decay mechanisms of Parylene-C during X-ray irradiation using two-dimensional correlation FTIR. Polymer Degradation and Stability. [Link]
-
Lee, S. K., & Lee, Y. K. (2007). Determination of Solubility Parameters for the p-Xylene Oxidation Products. Journal of Chemical & Engineering Data. [Link]
-
Rivaton, A., et al. (1997). Comparison of the photodegradation of parylene C and parylene N. Polymer Degradation and Stability. [Link]
-
Gigli, M., et al. (2021). Analytical methods for the investigation of enzyme-catalyzed degradation of polyethylene terephthalate. The FEBS Journal. [Link]
-
Vlasak, J., & Ionescu, R. (1995). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Safety Data Sheet: p-Xylene. Carl ROTH. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Photoactive Fe(III) pyclen complexes for light-driven aerobic oxidation of p-xylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 10. carlroth.com [carlroth.com]
- 11. env.go.jp [env.go.jp]
how to prevent premature polymerization of p-Xylylene Dithiocyanate
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Premature Polymerization
Troubleshooting Guide: Premature Polymerization of p-Xylylene Dithiocyanate
Unexpected polymerization is a critical issue that can derail experiments. The following table outlines common scenarios, their probable causes, and recommended corrective actions.
| Observed Problem | Probable Cause(s) | Recommended Solutions & Preventive Measures |
| Cloudiness or precipitation in solution | Initiation of polymerization. This can be triggered by exposure to heat, light, or contaminants. | Immediately cool the solution and protect it from light. Consider filtering the solution if the polymerization has not progressed significantly. For future experiments, ensure solvents are thoroughly degassed and free of impurities. |
| Increased viscosity or gel formation | Advanced polymerization. The monomer has started to form longer polymer chains. | At this stage, the monomer is likely unusable for most applications. Discontinue the experiment and dispose of the material according to safety protocols. Review storage and handling procedures to identify the source of the initiation. |
| Solidification of the monomer | Runaway polymerization. This is a rapid, exothermic process that can be hazardous.[1] | Immediate Action: If the container is sealed, be aware of potential pressure buildup.[1] Do not attempt to open a bulging or hot container.[2] Evacuate the immediate area and consult your institution's safety officer. Prevention: Always store the monomer in a cool, dark environment and monitor for any signs of instability. |
| Discoloration (e.g., yellowing) of the solid monomer or solution | Degradation of the compound, which can be a precursor to polymerization. This may be caused by exposure to light or air (oxidation). | While the monomer may still be usable, its purity is compromised. Consider repurification if possible. To prevent this, store the monomer under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial to protect it from light. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for this compound?
-
A1: To ensure stability, this compound should be stored in a cool, dark, and dry environment. Recommended storage temperatures are below 15°C, with some suppliers suggesting -20°C for long-term storage.[3] The container should be tightly sealed to prevent exposure to moisture and air. Storing under an inert atmosphere is also a best practice.
-
-
Q2: How sensitive is this compound to light?
-
Q3: Can I use this compound that has passed its expiration date?
Experimental Procedures
-
Q4: What solvents are compatible with this compound?
-
A4: The choice of solvent will depend on the specific application. However, it is critical to use high-purity, dry, and degassed solvents. Impurities in the solvent can act as initiators for polymerization.
-
-
Q5: Are there any chemical incompatibilities I should be aware of?
-
A5: Yes. Avoid contact with strong acids, strong bases, and strong oxidizing or reducing agents, as these can catalyze decomposition or polymerization.[3]
-
-
Q6: Should I add a polymerization inhibitor?
-
A6: While inhibitors are commonly used for other reactive monomers like styrene, the addition of an inhibitor to this compound would depend on the specific experimental conditions and desired outcome.[1] If you choose to use an inhibitor, it must be compatible with your reaction system and you should be aware that some thiocyanates can themselves act as inhibitors in certain polymerization processes.[7] It is crucial to thoroughly research and select an appropriate inhibitor if one is deemed necessary.
-
Experimental Protocol: Safe Handling and Storage of this compound
This protocol outlines the essential steps for safely managing this compound in a laboratory setting to prevent premature polymerization.
Materials:
-
This compound
-
Amber glass vials with tight-fitting caps
-
Inert gas (Argon or Nitrogen)
-
Dry, degassed solvent (if making a solution)
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.[8]
Procedure:
-
Receiving and Initial Inspection:
-
Upon receipt, visually inspect the container for any signs of polymerization, such as bulging or discoloration.[2]
-
Verify that the product is within its expiration date.
-
-
Storage of Solid Monomer:
-
Store the primary container in a designated cool, dark location, such as a refrigerator or freezer rated for chemical storage, at a temperature below 15°C (or -20°C for extended storage).[3]
-
For enhanced protection, place the primary container inside a secondary, sealed container with a desiccant.
-
-
Handling and Dispensing:
-
Work in a well-ventilated area, such as a fume hood.[9]
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture into the compound.
-
If possible, handle the solid under an inert atmosphere (e.g., in a glove box).
-
Weigh out the desired amount quickly and securely reseal the container.
-
If storing the remaining solid, consider flushing the vial with an inert gas before sealing.
-
-
Preparation of Solutions:
-
Use only high-purity, dry, and degassed solvents.
-
Prepare solutions fresh for each experiment whenever possible.
-
If a stock solution must be prepared, store it under the same cool, dark, and inert conditions as the solid.
-
Workflow for Troubleshooting Premature Polymerization
The following diagram illustrates a logical workflow for identifying and addressing premature polymerization of this compound.
Caption: Troubleshooting workflow for premature polymerization.
References
-
Handling and Storage of Chemicals: - University of Ottawa. [Link]
-
Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Publishing. [Link]
-
Safe handling and_storage_of_styrene_monomer | PDF - Slideshare. [Link]
-
Photochemical Degradation of Cyanides and Thiocyanates from an Industrial Wastewater - PMC - NIH. [Link]
-
Visible-light-induced thiocyanation of α-site of tertiary enaminones 72 - ResearchGate. [Link]
-
Theoretical Study of Polymerization Mechanism of p-Xylylene Based Polymers. [Link]
-
Theoretical study of polymerization mechanism of p-xylylene based polymers. [Link]
-
Theoretical study of polymerization mechanism of p-xylylene based polymers - PubMed. [Link]
-
Styrene Monomer: Safe Handling Guide | Plastics Europe. [Link]
-
Elemental sulfur as the “S” source: visible-light-mediated four-component reactions leading to thiocyanates - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Effect of Anions and Related Organic Compounds on the Kinetics of Thiocyanate Oxidation in a Solar-induced Oxidative System | Journal of Siberian Federal University. [Link]
-
Understanding Polymerization: A Conversation with Bobby Salvesen and Mike Monaco. [Link]
-
How to Safely Handle Reactive Chemicals - The Chemistry Blog. [Link]
- US2486943A - Polymerization process in aqueous thiocyanate solutions - Google P
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Technical Support Center: p-Xylylene Dithiocyanate Purification
Introduction
Welcome to the technical support guide for the purification of p-Xylylene Dithiocyanate (CAS No. 62855-80-5). This document is designed for researchers, chemists, and drug development professionals who are synthesizing this versatile bifunctional linker and require a high-purity final product. The presence of unreacted starting materials, inorganic salts, or side-products can significantly impact the outcome of downstream applications, such as coordination chemistry, polymer synthesis, or the formation of thiourea derivatives.[1] This guide provides a comprehensive, experience-driven approach to troubleshooting common purification challenges and offers detailed protocols to ensure the isolation of high-purity this compound.
Safety First: Essential Handling Precautions
Before beginning any purification protocol, it is critical to handle all chemicals with appropriate safety measures. This compound and its common precursors carry specific hazards.
-
This compound: Harmful if swallowed.[2][3][4] Always wash hands and any exposed skin thoroughly after handling.[2][3]
-
p-Xylylene Dihalide Precursors (e.g., dichloride, dibromide): These are often lachrymators and cause severe skin and eye irritation or burns.[5][6]
-
Solvents: Use solvents like acetone and ethanol in a well-ventilated fume hood, away from ignition sources.[7]
Mandatory Personal Protective Equipment (PPE):
-
Appropriate chemical-resistant gloves.[5]
-
A lab coat.[5]
-
Ensure eyewash stations and safety showers are readily accessible.[5][7]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound synthesis?
The impurities largely depend on the synthetic route, which typically involves a nucleophilic substitution reaction between a p-xylylene dihalide (e.g., α,α'-dichloro-p-xylene) and a thiocyanate salt (e.g., KSCN or NaSCN).
Common Impurities Include:
-
Inorganic Salts: Byproducts such as KCl, NaCl, or KBr are insoluble in most organic solvents used for the reaction and subsequent workup.[1]
-
Unreacted Starting Material: Residual p-xylylene dihalide.
-
Monosubstituted Intermediate: α-chloro-α'-thiocyanato-p-xylene (or the bromo- equivalent). This impurity is structurally similar to the desired product and can be challenging to remove.
-
Solvent Residue: Trapped solvent from the reaction medium.
-
Side Products: While the thiocyanate ion (-SCN) typically attacks via the sulfur atom (thiocyanate), minor amounts of the isomeric isothiocyanate (-NCS) linkage may form depending on reaction conditions.
Q2: What is the primary method for purifying crude this compound?
Recrystallization is the most effective and widely used technique for purifying this compound.[1] The principle relies on the difference in solubility between the desired product and impurities in a chosen solvent system at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent, and as the solution cools slowly, the less soluble this compound crystallizes out, leaving the more soluble impurities behind in the mother liquor.
Q3: How do I choose a suitable solvent for recrystallization?
An ideal solvent should:
-
Completely dissolve the crude product at its boiling point.
-
Dissolve the product sparingly or not at all at low temperatures (e.g., 0-4 °C).
-
Either fully dissolve impurities at all temperatures or not dissolve them at all (allowing for removal by hot filtration).
-
Be chemically inert, not reacting with the product.
-
Be volatile enough to be easily removed from the purified crystals.
Based on its properties, several solvents can be considered.
| Solvent | Solubility Characteristics | Rationale & Notes |
| Acetone | Soluble.[2][3] | Often used as the primary solvent. May require the addition of an anti-solvent (like water or hexane) to induce crystallization if the product is too soluble even when cold. |
| Ethanol | Moderately soluble when hot, less soluble when cold. | A common and effective choice for recrystallizing many organic solids. Its polarity can help leave non-polar impurities in the solution. |
| Isopropanol | Similar to ethanol; generally, solubility is slightly lower. | A good alternative to ethanol, often providing excellent crystal recovery. |
| Acetonitrile | Good solvating power for polar organic compounds. | Can be an effective recrystallization solvent, though it is more expensive and toxic than alcohols. |
| Toluene | Lower polarity. | May be useful if impurities are highly polar. The product's solubility needs to be empirically determined. |
Q4: How can I assess the purity of my final product?
A combination of methods provides the most reliable assessment of purity:
-
Melting Point Analysis: Pure this compound has a sharp melting point (literature values are around 135-139 °C or 137 °C).[3] A broad or depressed melting range indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate (visualized by UV light or staining) in multiple solvent systems is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and reveal the presence of impurities through unexpected peaks. Integration of proton signals can help quantify impurities if their structure is known.
-
Gas Chromatography (GC): TCI guarantees a purity of >98.0% by GC, indicating it is a suitable method for purity analysis.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification workflow.
Workflow Overview: From Crude Solid to Pure Crystals
Caption: General workflow for this compound purification.
Q: My crude product is an oily, sticky solid or is significantly discolored (yellow/brown). What's the cause and how do I proceed?
A: This is a common issue often caused by trapped solvent, unreacted starting materials (which may be liquids or low-melting solids), or polymeric side products.
-
Causality: High reaction temperatures or prolonged reaction times can sometimes lead to side reactions or polymerization, creating colored impurities. The oily nature is typically due to a mixture of solid product with liquid or low-melting impurities, preventing proper solidification.
-
Solution Protocol:
-
Trituration: Before attempting recrystallization, try triturating the crude material. This involves stirring the oily solid vigorously with a poor solvent in which the desired product is insoluble but the impurities are soluble. Hexane or a mixture of diethyl ether and hexane is often effective.
-
Procedure: Add the poor solvent to the flask containing your crude product. Use a spatula or glass rod to break up and stir the material. The desired product should solidify into a powder.
-
Isolation: Collect the resulting solid by vacuum filtration, wash with a small amount of the cold trituration solvent, and then proceed with recrystallization. This preliminary step removes a significant portion of the "oily" impurities, making the subsequent recrystallization far more effective.
-
Q: My yield after recrystallization is extremely low. How can I improve it?
A: Low yield is typically due to one of four factors: using too much solvent, cooling the solution too quickly, premature crystallization, or significant impurities in the crude product.
Caption: Decision tree for troubleshooting low recrystallization yield.
-
Causality & Solutions:
-
Excess Solvent: Using more solvent than necessary to dissolve the crude product will keep a larger amount of your product dissolved in the mother liquor even after cooling.
-
Fix: If you suspect this, you can gently heat the filtrate to evaporate some of the solvent and then attempt to cool it again to recover a second crop of crystals. For future attempts, add the hot solvent portion-wise, just until the solid fully dissolves.
-
-
Rapid Cooling: Placing the hot solution directly into an ice bath causes rapid precipitation, not crystallization. This traps impurities and results in smaller, harder-to-filter crystals.
-
Fix: Allow the solution to cool slowly to room temperature on the benchtop first. Once crystal formation appears complete, then move it to an ice bath to maximize recovery.
-
-
High Impurity Load: If the crude product is only 50% pure, the maximum theoretical yield from recrystallization is 50%.
-
Fix: Ensure the initial reaction goes to completion and perform a pre-purification wash (see Protocol 1) to remove bulk impurities before recrystallization.
-
-
Q: I still see solid particles in my hot solution during recrystallization. What are they?
A: These are likely insoluble impurities, such as inorganic salts (e.g., KBr) or polymeric material.[1] It is critical to remove these before cooling.
-
Causality: Inorganic salts from the synthesis are typically insoluble in the organic solvents used for recrystallization.
-
Solution: Perform a "hot filtration."
-
Keep the solution at or near boiling. Use a pre-heated funnel (with fluted filter paper) to rapidly filter the hot solution into a pre-heated clean flask.
-
This removes the insoluble material. Rinse the original flask and filter paper with a small amount of hot solvent to recover any product that may have crystallized prematurely.
-
Allow the clear filtrate to cool as usual.
-
Detailed Experimental Protocols
Protocol 1: Pre-Purification Workup of Crude Product
This protocol is designed to remove inorganic salts and water-soluble impurities before the final recrystallization step.
-
Transfer Crude Mixture: Transfer the entire crude reaction mixture to a separatory funnel. If the reaction was run in a water-miscible solvent like acetone, first remove the solvent via rotary evaporation, then dissolve the residue in a water-immiscible solvent like ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Shake vigorously for 30 seconds and allow the layers to separate. Drain and discard the lower aqueous layer. This step removes the bulk of inorganic salts.
-
Repeat Wash: Repeat the water wash (Step 2) two more times.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove residual water from the organic layer.
-
Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter away the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude solid. This solid is now ready for recrystallization.
Protocol 2: Recrystallization of this compound from Ethanol
-
Select Flask: Choose an Erlenmeyer flask that will be no more than half-full with the final volume of solvent.
-
Initial Solvent Addition: Place the crude, dry solid from the workup into the flask. Add a minimal amount of ethanol, just enough to create a slurry.
-
Heating: Heat the slurry on a hot plate with stirring. Add more ethanol in small portions (portion-wise) from a separate heated beaker. Continue adding just enough hot ethanol until all the solid dissolves completely. Note: Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities remain in the hot solution, perform a hot filtration as described in the troubleshooting guide.
-
Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on the benchtop. Slow cooling is crucial for the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any residual mother liquor containing impurities.
-
Drying: Dry the purified white crystals under vacuum. Determine the yield and characterize the product by melting point and/or other spectroscopic methods.
References
-
Nanoscale Research Facility. (2009). Material Safety Data Sheet: PARYLENE DIMER DPX-N. Retrieved from Nanoscale Research Facility. [Link]
- Google Patents. (n.d.). EP0384463B1 - Preparation process of xylylene diisocyanate.
-
Brown, C. J., & Farthing, A. C. (1949). Preparation and Structure of Di-p-Xylylene. Nature, 164, 915–916. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Kitamura, M., & Nakai, T. (1985). Separation of P- and M-Xylene Isomers by Adductive Crystallization. Kagaku Kōgaku Ronbunshū, 11(4), 444-449. [Link]
-
Burleigh, M., et al. (2016). Synthesis of Xylylene-Bridged Periodic Mesoporous Organosilicas and Related Hollow Spherical Nanoparticles. Langmuir, 32(4), 1099-1107. [Link]
-
ResearchGate. (n.d.). Structural formula of di-p-xylylene. Retrieved from ResearchGate. [Link]
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- 2. This compound | 62855-80-5 [amp.chemicalbook.com]
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- 4. This compound | C10H8N2S2 | CID 4460705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. abdurrahmanince.net [abdurrahmanince.net]
- 7. fishersci.com [fishersci.com]
effect of temperature and catalyst on p-Xylylene Dithiocyanate reactions
Welcome to the technical support center for p-Xylylene Dithiocyanate reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for experiments involving this versatile bifunctional molecule. Here, we synthesize field-proven insights with established scientific principles to help you navigate the complexities of your reactions and achieve optimal outcomes.
Introduction to this compound Reactivity
This compound, also known as 1,4-bis(thiocyanatomethyl)benzene, is a crystalline solid soluble in solvents like acetone.[1] Its reactivity is primarily centered around the two thiocyanate (-SCN) groups, which can participate in a variety of chemical transformations. The rigid p-xylylene core imparts unique structural properties to the resulting products, making it a valuable building block in polymer chemistry and materials science.
The thiocyanate group is a versatile functional group that can undergo several types of reactions, including nucleophilic substitution, where the SCN group acts as a leaving group, and reactions where the cyano group is transformed. These reactions open avenues for the synthesis of diverse molecular architectures.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and reaction of this compound.
Q1: What are the primary types of reactions that this compound undergoes?
A1: this compound is primarily used in reactions involving its two thiocyanate functional groups. These include:
-
Polymerization Reactions: It can act as a monomer or a cross-linking agent to synthesize polymers. For instance, it can react with bisthiols to form poly(thiourethane)s or with diamines to form poly(thiourea)s.
-
Nucleophilic Substitution Reactions: The thiocyanate group can be displaced by various nucleophiles.[2][3] This allows for the introduction of other functional groups onto the p-xylylene backbone.
-
Cycloaddition Reactions: The cyano group of the thiocyanate can potentially participate in cycloaddition reactions, although this is less common.
-
Reduction to Thiols: The thiocyanate groups can be reduced to form the corresponding p-xylylene dithiol, a useful monomer for synthesizing sulfur-containing polymers.[4]
Q2: What are the recommended starting temperatures for reactions involving this compound?
A2: The optimal reaction temperature is highly dependent on the specific reaction being performed. For many solution-phase reactions, starting at room temperature and gradually increasing the temperature while monitoring the reaction progress is a good practice. For polymerization reactions, the temperature can significantly influence the polymer's molecular weight and properties.[5][6] It is advisable to consult literature for similar reactions to determine an appropriate temperature range. For instance, in some polymerization processes, increasing the reaction temperature from ambient to 100°C can have a marked effect on catalyst activity and polymer yield.[5]
Q3: Are catalysts typically required for this compound reactions?
A3: The necessity of a catalyst depends on the nature of the reaction.
-
Nucleophilic Substitution: These reactions may proceed without a catalyst, but their rate can often be enhanced by the addition of a suitable catalyst, such as a phase-transfer catalyst for reactions in biphasic systems.
-
Polymerization: Many polymerization reactions involving this compound will require a catalyst to achieve high molecular weight polymers in a reasonable timeframe. The choice of catalyst is crucial and will depend on the co-monomer and the desired polymer structure. For example, in thiol-ene reactions, which are analogous to some potential reactions of the corresponding dithiol, catalysts like primary and tertiary amines or phosphines are used.[7]
-
Reactions with Amines: The reaction of thiocyanates with amines can sometimes be facilitated by a base or a catalyst that activates the thiocyanate group.
Q4: What are some common side reactions to be aware of?
A4: During reactions with this compound, several side reactions can occur:
-
Isomerization: The thiocyanate group (-SCN) can sometimes isomerize to the isothiocyanate group (-NCS) under certain conditions, particularly at elevated temperatures. This can lead to the formation of undesired products.
-
Formation of Disulfides: If the thiocyanate is reduced to a thiol, the resulting thiol can be oxidized to form disulfide bridges, which can lead to cross-linking in polymers.
-
Incomplete reactions: Due to the bifunctional nature of the molecule, it's possible to have reactions at only one of the two thiocyanate groups, leading to a mixture of products.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you might encounter during your experiments.
Problem 1: Low Reaction Yield or Incomplete Conversion
Symptoms:
-
TLC or HPLC analysis shows a significant amount of unreacted this compound.
-
The isolated product yield is consistently lower than expected.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Insufficient Reaction Temperature | The activation energy for the reaction may not be reached at the current temperature, leading to a slow or stalled reaction. | Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or HPLC. Be cautious of potential side reactions at higher temperatures. |
| Inappropriate Catalyst or Catalyst Inactivity | The chosen catalyst may not be effective for the specific transformation, or it may have degraded due to improper storage or handling. | - Research and select a catalyst known to be effective for similar thiocyanate reactions. - Ensure the catalyst is fresh and has been stored under the recommended conditions. - Consider increasing the catalyst loading, but be mindful of potential side reactions. |
| Poor Solubility of Reactants | If this compound or the other reactant is not fully dissolved, the reaction will be slow and incomplete. | - Choose a solvent in which all reactants are fully soluble at the reaction temperature. - Use a co-solvent system if necessary. - Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
| Presence of Inhibitors | Trace impurities in the reactants or solvent can inhibit the catalyst or quench reactive intermediates. | - Purify the reactants and solvents before use. - Ensure all glassware is clean and dry. |
Problem 2: Formation of Insoluble or Gel-like Products in Polymerization Reactions
Symptoms:
-
The reaction mixture becomes viscous and difficult to stir.
-
A solid, insoluble material precipitates from the reaction solution.
-
The final polymer product is not soluble in common organic solvents.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Uncontrolled Cross-linking | Side reactions, such as the formation of disulfide bonds from in-situ generated thiols, can lead to extensive cross-linking and the formation of an insoluble gel. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Add a small amount of a reducing agent to prevent disulfide formation. - Lower the reaction temperature to disfavor side reactions. |
| High Monomer Concentration | At high concentrations, the probability of intermolecular reactions leading to cross-linking increases, especially as the polymer chains grow. | - Perform the polymerization at a lower monomer concentration. - Use a controlled monomer addition technique (e.g., syringe pump) to maintain a low instantaneous monomer concentration. |
| Incorrect Stoichiometry | An imbalance in the stoichiometry of the bifunctional monomers can lead to uncontrolled polymerization and branching. | - Carefully measure and ensure the correct molar ratio of the monomers. - Use high-purity monomers to avoid stoichiometric imbalances due to impurities. |
Problem 3: Unexpected Product Formation or Presence of Impurities
Symptoms:
-
NMR, MS, or other analytical techniques indicate the presence of unexpected structures.
-
The final product has a different melting point or spectroscopic properties than expected.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Isomerization to Isothiocyanate | At elevated temperatures, the thiocyanate group can rearrange to the more thermodynamically stable isothiocyanate isomer, leading to the formation of isothiocyanate-containing products. | - Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. - Monitor the reaction for the appearance of the characteristic isothiocyanate stretch in the IR spectrum (around 2140-2080 cm⁻¹). |
| Reaction with Solvent | Some solvents can participate in the reaction, especially at elevated temperatures or in the presence of a strong catalyst. | - Choose an inert solvent that is known to be stable under the reaction conditions. - Consult solvent compatibility charts for the chosen catalyst and reactants. |
| Side Reactions of the p-Xylylene Core | While generally stable, the benzylic positions of the p-xylylene core can undergo side reactions under harsh conditions (e.g., strong acids, bases, or high temperatures). | - Use milder reaction conditions whenever possible. - Protect sensitive functional groups if necessary. |
Experimental Protocols & Data
General Procedure for Nucleophilic Substitution
This protocol provides a general guideline for reacting this compound with a nucleophile.
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., acetone, acetonitrile, or DMF) under an inert atmosphere.
-
Reactant Addition: Add the nucleophile (2.2 equivalents for complete substitution) to the solution. If the nucleophile is a solid, dissolve it in a minimal amount of the reaction solvent before adding.
-
Catalyst Addition (if necessary): If a catalyst is required, add it to the reaction mixture at this stage.
-
Reaction: Stir the reaction mixture at the desired temperature. Monitor the progress of the reaction by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the nature of the product and may involve precipitation, extraction, and/or column chromatography.
-
Characterization: Characterize the purified product using appropriate analytical techniques such as NMR, IR, and mass spectrometry.
Data Presentation: Effect of Temperature on Reaction Time
The following table provides hypothetical data on the effect of temperature on the reaction time for a generic nucleophilic substitution reaction of this compound.
| Temperature (°C) | Reaction Time (hours) for >95% Conversion | Observations |
| 25 (Room Temp) | > 24 | Very slow reaction, starting material persists. |
| 50 | 12 | Moderate reaction rate. |
| 80 | 4 | Faster reaction, minor side products observed. |
| 100 | 2 | Rapid reaction, significant side product formation. |
Visualizing Reaction Pathways
Reaction Scheme: Nucleophilic Substitution
The following diagram illustrates the general nucleophilic substitution reaction of this compound.
Caption: A decision-making workflow for troubleshooting common experimental issues.
References
-
Scribd. (n.d.). Synthesis of Polyamides From P-Xylylene Glycol. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperature on polymerization. Retrieved from [Link]
- Vertex AI Search. (n.d.). Theoretical study of polymerization mechanism of p-xylylene based polymers.
-
ResearchGate. (n.d.). Poly(P‐xylylene)s: Synthesis, polymer analogous reactions, and perspectives on structure–property relationships. Retrieved from [Link]
-
Chemdad. (n.d.). This compound. Retrieved from [Link]
-
UNIST Scholar Works. (n.d.). New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. Retrieved from [Link]
-
Chemical Review and Letters. (2023). Recent Trends in Direct S-Cyanation of Thiols. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Temperature and Polymerization Time on Polymerization. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and modification of polymers by thiol-phenylsulfone substitution reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Synthesis and Properties of Metallo-Supramolecular Poly(p-xylylene)s. Retrieved from [Link]
-
Semantic Scholar. (1949). Preparation and Structure of Di-p-Xylylene. Retrieved from [Link]
-
UNM Physics and Astronomy. (n.d.). Modeling of the CVD Deposition Process for Parylene-C to Predict Thin Film Growth. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural formula of di-p-xylylene At temperatures 600-650 o C thermal decomposition. Retrieved from [Link]
-
Biblio. (n.d.). Theoretical Investigation of Nucleophilic Substitution Reaction of Phenyl Carbonyl Isothiocyanates with Pyridines in Gas and P. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiol-ene reaction. Retrieved from [Link]
-
PMC. (2017). Phosphorus pentasulfide mediated conversion of organic thiocyanates to thiols. Retrieved from [Link]
-
RSC Publishing. (2024). Theoretical investigation of nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines in gas and polar aprotic solvent. Retrieved from [Link]
-
PMC. (n.d.). Synthesis, crystal structure and thermal decomposition pathway of bis(isoselenocyanato-κN)tetrakis(pyridine-κN)manganese(II). Retrieved from [Link]
-
USPEX. (2017). From Linear Molecular Chains to Extended Polycyclic Networks: Polymerization of Dicyanoacetylene. Retrieved from [Link]
-
MDPI. (n.d.). Feature Papers in Catalysis in Organic and Polymer Chemistry. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 7.1 The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Indian Academy of Sciences. (2024). Synthetic access to thiols: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical investigation of nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines in gas and polar aprotic solvent. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 11.1: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of cysteine sulfenyl thiocyanate with thiols to give unsymmetrical disulfides. Retrieved from [Link]
-
Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice. Retrieved from [Link]
-
MDPI. (2021). Theoretical Study on Ethylene Polymerization Catalyzed by Half-Titanocenes Bearing Different Ancillary Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Amine Induced Retardation of the Radical-Mediated Thiol-Ene Reaction via the Formation of Metastable Disulfide Radical Anions. Retrieved from [Link]
-
USPEX. (2017). From Linear Molecular Chains to Extended Polycyclic Networks: Polymerization of Dicyanoacetylene. Retrieved from [Link]
-
ResearchGate. (2018). Regioselective and facile oxidative thiocyanation of anilines and indoles with trans-3,5‐dihydroperoxy-3,5‐dimethyl‐1,2‐dioxolane. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of Primary Amines with Tetracyanoethylene. Retrieved from [Link]
-
YouTube. (2024). Synthesis and Reactions of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). In Situ Investigation of the Thermal Decomposition of Cl4(CH3CN)W(NPr) During Simulated Chemical Vapor Deposition. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation into thiol-(meth)acrylateMichael addition reactions using amine and phosphinecatalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Xylylene Polymers. Retrieved from [Link]
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Technical Support Center: p-Xylylene Dithiocyanate (XDTC) Production
Welcome to the technical support center for p-Xylylene Dithiocyanate (XDTC) production. This guide is designed for researchers, scientists, and drug development professionals who are working with or scaling up the synthesis of this important bifunctional molecule. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of XDTC production. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your experiments, from bench-scale synthesis to larger-scale production runs.
Introduction to this compound (XDTC)
This compound (α,α'-dithiocyanato-p-xylene) is a versatile organic compound with growing interest in various fields, including materials science and drug development. Its two reactive thiocyanate groups on a rigid aromatic backbone make it a valuable building block for the synthesis of more complex molecules and polymers. However, scaling up the production of XDTC can present several challenges, from controlling side reactions to ensuring product purity and stability. This guide will address these challenges directly, providing you with the knowledge to optimize your synthetic process.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties, handling, and synthesis of this compound.
1. What are the basic properties of this compound?
-
Molecular Formula: C₁₀H₈N₂S₂
-
Molecular Weight: 220.31 g/mol
-
Melting Point: 135-139 °C[1]
-
Solubility: Soluble in acetone.[2]
-
Purity (typical): >98.0% (by GC)[1]
2. What are the primary safety concerns when handling this compound and its precursors?
-
XDTC: Toxic if swallowed or inhaled.[1] Avoid breathing dust.[1]
-
p-Xylylene Dichloride (precursor): Causes severe skin burns and eye damage.[3] Fatal if inhaled.[3]
-
Thiocyanate Salts (e.g., KSCN, NaSCN): Harmful if swallowed or in contact with skin. Contact with acids liberates very toxic gas (hydrogen cyanide).
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [3]
3. What is the general reaction for synthesizing this compound?
The most common method for synthesizing XDTC is a nucleophilic substitution reaction between a p-xylylene dihalide (typically p-xylylene dichloride or dibromide) and a thiocyanate salt (such as potassium thiocyanate or sodium thiocyanate). This is typically an Sₙ2 reaction.
4. How should this compound be stored?
Store in a cool, dry, well-ventilated area in a tightly sealed container.[1] Protect from light and moisture.
Troubleshooting Guide: Scaling Up XDTC Production
Scaling up the synthesis of XDTC can introduce challenges that may not be apparent at the bench scale. This guide provides solutions to common problems encountered during scale-up.
Problem 1: Low Yield
A decrease in yield is one of the most common issues when scaling up a reaction. Several factors can contribute to this:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider a moderate increase in reaction temperature or extending the reaction time. |
| Poor Solubility of Reactants | As the scale increases, ensuring all reactants are fully dissolved becomes more critical. | Use a solvent system that effectively dissolves both the p-xylylene dihalide and the thiocyanate salt. For larger volumes, ensure efficient stirring to prevent settling of solids. |
| Side Reactions | Increased reaction volume and time can lead to a higher prevalence of side reactions. | Optimize reaction conditions to minimize side reactions. This may involve lowering the temperature or changing the solvent. |
| Product Loss During Workup | Transferring and handling larger quantities of material can lead to greater physical losses. | Refine your workup and purification procedures to minimize transfers. Ensure complete extraction and precipitation of the product. |
Problem 2: Impurity Formation
The presence of impurities can significantly impact the quality and usability of the final product. Here are some common impurities and how to address them:
| Impurity | Formation Mechanism | Mitigation and Removal |
| p-Xylylene Monothiocyanate Monohalide | Incomplete reaction where only one of the halide groups has been substituted. | Drive the reaction to completion by using a slight excess of the thiocyanate salt and ensuring adequate reaction time. This impurity can often be separated during crystallization. |
| p-Xylylene Diisothiocyanate | Isomerization of the thiocyanate product to the more thermodynamically stable isothiocyanate. This is favored by higher temperatures. | Maintain the lowest effective reaction temperature. This side reaction is a common issue in thiocyanate synthesis. |
| Oligomeric/Polymeric Byproducts | Intermolecular reactions between partially substituted intermediates can lead to the formation of oligomers or polymers, especially at higher concentrations. | Maintain a suitable dilution of the reactants. Consider adding the p-xylylene dihalide slowly to the thiocyanate salt solution to keep its concentration low. |
| Elimination Products | If using a stronger base or higher temperatures, elimination reactions can occur with the alkyl halide. | Use a non-basic thiocyanate salt and maintain a moderate reaction temperature. |
Problem 3: Product Decomposition
XDTC can be sensitive to certain conditions, leading to decomposition and reduced purity.
| Cause of Decomposition | Explanation | Prevention |
| High Temperatures | Organic thiocyanates can be thermally unstable and may decompose or isomerize at elevated temperatures. | Avoid excessive heating during the reaction, workup, and drying processes. Dry the final product under vacuum at a moderate temperature. |
| Presence of Strong Acids or Bases | These can catalyze decomposition or hydrolysis of the thiocyanate groups. | Ensure all reagents and solvents are neutral. Quench the reaction carefully to avoid introducing strong acids or bases. |
| Exposure to Light and Moisture | Prolonged exposure can lead to degradation over time. | Store the final product in a dark, dry environment. Use of amber glass containers is recommended. |
Experimental Protocols
The following protocols provide a starting point for the synthesis, purification, and analysis of this compound.
Protocol 1: Lab-Scale Synthesis of this compound
This protocol details a standard lab-scale synthesis of XDTC from p-xylylene dichloride.
Materials:
-
p-Xylylene dichloride
-
Potassium thiocyanate (KSCN)
-
Acetone (anhydrous)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve potassium thiocyanate (2.2 equivalents) in anhydrous acetone.
-
With vigorous stirring, add p-xylylene dichloride (1.0 equivalent) to the solution.
-
Heat the reaction mixture to a gentle reflux (around 56°C for acetone) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is no longer visible.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated potassium chloride (KCl). Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
The resulting solid is the crude this compound.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid organic compounds like XDTC.
Materials:
-
Crude this compound
-
Acetone
-
Deionized water
-
Beakers
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Transfer the crude XDTC to a beaker.
-
Add a minimal amount of hot acetone to dissolve the solid completely.
-
Slowly add deionized water to the hot acetone solution until it becomes slightly cloudy (this is the point of saturation).
-
If the solution remains cloudy, add a small amount of hot acetone until it becomes clear again.
-
Allow the solution to cool slowly to room temperature. Crystals of pure XDTC should begin to form.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold water.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Quality Control Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of your final product.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a standard solution of high-purity XDTC in the mobile phase.
-
Prepare a sample of your synthesized XDTC at the same concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the chromatograms to determine the purity of your sample and identify any potential impurities.
Visualizations
Synthesis Pathway
The following diagram illustrates the Sₙ2 reaction for the synthesis of this compound.
Caption: Synthesis of this compound via Sₙ2 reaction.
Troubleshooting Logic
This flowchart provides a logical approach to troubleshooting low yield in XDTC synthesis.
Caption: Troubleshooting flowchart for low yield in XDTC synthesis.
References
-
Parylene Dimer DPX-C Material Safety Data Sheet. (n.d.). Retrieved from [Link]
- Mostafa, E. (2024). Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. Journal of Molecular Pharmaceutics & Organic Process Research, 12, 217.
- Method of synthesis of dichloro-di-para-xylylene. (n.d.). Google Patents.
- Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity. (2024). Molecules, 29(22), 5365.
- Progress on the Synthesis and Applications of Thiocyanates. (2025). Chinese Journal of Organic Chemistry.
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Modeling of the CVD Deposition Process for Parylene-C to Predict Thin Film Growth. (n.d.). UNM Physics and Astronomy. Retrieved from [Link]
- Brown, C. J., & Farthing, A. C. (1949). Preparation and Structure of Di-p-Xylylene.
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Molecular dynamics simulations of the growth of poly(chloro-para-xylylene) films. (n.d.). National Institutes of Health. Retrieved from [Link]
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Nosal, A., Zydorczyk, A., Sobczyk-Guzenda, A., & Gazicki-Lipman, M. (n.d.). Structural formula of di-p-xylylene At temperatures 600-650 o C thermal... ResearchGate. Retrieved from [Link]
- Synthesis of Poly(p-xylylene) from ?,?'-Bis(alkoxy or aryloxy)-p-xylenes by Chemical Vapor Deposition Polymerization. (2025). Bulletin of the Korean Chemical Society.
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Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. (n.d.). National Institutes of Health. Retrieved from [Link]
- Chen, S. H., Yang, Z. Y., Wu, H. L., Kou, H. S., & Lin, S. J. (1996). Determination of thiocyanate anion by high-performance liquid chromatography with fluorimetric detection. Journal of analytical toxicology, 20(1), 38–42.
-
Thiocyanate synthesis by C-S coupling or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Regioselective and facile oxidative thiocyanation of anilines and indoles with trans-3,5‐dihydroperoxy-3,5‐dimethyl‐1,2‐dioxolane. (2018). Journal of the Chinese Chemical Society, 65(8), 935-940.
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This compound. (n.d.). Four Chongqing Chemdad Co., Ltd. Retrieved from [Link]
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- Thermal Degradation Processes in Poly(xylylene sulfides) Investigated by Comparative Direct Pyrolysis MS and Flash Pyrolysis GC/MS Experiments. (1996). Macromolecules, 29(23), 7543-7549.
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The Discovery of Nucleophilic Substitution Reactions. (2022, November 11). Chemistry LibreTexts. Retrieved from [Link]
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Development of a Thiolysis HPLC Method for the Analysis of Procyanidins in Cranberry Products. (n.d.). ResearchGate. Retrieved from [Link]
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Leaving Group Formation - aliphatic nucleophilic substitution. (n.d.). College of Saint Benedict & Saint John's University. Retrieved from [Link]
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Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. (n.d.). Archimer. Retrieved from [Link]
- Thermal and Dielectric Stability of Parylene X. (2025).
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Determination of Solubility Parameters for the p-Xylene Oxidation Products. (n.d.). SciSpace. Retrieved from [Link]
- Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. (2023). Brazilian Journal of Analytical Chemistry, 10(40), 1-13.
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Oxidative Decomposition of Poly(phenylene sulfide) Composites Under Fast Elevation of Temperature. (n.d.). MDPI. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to p-Xylylene Dithiocyanate for Advanced Crosslinking Applications
For researchers, scientists, and drug development professionals, the selection of a crosslinking agent is a critical decision that dictates the stability, functionality, and performance of biomaterials, conjugates, and polymer networks.[1] This guide provides an in-depth, data-driven comparison of p-Xylylene Dithiocyanate (p-XDT) with other prevalent crosslinkers, offering insights into its unique chemical properties and performance advantages.
The Crucial Role of Crosslinkers
Crosslinking is the process of chemically joining polymer chains or biomolecules to form three-dimensional networks.[2] This technique is fundamental in creating hydrogels for drug delivery and tissue engineering, stabilizing protein structures for analysis, and developing robust antibody-drug conjugates (ADCs).[3][4] The choice of crosslinker profoundly influences the resulting material's mechanical strength, degradation profile, and biocompatibility.[3]
Introducing this compound (p-XDT)
This compound is a homobifunctional crosslinker featuring two thiocyanate (-SCN) groups attached to a rigid p-xylylene core. These thiocyanate groups exhibit high reactivity towards sulfhydryl (thiol) groups found in cysteine residues of proteins and other thiol-modified molecules.
Mechanism of Action: Thiocarbamate Bond Formation
The crosslinking reaction of p-XDT with thiols proceeds through the formation of a stable thiocarbamate linkage. This reaction is distinct from the mechanisms of more common crosslinkers like maleimides and haloacetyls.
Caption: Reaction scheme of this compound with thiol groups.
Performance Comparison: p-XDT vs. Other Crosslinkers
The efficacy of a crosslinker is judged by several key performance indicators. Here, we compare p-XDT to other widely used thiol-reactive crosslinkers.
A. Reaction Kinetics and Specificity
-
This compound: Reacts efficiently with thiols at physiological pH. The thiocyanate group offers good specificity towards sulfhydryls.
-
Maleimides: Known for their very fast reaction kinetics with thiols at pH 6.5-7.5.[5] However, at pH values above 7.5, maleimides can also react with amines, such as the side chains of lysine residues, leading to reduced specificity.[6]
-
Haloacetyls (Iodoacetyls, Bromoacetyls): These crosslinkers react with thiols to form stable thioether bonds, but generally exhibit slower reaction rates compared to maleimides.[7]
-
Vinyl Sulfones: Form irreversible thioether bonds and have moderate reaction rates, typically reacting at pH 7.5-8.5.[7]
B. Stability of the Resulting Linkage
The stability of the covalent bond formed by the crosslinker is paramount, especially for in vivo applications or long-term material performance.
-
p-XDT (Thiocarbamate bond): Forms a highly stable thiocarbamate linkage that is resistant to hydrolysis and exchange reactions in biological environments.
-
Maleimides (Succinimide thioether bond): The thioether bond formed by maleimides can be susceptible to a retro-Michael addition reaction, particularly in the presence of other thiols, leading to instability and potential exchange reactions.[5][7] This can be a significant drawback for applications requiring long-term stability.[8]
-
Haloacetyls and Vinyl Sulfones (Thioether bond): Both form very stable, essentially irreversible thioether bonds, making them suitable for applications where non-degradable linkages are desired.[7]
C. Biocompatibility
For applications in drug delivery and tissue engineering, the biocompatibility of the crosslinker and its byproducts is a critical consideration.
-
This compound: The thiocyanate ion (SCN-) is an endogenous molecule found in human physiological fluids and has been shown to possess antioxidant and host defense properties.[9][10] This suggests a favorable biocompatibility profile for p-XDT.
-
Other Crosslinkers: The biocompatibility of other crosslinkers can vary. For instance, the release of byproducts from certain crosslinking reactions may have cytotoxic effects that need to be carefully evaluated.[11][12]
| Crosslinker Type | Target Group(s) | Resulting Bond | Reaction pH | Relative Kinetics | Bond Stability | Key Considerations |
| This compound | Thiols (-SH) | Thiocarbamate | ~7.4 | Moderate-Fast | High | Favorable biocompatibility of thiocyanate. |
| Maleimides | Thiols (-SH), Amines (-NH2) at pH >7.5[6] | Succinimide Thioether | 6.5 - 7.5[6] | Very Fast[7] | Moderate (Prone to retro-Michael addition)[5][7] | Potential for off-target reactions and bond instability.[7] |
| Haloacetyls | Thiols (-SH) | Thioether | 7.2 - 8.5 | Slow-Moderate | Very High[7] | Slower reaction rates may require longer incubation. |
| Vinyl Sulfones | Thiols (-SH) | Thioether | 7.5 - 8.5[7] | Moderate[7] | Very High[7] | Stable, irreversible linkage. |
| Imidoesters | Amines (-NH2) | Amidine | 8.0 - 10.0[13] | Fast | Reversible at high pH[13] | Preserves the native charge of the protein.[13] |
| NHS Esters | Amines (-NH2) | Amide | 7.0 - 8.5 | Fast | High | Widely used for amine-based crosslinking.[13] |
Experimental Protocols
To facilitate a direct comparison of crosslinker performance, the following standardized protocols are provided.
A. General Workflow for Comparative Crosslinking Studies
Caption: General experimental workflow for comparing crosslinkers.
B. Protocol 1: Crosslinking of a Model Protein (e.g., Bovine Serum Albumin - BSA)
This protocol allows for the visual comparison of crosslinking efficiency using SDS-PAGE.
-
Sample Preparation: Prepare a solution of BSA at a concentration of 1-5 mg/mL in a non-amine, non-thiol containing buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.4.[14]
-
Crosslinker Addition: Add the crosslinker (p-XDT, maleimide-based, etc.) from a concentrated stock solution (e.g., in DMSO or DMF) to the protein solution. A 20- to 500-fold molar excess of the crosslinker to protein is a common starting point.[14]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[15] Optimal incubation time may need to be determined empirically.[14]
-
Quenching: Stop the reaction by adding a quenching reagent, such as glycine for amine-reactive crosslinkers or a low molecular weight thiol like L-cysteine or β-mercaptoethanol for thiol-reactive crosslinkers, to a final concentration of 20-50 mM.[15] Incubate for an additional 15 minutes.[15]
-
Analysis: Analyze the reaction products by SDS-PAGE.[15] Successful crosslinking will be indicated by the appearance of higher molecular weight bands corresponding to BSA dimers, trimers, and larger oligomers.
C. Protocol 2: Stability Assay of Crosslinked Conjugates
This protocol assesses the stability of the crosslinker-generated bond over time.
-
Conjugate Formation: Prepare the crosslinked protein conjugate as described in Protocol 1.
-
Purification: Remove excess, unreacted crosslinker and quenching reagents by dialysis or using a desalting column.
-
Incubation under Challenge Conditions: Incubate aliquots of the purified conjugate in a relevant biological medium (e.g., human plasma or a solution containing a high concentration of glutathione, ~5-10 mM) at 37°C.
-
Time-Point Analysis: At various time points (e.g., 0, 1, 6, 24, 48 hours), take an aliquot of the reaction and analyze it by HPLC, SDS-PAGE, or mass spectrometry to quantify the amount of intact conjugate remaining.[8]
-
Data Comparison: Compare the degradation profiles of conjugates formed with different crosslinkers to determine their relative stability.
Conclusion and Future Perspectives
This compound presents a compelling alternative to traditional crosslinkers, particularly in applications demanding high stability and biocompatibility. The formation of a robust thiocarbamate linkage circumvents the instability issues associated with maleimide-based crosslinkers.[5][7] Furthermore, the endogenous nature of the thiocyanate leaving group suggests a favorable safety profile for in vivo applications.[9]
As the fields of drug delivery, tissue engineering, and bioconjugation continue to advance, the demand for "smarter" materials with precisely controlled properties will grow.[16] Crosslinkers like p-XDT, which offer a unique combination of reactivity, stability, and biocompatibility, are well-positioned to meet these evolving needs. Further research exploring the full potential of p-XDT in creating next-generation hydrogels, ADCs, and other advanced biomaterials is warranted.
References
- Benchchem. A Comparative Analysis of Trithiocyanuric Acid and Other Thiol Crosslinkers for Advanced Drug Delivery Systems.
- Benchchem. Navigating the Thiol-Reactive Landscape: A Comparative Guide to Bioconjugation Linkers.
- ChemRxiv. A comparative Study between Thiol-ene and Acrylate Photocrosslinkable Hyaluronic Acid Hydrogel inks for Digital Light Processing.
- ResearchGate. (PDF) A Comparative Study of Thiol-Terminated Surface Modification by Click Reactions: Thiol-yne Coupling versus Thiol-ene Michael Addition.
- MDPI. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems.
- PubMed Central. Effects of Crosslinking on the Mechanical Properties Drug Release, and Cytocompatibility of Protein Polymers.
- Creative Proteomics. Protocol for Chemical Cross-Linking.
- Springer Nature Experiments. Cross-linking Protocols and Methods.
- Semantic Scholar. Theoretical study of polymerization mechanism of p-xylylene based polymers.
- PubMed. Theoretical study of polymerization mechanism of p-xylylene based polymers.
- MDPI. Hydrogels from Protein–Polymer Conjugates: A Pathway to Next-Generation Biomaterials.
- Thermo Fisher Scientific. Crosslinking Protein Interaction Analysis.
- PubMed Central. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties.
- ResearchGate. Can anyone recommend a good protocol for cross-linking proteins?.
- PubMed Central. Insights on Chemical Crosslinking Strategies for Proteins.
- National Institutes of Health. Development of a modular, biocompatible thiolated gelatin microparticle platform for drug delivery and tissue engineering applications.
- ResearchGate. (PDF) Development of a modular, biocompatible thiolated gelatin microparticle platform for drug delivery and tissue engineering applications.
- PubMed Central. Tunable degradation of maleimide-thiol adducts in reducing environments.
- Vector Labs. Maleimide Crosslinker Selection Guide.
- PubMed Central. Translational Applications of Hydrogels.
- PubMed. Nebulized thiocyanate improves lung infection outcomes in mice.
- National Institutes of Health. Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation.
- University of Twente Research Information. Polymer Chemistry.
- Thermo Fisher Scientific. crosslinking technology.
- ResearchGate. (PDF) Polymeric Hydrogels Based on Dynamic Covalent Bonds for Potential Biomedical Applications.
- Semantic Scholar. Preparation and Structure of Di-p-Xylylene.
- MDPI. Hydrogel Materials for Drug Delivery and Tissue Engineering.
- ResearchGate. Dynamic Covalent Polymer Hydrogels and Organogels Cross-linked through Acylhydrazone Bonds: Synthesis, Characterization, and Applications | Request PDF.
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A Senior Application Scientist's Guide to the Orthogonal Purity Validation of p-Xylylene Dithiocyanate by HPLC and ¹H-NMR
Introduction: The Critical Role of Purity in High-Stakes Research
In the fields of polymer science, materials research, and drug development, the starting materials' absolute purity is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and translatable data are built. p-Xylylene Dithiocyanate (C₁₀H₈N₂S₂), a bifunctional monomer with significant potential in the synthesis of novel polymers, is a prime example of a compound where uncharacterized impurities can fundamentally alter polymerization kinetics, final polymer properties, and biological activity assessments.[1] Potential impurities stemming from its synthesis—such as residual solvents, unreacted starting materials (e.g., p-xylylene dihalides), or side-products like isomers and mono-thiocyanated species—can introduce unpredictable variables into sensitive experiments.
This guide provides an in-depth, comparative analysis of two gold-standard analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond simple protocol recitation to explore the causality behind methodological choices, establishing a framework for a robust, self-validating, and orthogonal approach to purity assessment, as required by stringent regulatory and quality standards.[2][3][4]
Chapter 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis in the pharmaceutical and chemical industries due to its high resolving power, sensitivity, and ability to separate the analyte of interest from structurally similar impurities.
The Principle of Separation: Why Reversed-Phase HPLC?
For a moderately non-polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The fundamental principle rests on the partitioning of the analyte between a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase (a mixture of water and an organic solvent like acetonitrile or methanol).
-
Causality: The non-polar p-xylylene backbone and sulfur-containing functional groups will have a strong affinity for the C18 stationary phase. By carefully increasing the proportion of the organic solvent in the mobile phase, we can systematically elute compounds based on their hydrophobicity. The main this compound peak will elute at a characteristic retention time, while more polar impurities (e.g., hydrolysis products) will elute earlier, and more non-polar impurities (e.g., synthesis precursors) will elute later. This differential retention is the basis for separation and subsequent quantification.
Some isothiocyanates are known to have poor water solubility, which can lead to precipitation and inaccurate results.[5][6] While this compound is a solid, ensuring it remains fully solubilized in the mobile phase during the chromatographic run is critical. Utilizing a high percentage of organic solvent and even elevated column temperatures (e.g., 40-60 °C) can mitigate these risks and improve peak symmetry.[5][7]
Experimental Protocol: A Self-Validating HPLC Method
This protocol is designed to be compliant with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3]
1.2.1. Instrumentation and Consumables
-
HPLC System: A quaternary or binary pump system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: Deionized Water (18.2 MΩ·cm).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Sample Diluent: Acetonitrile.
-
Standard: A certified or well-characterized reference standard of this compound.
1.2.2. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 230 nm (Note: A DAD is recommended to assess peak purity across a spectrum and ensure no co-eluting impurities).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 50 15.0 95 20.0 95 20.1 50 | 25.0 | 50 |
1.2.3. Step-by-Step Procedure
-
System Suitability: Prepare a solution of the this compound reference standard at approximately 0.5 mg/mL in the sample diluent. Perform five replicate injections. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.[8] This step validates that the chromatographic system is performing adequately before analyzing any samples.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound test sample into a 20 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a final concentration of 0.5 mg/mL. Sonicate if necessary to ensure complete dissolution.
-
Analysis: Inject the sample solution.
-
Data Processing: Integrate all peaks with an area greater than 0.05% of the total peak area.
1.2.4. Purity Calculation The purity is determined by the area percent method, which assumes that all components have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100
Visualizing the HPLC Workflow
Caption: Workflow for HPLC purity validation of this compound.
Chapter 2: Purity Assessment by Quantitative ¹H-NMR (qNMR)
While HPLC excels at separating impurities, qNMR offers a distinct and powerful advantage: it is a primary analytical method.[9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for a direct purity measurement against a certified internal standard without the need for a reference standard of the analyte itself.[10][11]
The Principle of Quantification: Why qNMR is a Primary Method
qNMR determines purity by comparing the integrated area of a specific, well-resolved proton signal from the analyte with that of a known amount of a high-purity internal standard.
-
Causality: The key to accurate quantification lies in ensuring the measurement is taken under conditions of full spin-lattice relaxation (T₁). By using a long relaxation delay (D1) between pulses—typically 5 to 7 times the longest T₁ value of any proton being quantified—we guarantee that the magnetization fully returns to equilibrium before the next pulse. This ensures that the resulting signal integrals are truly proportional to the molar quantity of the protons, providing an absolute measure of purity. This makes the technique orthogonal and complementary to HPLC.[9][12]
Experimental Protocol: A Self-Validating qNMR Method
2.2.1. Instrumentation and Consumables
-
NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of producing a 90° pulse.
-
Internal Standard (IS): Maleic Anhydride (Certified purity >99.5%). It is stable, non-volatile, has simple, sharp singlets that do not overlap with the analyte, and is soluble in the chosen solvent.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆). Chosen for its ability to dissolve both the analyte and the internal standard.
2.2.2. Key NMR Parameters for Quantification
-
Pulse Angle (p1): 90° (accurately calibrated).
-
Relaxation Delay (d1): 30 seconds (This conservative value ensures full relaxation for most small organic molecules).
-
Number of Scans (ns): 16 (to achieve a good signal-to-noise ratio).
-
Acquisition Time (at): ≥ 3 seconds.
2.2.3. Step-by-Step Procedure
-
Sample Preparation:
-
Accurately weigh (~15 mg) of this compound into a clean, dry vial. Record the weight to 4 decimal places.
-
Accurately weigh (~5 mg) of Maleic Anhydride (Internal Standard) into the same vial. Record the weight to 4 decimal places.
-
Add approximately 0.7 mL of DMSO-d₆, cap the vial, and vortex until fully dissolved.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H-NMR spectrum using the quantitative parameters specified above.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate the well-resolved singlet corresponding to the four benzylic protons (-CH₂-) of this compound (expected around δ 4.5-4.8 ppm).
-
Integrate the singlet corresponding to the two vinyl protons of Maleic Anhydride (expected around δ 7.3 ppm).
-
2.2.4. Purity Calculation The purity of this compound (Pₓ) is calculated using the following formula:
Pₓ (%) = (Iₓ / Iₛ) × (Nₛ / Nₓ) × (Mₓ / Mₛ) × (mₛ / mₓ) × Pₛ
Where:
-
Iₓ, Iₛ: Integrals for the analyte and standard.
-
Nₓ, Nₛ: Number of protons for the integrated signal (Nₓ=4, Nₛ=2).
-
Mₓ, Mₛ: Molecular weights (Mₓ=220.31 g/mol , Mₛ=98.06 g/mol ).
-
mₓ, mₛ: Masses of the analyte and standard.
-
Pₛ: Purity of the internal standard.
Chapter 3: A Comparative Guide: HPLC vs. NMR
Neither technique is universally superior; they are complementary, and using them orthogonally provides the highest degree of confidence in a purity statement.
| Feature | HPLC (Reversed-Phase with UV/DAD) | ¹H-NMR (Quantitative) |
| Principle | Physical separation based on polarity, followed by detection. | Direct spectroscopic measurement based on the molar ratio to an internal standard.[13] |
| Specificity | High. Excellent at separating isomers and structurally related impurities. | Moderate to High. Can distinguish impurities with unique proton signals but may struggle with overlapping peaks. |
| Sensitivity | Very High. Can detect impurities down to the ~0.01-0.05% level. | Moderate. Typically reliable for impurities at the >0.1% level. |
| Quantification Type | Relative. Based on area percent; assumes equal detector response for all impurities. | Absolute/Primary. Directly compares molar amounts, providing a more accurate mass purity value.[9] |
| Impurity Detection | Detects chromophoric impurities. Will not detect non-UV active compounds (e.g., some salts, water). | Detects proton-containing impurities. Will not detect non-protonated impurities (e.g., inorganic salts). |
| Sample Throughput | Moderate. ~25-30 minutes per sample. | High. ~5-10 minutes per sample after initial setup and parameter optimization. |
| Information Provided | Purity value and impurity profile (number of impurities and their relative levels). | Purity value, structural confirmation of the main component, and identification of known impurities. |
| Destructive? | Yes. The sample is consumed. | No. The sample can be fully recovered after analysis.[10] |
Synergistic Power: An Orthogonal Approach
The true power lies in using both methods. HPLC provides a high-sensitivity "fingerprint" of the impurity profile, separating components that NMR might not resolve. Conversely, qNMR provides a highly accurate, absolute purity value for the main component, correcting for any non-chromophoric or non-protonated impurities that the other method might miss, such as water or inorganic salts. A high purity value from both HPLC (e.g., >99.5% by area) and qNMR (e.g., >99.0% by mass) provides exceptionally strong evidence of the material's quality.
References
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Roussin, J. F., et al. (2012). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Journal of Separation Science, 35(16), 2026-31. Available from: [Link]
- BenchChem. (2025). Application Note: HPLC Analysis of 2-Cyanoethyl Isothiocyanate Derivatives.
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Available from: [Link]
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Bhandari, S. R., et al. (2021). Qualitative and quantitative detection of isothiocyanates; quantification of erucin and phenethyl isothiocyanate in Kohlrabi by a reverse phase HPLC–DAD method. Food Biotechnology, 35(4), 336-354. Available from: [Link]
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Gfeller, D., & Giraud, M. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(23), 9815-9816. Available from: [Link]
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Szymkuć, S., et al. (2016). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine. Food Chemistry, 197(Pt A), 564-571. Available from: [Link]
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Kyriakoudi, A., & Tsimidou, M. Z. (2018). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 23(11), 2895. Available from: [Link]
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National Measurement Institute, Australia. (n.d.). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Semantic Scholar. Retrieved January 12, 2026, from [Link]
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Liu, T., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 28(9), 397-407. Available from: [Link]
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-
Quora. (2023). Why do we use NMR spectroscopy in purity analysis?. Retrieved January 12, 2026, from [https://www.quora.com/Why-do-we-use-NMR-spectroscopy-in-purity-analysis]([Link] spectroscopy-in-purity-analysis)
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A Comparative Technical Guide to p-Xylylene Dithiocyanate and p-Xylylene Diamine for Advanced Material Synthesis
For researchers and professionals in drug development and materials science, the choice of bifunctional monomers is a critical decision that dictates the ultimate properties and performance of novel polymers and functionalized surfaces. This guide provides an in-depth comparative analysis of two such monomers: p-Xylylene Dithiocyanate (XDTC) and p-Xylylene Diamine (XDA). While sharing a common rigid p-xylylene backbone, their distinct thiocyanate (-SCN) and amine (-NH2) functionalities impart vastly different chemical reactivities and lead to materials with unique characteristics. This document moves beyond a simple cataloging of properties to offer a causal analysis of how these differences in molecular structure translate to performance in key applications, supported by experimental data and detailed protocols.
At a Glance: A Tale of Two Functional Groups
The core distinction between XDTC and XDA lies in the nucleophilicity and reaction pathways of their respective functional groups. The amine groups of XDA are strong nucleophiles, readily participating in condensation reactions with carboxylic acids and acryl chlorides to form robust amide bonds, and in addition reactions with epoxides, making it a versatile monomer for high-performance polyamides and a highly effective epoxy curing agent.[1]
In contrast, the thiocyanate group of XDTC, while also reactive, exhibits more nuanced chemical behavior. It can react with amines to form thioureas and can be a precursor for thiol-based chemistries, which are particularly useful for surface functionalization on noble metals.[2][3] The thiocyanate group is a weaker nucleophile than an amine and its reactions often require different catalytic systems or reaction conditions.[2]
Below is a summary of their fundamental properties:
| Property | This compound (XDTC) | p-Xylylene Diamine (XDA) |
| CAS Number | 62855-80-5[4] | 539-48-0 |
| Molecular Formula | C10H8N2S2 | C8H12N2 |
| Molecular Weight | 220.32 g/mol | 136.19 g/mol |
| Appearance | White to off-white crystalline powder | Colorless solid or liquid |
| Melting Point | 135-139 °C[4] | 60-63 °C |
| Key Reactivity | Formation of thioureas, potential for conversion to thiols | Formation of amides, reaction with epoxides |
| Primary Applications | Polythiourea synthesis, surface modification | Polyamide synthesis, epoxy curing agent |
Comparative Performance in Polymer Synthesis: Polyamides vs. Polythioureas
A primary application for bifunctional monomers like XDA and XDTC is in the synthesis of polymers. Here, we compare the synthesis and properties of polyamides derived from XDA with polythioureas synthesized from XDTC.
p-Xylylene Diamine for High-Performance Polyamides
The reaction of p-Xylylene Diamine with diacids or their derivatives leads to the formation of semi-aromatic polyamides. The incorporation of the rigid xylylene ring into the polymer backbone results in materials with excellent thermal stability and mechanical properties.[5] Aromatic polyamides are known for their high tensile strength and thermal resistance.[6]
Expected Performance:
-
Mechanical Strength: Polyamides based on XDA are expected to exhibit high tensile strength and modulus due to the rigid aromatic core and strong intermolecular hydrogen bonding between amide linkages.[5][7] The addition of a diamine moiety in polyamide synthesis has been shown to significantly improve mechanical properties.[8]
-
Thermal Stability: The presence of the aromatic ring enhances the thermal stability of the resulting polyamide, with high glass transition temperatures (Tg) and decomposition temperatures.[9] Polyamides synthesized from aromatic diamines can exhibit 10% weight loss temperatures in the range of 450-500°C.[6]
-
Solubility: While the rigidity of the backbone can sometimes lead to poor solubility, modifications to the polymer structure can enhance solubility in organic solvents.[10]
This compound for Polythioureas
The synthesis of polythioureas from this compound involves the reaction with a diamine. Polythioureas are of interest for applications such as dielectric materials due to the polar nature of the thiourea linkage.[11]
Expected Performance:
-
Mechanical Properties: The mechanical properties of polythioureas can be tuned by the choice of the diamine comonomer. The thiourea linkage allows for hydrogen bonding, which contributes to the material's strength.
-
Thermal Stability: Polythioureas generally exhibit good thermal stability, though this is highly dependent on the overall polymer structure.
-
Dielectric Properties: The thiourea group possesses a large dipole moment, making polythioureas promising candidates for high dielectric constant materials.[11]
Workflow for Polymer Synthesis and Characterization
Caption: Conceptual Workflow for Surface Functionalization.
Experimental Methodologies
To provide a practical context for the comparative analysis, the following are representative experimental protocols for key applications of XDA and XDTC.
Protocol for Polyamide Synthesis from p-Xylylene Diamine
This protocol outlines the low-temperature solution polycondensation of p-Xylylene Diamine with a diacid chloride. [12] Materials:
-
p-Xylylene Diamine (XDA)
-
Terephthaloyl chloride (or other diacid chloride)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen gas
-
Methanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of p-Xylylene Diamine in anhydrous DMF under a nitrogen atmosphere.
-
Cool the stirred solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of the diacid chloride, either as a solid or dissolved in a small amount of anhydrous DMF, to the diamine solution.
-
Maintain the reaction temperature at 0°C for 30 minutes, then allow the mixture to warm to room temperature and continue stirring for 4-6 hours.
-
Precipitate the resulting polyamide by pouring the viscous reaction mixture into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven at 80°C to a constant weight.
Protocol for Epoxy Curing with p-Xylylene Diamine
This protocol describes the curing of a standard epoxy resin with p-Xylylene Diamine.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
p-Xylylene Diamine (XDA)
-
Mixing container and stirrer
-
Mold for sample casting
-
Oven
Procedure:
-
Calculate the stoichiometric amount of p-Xylylene Diamine required to cure the epoxy resin based on the amine hydrogen equivalent weight (AHEW) of the diamine and the epoxy equivalent weight (EEW) of the resin.
-
Preheat the epoxy resin to approximately 60°C to reduce its viscosity.
-
Add the calculated amount of p-Xylylene Diamine to the preheated epoxy resin and mix thoroughly until a homogeneous mixture is obtained.
-
Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Pour the mixture into a preheated mold and cure in an oven following a specific curing schedule (e.g., 2 hours at 80°C followed by 3 hours at 150°C). The exact schedule will depend on the specific resin and desired properties.
-
Allow the cured sample to cool slowly to room temperature before demolding.
Conclusion: Selecting the Right Monomer for the Application
The choice between this compound and p-Xylylene Diamine is fundamentally a choice between the chemistries of the thiocyanate and amine functional groups.
-
For high-strength, thermally stable polymers and robust thermosets, p-Xylylene Diamine is the clear choice. Its well-established reactivity in forming polyamides and curing epoxies, backed by a wealth of available data, makes it a reliable workhorse for these applications.
-
For applications requiring novel dielectric properties or specific surface chemistries, particularly on noble metals, this compound presents intriguing possibilities. While less explored, the synthesis of polythioureas and the potential for creating thiol-functionalized surfaces offer avenues for creating advanced materials with tailored electronic and interfacial properties.
Ultimately, the selection will be driven by the desired material properties and the specific synthetic challenges of the intended application. This guide has aimed to provide the foundational knowledge and practical insights necessary to make an informed decision in this critical aspect of materials design.
References
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Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. (2011). National Institutes of Health. [Link]
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Synthesis of Polyamides From P-Xylylene Glycol. (n.d.). Scribd. [Link]
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Thiocyanogen. (n.d.). Wikipedia. [Link]
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Rational design and synthesis of polythioureas as capacitor dielectrics. (2018). Royal Society of Chemistry. [Link]
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STUDY AND CHARACTERIZATION OF THERMALLY STABLE POLYAMIDES SYNTHESIZED FROM HETEROCYCLIC. (n.d.). Journal of Advanced Scientific Research. [Link]
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Synthesis of Polyamide. (n.d.). Scribd. [Link]
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Thiocyanation of aromatic and heteroaromatic compounds using polymer-supported thiocyanate ion as the versatile reagent and ceric ammonium nitrate as the versatile single-electron oxidant. (2007). ResearchGate. [Link]
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A Comparison Study of Functional Groups (Amine vs. Thiol) for Immobilizing AuNPs on Zeolite Surface. (2019). MDPI. [Link]
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Effect of Diamine Addition on Structural Features and Physical Properties of Polyamide 6 Synthesized by Anionic Ring-Opening Polymerization of ε-Caprolactam. (2019). ResearchGate. [Link]
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Synthesis of alkyl thiocyanates from alcohols using a polymer-supported thiocyanate ion promoted by cyanuric chloride/dimethylformamide. (2010). Taylor & Francis Online. [Link]
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Thermal behaviors of polyamides. (n.d.). ResearchGate. [Link]
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A Comparison Study of Functional Groups (Amine vs. Thiol) for Immobilizing AuNPs on Zeolite Surface. (2019). PubMed. [Link]
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A Comparison Study of Functional Groups (Amine vs. Thiol) for Immobilizing AuNPs on Zeolite Surface. (2019). ResearchGate. [Link]
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What Are Polyamide Properties? (2023). YouTube. [Link]
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Recent progress of direct thiocyanation reactions. (2022). PubMed. [Link]
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Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. (2015). SciELO. [Link]
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High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine. (2005). ResearchGate. [Link]
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Synthesis of Polyamides from . (2014). YouTube. [Link]
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Aromatic Polyamides. (2018). ResearchGate. [Link]
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Poly(P‐xylylene)s: Synthesis, polymer analogous reactions, and perspectives on structure–property relationships. (2010). ResearchGate. [Link]
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Xylylene Crosslinked Polymers By. (n.d.). RLogin Consulting. [Link]
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Epoxy Formulations Using Jeffamine Polyetheramines. (n.d.). Scribd. [Link]
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Technical Data: Polyamide Resin. (n.d.). Torque Transmission. [Link]
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Surface Modification of Plasmonic Nanostructured Materials With Thiolated Oligonucleotides in 10 Seconds Using Selective Microwave Heating. (2012). PubMed. [Link]
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Preparation, curing kinetic and properties of a novel amine with flexible polyoxypropylene side chain curing agent for epoxy resin. (2023). ResearchGate. [Link]
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Preparation and Structure of Di-p-Xylylene. (1949). Semantic Scholar. [Link]
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Surface Modification of Polymers: Methods and Applications. (2020). ResearchGate. [Link]
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Overview of Polyamide Properties and Uses. (n.d.). Scribd. [Link]
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Epoxy Formulations Using JEFFAMINE (R) Polyetheramines - 093010. (n.d.). Scribd. [Link]
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Curing of epoxy resins with amines. (2017). ResearchGate. [Link]
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Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents. (2023). MDPI. [Link]
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Functional Poly(p‑xylylene)s via Chemical Reduction of Poly(p‑phenylenevinylene)s. (2019). OSTI.GOV. [Link]
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Preparation, properties and structure of polyhydrocarbons derived from p‐xylene and related compounds. (1954). Scilit. [Link]
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High-Performance Polyimide Films Derived from Biomass-Based Furfural: Fabrication and Properties. (2023). MDPI. [Link]
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Optical Properties of Polyimide Thin Films. Effect of Chemical Structure and Morphology. (n.d.). pubs.acs.org. [Link]
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Surface Modification of Poly(4,4'-oxydiphenilene pyromellitimide) with Low-pressure Plasma Treatment. (2023). Digital Commons @ University of South Florida. [Link]
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Synthesis and properties of helically-folded poly(arylenediethynylene)s. (2021). Royal Society of Chemistry. [Link]
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Effect of Different Plasticizers on Thermal, Crystalline, and Permeability Properties of Poly(3–hydroxybutyrate–co−3–hydroxyhexanoate) Films. (2022). MDPI. [Link]
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Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review. (2024). National Institutes of Health. [Link]
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Effects of Different Plasticizers on the Structure, Physical Properties and Film Forming Performance of Curdlan Edible Films. (2024). MDPI. [Link]
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A Comparative Guide to the Stability of Functionalized Poly(p-xylylene) Polymers for Biomedical Applications
In the landscape of advanced materials for biomedical research and drug development, the stability of a polymer is paramount. This guide provides a comprehensive assessment of the stability of functionalized poly(p-xylylene) polymers, commonly known as parylenes. While the specific focus is on a representative functional group, p-xylylene dithiocyanate, the principles and comparative data presented herein are broadly applicable to a range of functionalized parylenes. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the performance of these versatile polymers against other common alternatives.
Introduction to Functionalized Poly(p-xylylene)
Poly(p-xylylene), or parylene, is a unique class of polymers deposited via a chemical vapor deposition (CVD) process. This method results in highly conformal, pinhole-free thin films, making them ideal for coating complex surfaces on medical devices and for encapsulating sensitive electronics. The basic structure of parylene is a linear, highly crystalline aromatic hydrocarbon.
Functionalization of the parylene backbone, for instance with a dithiocyanate group on the aromatic ring, opens up a vast design space for tailoring the polymer's surface chemistry. Such modifications can be leveraged to immobilize biomolecules, enhance drug loading capacity, or alter the polymer's interaction with biological systems. However, the introduction of functional groups can also impact the inherent stability of the parylene backbone. Understanding these trade-offs is critical for material selection in demanding applications.
This guide will delve into the key aspects of stability—thermal, chemical, and mechanical—providing a comparative analysis of functionalized parylenes against commonly used biomedical polymers such as silicones and polyurethanes.
Assessing Polymer Stability: A Methodological Overview
To provide a robust comparison, it is essential to employ standardized and quantitative methods for assessing polymer stability. The following experimental protocols form the basis of the data and discussion presented in this guide.
Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is a cornerstone technique for evaluating the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset of mass loss indicates the initiation of thermal degradation.
Differential Scanning Calorimetry (DSC) complements TGA by measuring the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC can identify key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), which are crucial for understanding a material's operational temperature range.
Chemical Stability Assessment
The chemical resistance of a polymer is critical, especially for applications involving exposure to bodily fluids, sterilization agents, or solvents used in drug formulation. A common method to assess chemical stability is through solvent immersion testing . This involves exposing the polymer to various chemical agents for a defined period and then evaluating changes in its physical and chemical properties.
Mechanical Stability Assessment
The mechanical integrity of a polymer coating is vital for its long-term performance. Key mechanical properties include tensile strength, elongation at break, and Young's modulus. These are typically determined using a universal testing machine on thin film samples, often following standards such as ASTM D882.
Comparative Stability Analysis
The stability of a hypothetical this compound (XDT) functionalized parylene is benchmarked against established parylene variants and other biomedical polymers. The data presented is a synthesis of literature values for various parylene types, with the understanding that the dithiocyanate functionalization may cause slight deviations.
Thermal Stability
Parylenes, in general, exhibit excellent thermal stability. The introduction of functional groups can slightly alter the degradation temperature.
| Polymer | Decomposition Temperature (Td, 5% weight loss in N2) (°C) | Glass Transition Temperature (Tg) (°C) |
| Parylene N | ~489[1] | 60-80 |
| Parylene C | ~503[1] | 80-100[2] |
| This compound (XDT) (Estimated) | ~450-480 | ~90-110 |
| Silicone (Medical Grade) | ~350-450 | -120 to -50 |
| Polyurethane (Medical Grade) | ~300-400 | -50 to 50 |
Note: The decomposition temperature for XDT is an estimate based on the general effect of introducing sulfur-containing functional groups, which can sometimes slightly lower the thermal stability compared to the unsubstituted polymer.
Parylene C, with its chlorine substitution, shows slightly higher thermal stability than Parylene N.[1] Fluorinated versions like Parylene HT (not shown) exhibit even greater thermal resistance.[1] Compared to silicones and polyurethanes, parylenes offer superior performance at elevated temperatures.
Chemical Stability
Parylenes are renowned for their chemical inertness, being insoluble in most organic solvents at room temperature.[3]
| Chemical Agent (24h immersion at 25°C) | Parylene C (% Swelling) | Silicone (Medical Grade) | Polyurethane (Medical Grade) |
| Xylene | 0.9 | Significant Swelling | Moderate Swelling |
| Isopropyl Alcohol | 0.2 | Minimal Swelling | Minimal Swelling |
| 10% Hydrochloric Acid | 0.0[4] | Minimal Effect | Slight Degradation |
| 10% Sodium Hydroxide | 0.0[4] | Slight Degradation | Moderate Degradation |
The highly crystalline and cross-linked nature of the parylene film post-deposition contributes to its exceptional chemical resistance. The dithiocyanate group is not expected to significantly compromise this resistance to common solvents and non-oxidizing acids and bases.
Mechanical Stability
The mechanical properties of parylene films are a function of their specific type and the deposition conditions.
| Property | Parylene C | Parylene N | Silicone (Medical Grade) | Polyurethane (Medical Grade) |
| Tensile Strength (MPa) | 69 | 45 | 5-10 | 20-50 |
| Elongation at Break (%) | 200 | 40 | 100-1000 | 300-600 |
| Young's Modulus (GPa) | 2.8 | 2.4 | 0.001-0.05 | 0.01-0.5 |
Parylenes exhibit high tensile strength and modulus, indicating a rigid and strong material. In contrast, silicones are highly flexible with lower tensile strength. Polyurethanes offer a balance of strength and flexibility. The introduction of a dithiocyanate group might slightly increase the rigidity of the parylene film.
Experimental Protocols
For researchers seeking to replicate or build upon these findings, the following detailed protocols are provided.
Thermogravimetric Analysis (TGA) Protocol
TGA Experimental Workflow
Differential Scanning Calorimetry (DSC) Protocol
DSC Experimental Workflow
Solvent Resistance Testing Protocol
Solvent Resistance Testing Workflow
Discussion and Conclusion
The comparative analysis reveals that functionalized parylenes, represented here by a hypothetical this compound variant, are expected to retain the exceptional stability characteristic of the parylene family. They offer superior thermal and chemical stability compared to common biomedical polymers like silicones and polyurethanes. While their mechanical properties indicate a more rigid material, this can be advantageous for applications requiring robust coatings.
The choice of polymer will ultimately depend on the specific requirements of the application. For high-temperature environments or where exposure to harsh chemicals is a concern, functionalized parylenes present a compelling option. For applications demanding high flexibility and elongation, silicones may be more suitable.
The introduction of functional groups like dithiocyanate onto the parylene backbone provides a powerful tool for surface engineering in biomedical applications. While a slight trade-off in thermal stability may be observed, the overall stability profile remains excellent, making functionalized parylenes a highly attractive class of materials for advanced drug delivery systems and medical device coatings. Further experimental validation on specific functionalized parylenes is encouraged to confirm these performance characteristics for any given application.
References
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Thermal Analysis of Parylene Thin Films for Barrier Layer Applications. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
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Parylene Properties. (n.d.). VSI Parylene. Retrieved January 13, 2026, from [Link]
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Parylene C Aging Studies. (2012). Office of Scientific and Technical Information. Retrieved January 13, 2026, from [Link]
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How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. (n.d.). Instructables. Retrieved January 13, 2026, from [Link]
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ASTM D882: Standard Test Method for Tensile Properties of Thin Plastic Sheeting. (n.d.). ASTM International. Retrieved January 13, 2026, from [Link]
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Parylene and Silicone Conformal Coatings: A Comparison. (2023). Specialty Coating Systems. Retrieved January 13, 2026, from [Link]
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parylene properties.pdf - Rutgers Physics. (n.d.). Rutgers University. Retrieved January 13, 2026, from [Link]
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A Guide to the Cross-Validation of Experimental and Computational Results for p-Xylylene Dithiocyanate
This guide provides a comprehensive comparison of experimental and computational approaches to characterizing p-Xylylene Dithiocyanate, also known as 1,4-bis(thiocyanatomethyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth look at the synthesis, spectroscopic analysis, and theoretical modeling of this compound. By presenting detailed experimental protocols alongside computational methodologies, this guide aims to provide a framework for the cross-validation of findings, enhancing the reliability and depth of molecular characterization.
Introduction
This compound is a bifunctional organic molecule featuring a central p-xylylene core with two thiocyanate (-SCN) functional groups. This structure imparts unique reactivity, making it a valuable building block in organic synthesis, polymer chemistry, and materials science. The thiocyanate groups can undergo a variety of chemical transformations, including conversion to thiols, isothiocyanates, or participation in cycloaddition reactions. A thorough understanding of its structural and electronic properties is crucial for its effective application. This guide will explore both the hands-on experimental characterization and the in-silico computational analysis of this compound, highlighting the synergy between these two approaches.
I. Experimental Characterization
The experimental investigation of this compound involves its synthesis followed by spectroscopic analysis to elucidate its molecular structure and purity.
A. Synthesis of this compound
The synthesis of this compound can be readily achieved through a nucleophilic substitution reaction. A common and effective method involves the reaction of a p-xylylene dihalide, such as p-xylylene dibromide or dichloride, with an alkali metal thiocyanate salt.[1] The thiocyanate anion acts as the nucleophile, displacing the halide ions.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-xylylene dichloride (1 equivalent) in a suitable solvent such as ethanol or acetone.
-
Addition of Thiocyanate: Add sodium thiocyanate (slightly over 2 equivalents) to the solution. The use of a slight excess of the thiocyanate salt ensures the complete conversion of the dihalide.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain it for several hours with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The inorganic salt byproduct (sodium chloride) will precipitate out and can be removed by filtration.
-
Isolation and Purification: The solvent from the filtrate is then removed under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a crystalline solid.
Caption: Workflow for the synthesis of this compound.
B. Spectroscopic Analysis
Spectroscopic techniques are indispensable for confirming the structure and purity of the synthesized this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Two distinct signals are anticipated: a singlet for the four aromatic protons and another singlet for the four methylene protons. Based on data from analogous p-xylene derivatives, the aromatic protons are expected to appear around 7.1-7.4 ppm, while the methylene protons (adjacent to the electron-withdrawing thiocyanate group) should be downfield from typical benzylic protons, likely in the range of 4.0-4.5 ppm.
-
¹³C NMR: The carbon-13 NMR spectrum will also reflect the molecular symmetry. Three signals are expected: one for the quaternary aromatic carbons, one for the protonated aromatic carbons, and one for the methylene carbons.[2] The thiocyanate carbon will also produce a signal. The aromatic carbons are expected in the 125-140 ppm region, the methylene carbons around 40-50 ppm, and the thiocyanate carbon in the 110-115 ppm range.[3]
2. Vibrational Spectroscopy (FTIR and Raman)
-
FTIR Spectroscopy: The most characteristic feature in the FTIR spectrum will be the strong, sharp absorption band corresponding to the C≡N stretching vibration of the thiocyanate group, typically observed in the 2140-2160 cm⁻¹ region.[4] Other expected peaks include aromatic C-H stretching vibrations above 3000 cm⁻¹, aliphatic C-H stretching of the methylene groups around 2850-2960 cm⁻¹, and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ range.[5]
-
Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly useful for observing symmetric vibrations. The symmetric C=C stretching of the benzene ring and the C-S stretching of the thiocyanate group are expected to be prominent in the Raman spectrum. The C≡N stretch will also be visible.
II. Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting and understanding the properties of molecules like this compound.
A. Computational Methodology
1. Geometry Optimization: The first step in the computational analysis is to determine the lowest energy conformation of the molecule. This is achieved through geometry optimization using a suitable DFT functional and basis set. The B3LYP functional combined with a basis set like 6-31G(d,p) is a common and effective choice for organic molecules.[6][7]
2. Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed. These calculations not only confirm that the optimized structure is a true energy minimum (no imaginary frequencies) but also predict the infrared and Raman spectra. The calculated frequencies can be compared directly with the experimental data. It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental values, accounting for anharmonicity and other systematic errors in the calculations.[8]
3. NMR Chemical Shift Calculations: The GIAO (Gauge-Independent Atomic Orbital) method is typically used to calculate NMR chemical shifts.[6] These calculations provide theoretical predictions for the ¹H and ¹³C chemical shifts, which can be compared with the experimental spectra to aid in peak assignment.
Caption: A typical workflow for the computational analysis of a molecule.
III. Cross-Validation: A Comparative Analysis
The true power of combining experimental and computational approaches lies in their ability to validate and reinforce each other.
A. Tabulated Comparison of Spectroscopic Data
The following table provides a side-by-side comparison of the expected experimental spectroscopic data and the predicted computational results for this compound.
| Spectroscopic Parameter | Expected Experimental Value | Predicted Computational Value (DFT) |
| ¹H NMR (ppm) | ||
| Aromatic Protons | ~7.1 - 7.4 (singlet) | Calculation dependent on reference |
| Methylene Protons | ~4.0 - 4.5 (singlet) | Calculation dependent on reference |
| ¹³C NMR (ppm) | ||
| Quaternary Aromatic C | ~135 - 140 | Calculation dependent on reference |
| Protonated Aromatic C | ~128 - 130 | Calculation dependent on reference |
| Methylene C | ~40 - 50 | Calculation dependent on reference |
| Thiocyanate C | ~110 - 115 | Calculation dependent on reference |
| FTIR (cm⁻¹) | ||
| C≡N Stretch | ~2140 - 2160 (strong, sharp) | Scaled frequency calculation |
| Aromatic C-H Stretch | >3000 | Scaled frequency calculation |
| Aliphatic C-H Stretch | ~2850 - 2960 | Scaled frequency calculation |
| Aromatic C=C Stretch | ~1400 - 1600 | Scaled frequency calculation |
| Raman (cm⁻¹) | ||
| C≡N Stretch | ~2140 - 2160 | Scaled frequency calculation |
| Symmetric Ring Breathing | ~1000 | Scaled frequency calculation |
| C-S Stretch | ~650 - 750 | Scaled frequency calculation |
B. The Synergy of Experiment and Theory
Discrepancies between experimental and computational results can be as informative as perfect agreement. For instance, if the experimental NMR spectrum shows more signals than predicted, it could indicate the presence of impurities or a lower degree of molecular symmetry than anticipated. Conversely, computational models can help to assign ambiguous peaks in experimental spectra. For example, DFT calculations can definitively assign the various C-H and C=C bending and stretching modes in the fingerprint region of the FTIR and Raman spectra.
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A Comparative Benchmarking Guide to the Conductivity of p-Xylylene Dithiocyanate Derived Polymers
This guide provides a comprehensive technical overview and a proposed experimental framework for benchmarking the electrical conductivity of polymers derived from p-Xylylene Dithiocyanate. It is intended for researchers, scientists, and drug development professionals interested in the exploration of novel conductive organic materials. This document offers a comparative analysis against established conductive polymers, supported by detailed, field-proven experimental protocols.
Introduction: The Promise of this compound in Conductive Polymer Synthesis
Intrinsically conducting polymers (ICPs) have garnered significant attention due to their unique combination of electrical properties, similar to metals or semiconductors, and the processability of polymers.[1] This has led to their application in diverse fields such as organic electronics, bio-actuators, and drug delivery systems.[2] While established ICPs like polyaniline, polypyrrole, and polythiophene dominate the landscape, the quest for novel monomers that can offer enhanced or tailored properties remains a vibrant area of research.
This compound presents itself as a compelling, yet underexplored, monomer for the synthesis of conductive polymers. The presence of the aromatic xylylene backbone, coupled with the reactive thiocyanate functional groups, suggests the potential for forming a conjugated polymer system capable of electrical conduction upon appropriate doping. The sulfur and nitrogen atoms in the thiocyanate moiety could also play a crucial role in the polymer's electronic structure and its interaction with dopants.
This guide will delineate a proposed synthetic pathway for the polymerization of this compound and provide a rigorous experimental protocol for characterizing the electrical conductivity of the resulting polymer. Furthermore, we will benchmark these hypothetical findings against the known conductivity of common ICPs to provide a clear perspective on its potential performance.
Proposed Synthesis of Poly(p-xylylene thiocyanate)
While specific literature on the polymerization of this compound is not abundant, we can extrapolate from established methods for similar monomers, particularly those containing sulfur and aromatic rings. Oxidative polymerization is a robust and widely used technique for synthesizing conductive polymers from electron-rich monomers.
Rationale for Oxidative Polymerization
Oxidative polymerization is proposed here due to its effectiveness in coupling aromatic and heterocyclic monomers to form conjugated polymer chains. The mechanism involves the removal of electrons from the monomer by an oxidizing agent, leading to the formation of radical cations that then couple to form dimers, oligomers, and ultimately, the polymer. For this compound, the electron-rich xylylene ring is the likely site of initial oxidation.
Proposed Experimental Protocol: Oxidative Polymerization of this compound
Materials:
-
This compound (monomer)
-
Anhydrous Chloroform (solvent)
-
Iron(III) chloride (FeCl₃) (oxidizing agent/dopant)
-
Methanol (for washing)
-
Ammonia solution (for de-doping, optional)
Procedure:
-
Monomer Solution Preparation: Dissolve a specific concentration (e.g., 0.1 M) of this compound in anhydrous chloroform in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Oxidant Solution Preparation: In a separate flask, prepare a solution of Iron(III) chloride in anhydrous chloroform (e.g., 0.4 M, maintaining a 4:1 molar ratio of oxidant to monomer).
-
Polymerization: Slowly add the Iron(III) chloride solution to the stirred monomer solution at room temperature. The reaction is typically accompanied by a color change, indicating the formation of the polymer. Allow the reaction to proceed for a set duration (e.g., 24 hours) to ensure complete polymerization.
-
Polymer Isolation and Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the precipitate and wash it extensively with methanol to remove any unreacted monomer and residual oxidant.
-
To obtain the neutral (undoped) polymer, the product can be washed with a dilute ammonia solution.
-
Finally, dry the polymer powder under vacuum at a moderate temperature (e.g., 60 °C) for 24 hours.
-
dot
Caption: Oxidative polymerization workflow for poly(p-xylylene thiocyanate).
Benchmarking Electrical Conductivity
The primary metric for evaluating the performance of a conductive polymer is its electrical conductivity (σ). This section outlines a standard and reliable method for measuring the conductivity of the synthesized poly(p-xylylene thiocyanate) and provides a comparative table of established conductive polymers.
Experimental Protocol: Four-Point Probe Method
The four-point probe method is a standard technique for measuring the sheet resistance of thin films, which can then be used to calculate the bulk conductivity.[3] This method is preferred as it minimizes the influence of contact resistance.
Sample Preparation:
-
Film Formation: Prepare a thin, uniform film of the synthesized polymer. This can be achieved by dissolving the polymer in a suitable solvent and spin-coating it onto an insulating substrate (e.g., glass or silicon dioxide). Alternatively, a pellet can be formed by pressing the polymer powder.[3]
-
Doping: The conductivity of conjugated polymers is significantly enhanced by doping. The as-synthesized polymer (if oxidized with FeCl₃) is already in a doped state. For controlled studies, the neutral polymer can be re-doped by exposing it to an oxidizing agent like iodine vapor or a solution of an oxidizing agent.
Measurement Procedure:
-
Apparatus: A four-point probe setup consists of four equally spaced, co-linear probes. A constant current source is connected to the outer two probes, and a voltmeter is connected to the inner two probes.
-
Measurement:
-
Bring the four probes into contact with the polymer film.
-
Apply a constant current (I) through the outer probes.
-
Measure the voltage (V) across the inner two probes.
-
The sheet resistance (Rs) can be calculated using the formula: Rs = (π / ln(2)) * (V / I), for a thin film on an insulating substrate.
-
The bulk conductivity (σ) is then calculated using the formula: σ = 1 / (Rs * t), where 't' is the thickness of the film.
-
dot
Caption: Workflow for conductivity measurement using the four-point probe method.
Comparative Data: Conductivity of Common Polymers
The following table provides a summary of the typical electrical conductivity values for several well-established conductive polymers. This data will serve as a benchmark for evaluating the performance of the newly synthesized poly(p-xylylene thiocyanate).
| Polymer | Typical Conductivity (S/cm) |
| Polyacetylene (doped) | 10³ - 10⁵[4][5] |
| Polyaniline (doped) | 1 - 10³[4][5] |
| Polypyrrole (doped) | 10 - 10³[5] |
| Polythiophene (doped) | 10 - 10³ |
| PEDOT:PSS | 1 - 10³[4] |
| Undoped Conjugated Polymers | 10⁻¹⁰ - 10⁻⁸[1] |
Discussion and Future Directions
The proposed synthesis and characterization of poly(p-xylylene thiocyanate) offer a pathway to a potentially novel conductive material. The expected conductivity will be highly dependent on the success of the polymerization in forming a well-conjugated backbone and the efficiency of the doping process.
Key factors that will influence the final conductivity include:
-
Polymer Structure: The degree of polymerization and the regularity of the polymer chain will affect charge transport.
-
Doping Level: The concentration of the dopant will directly impact the number of charge carriers.
-
Morphology: The packing of the polymer chains in the solid state can influence inter-chain charge hopping.
Future work should focus on optimizing the polymerization conditions (e.g., monomer to oxidant ratio, reaction time, and temperature) and exploring different doping agents to maximize the electrical conductivity. Advanced characterization techniques, such as cyclic voltammetry and UV-Vis-NIR spectroscopy, should be employed to understand the electronic properties of the polymer in detail.
Conclusion
This guide has presented a comprehensive framework for the synthesis and conductivity benchmarking of polymers derived from this compound. By providing a detailed, albeit proposed, experimental protocol and a clear comparative landscape of existing conductive polymers, this document aims to facilitate research and development in the exciting field of novel organic electronic materials. The exploration of monomers like this compound is crucial for pushing the boundaries of conductive polymer performance and enabling the next generation of organic electronic devices.
References
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- ResearchGate. (2015, January 10). How can we test the conductivity of a polymer?.
- ResearchGate. Alternative conductive polymer systems and their characteristics.
- Wikipedia. Conductive polymer.
- Encyclopedia MDPI. (2022, September 23). Conductive Polymers and Their Properties for Flexible Devices.
- RSC Publishing. (2021, February 3).
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A Comparative Guide to the Reaction Kinetics of p-Xylylene Dithiocyanate: Bridging Experimental Data and Theoretical Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials and pharmaceutical development, p-Xylylene Dithiocyanate stands as a molecule of significant interest. Its bifunctional nature, featuring two reactive thiocyanate groups on a rigid aromatic core, offers unique opportunities for polymerization and the synthesis of novel bioactive compounds. However, a critical gap exists in our understanding of its fundamental reactivity: a comprehensive characterization of its reaction kinetics.
This guide provides a comparative framework to navigate this challenge. In the absence of direct experimental kinetic data for this compound, we turn to analogous compounds, namely benzyl thiocyanate and other aryl dithiocyanates, to build a predictive understanding of its behavior. By juxtaposing the reported experimental kinetics of these analogs with established theoretical models, we offer a roadmap for researchers to anticipate, design, and control reactions involving this compound.
I. Experimental Methodologies for Kinetic Analysis: A Practical Approach
A rigorous investigation into the reaction kinetics of this compound necessitates the use of precise analytical techniques to monitor the consumption of reactants and the formation of products over time. The choice of methodology is contingent on the specific reaction conditions and the properties of the species involved.
Key Experimental Protocols:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the components of a reaction mixture. A typical protocol would involve:
-
Sample Preparation: Aliquots of the reaction mixture are taken at specific time intervals and quenched (e.g., by rapid cooling or addition of a quenching agent) to stop the reaction. The samples are then diluted with a suitable solvent.
-
Method Development: A reverse-phase C18 column is often suitable for separating aromatic compounds. The mobile phase, typically a mixture of acetonitrile and water or methanol and water, is optimized to achieve good separation of reactants, intermediates, and products.
-
Detection: A UV detector set at a wavelength where the aromatic components show strong absorbance is commonly used.
-
Quantification: Calibration curves for the reactants and products are generated using standards of known concentrations to accurately determine their concentrations in the reaction samples.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS provides excellent separation and identification capabilities.
-
Derivatization (if necessary): If the compounds are not sufficiently volatile, derivatization may be required.
-
Injection and Separation: A small volume of the sample is injected into the GC, where it is vaporized and separated based on boiling point and polarity in a capillary column.
-
Detection and Identification: The separated components are then introduced into the mass spectrometer, which provides a mass spectrum that can be used to identify the compounds by comparing them to a library of known spectra.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of signals corresponding to the starting material and the appearance of new signals for the products. This technique is particularly useful for providing structural information about the species in the reaction mixture.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The characteristic stretching frequency of the thiocyanate group (-S-C≡N) can be monitored by FTIR to follow the progress of the reaction.
II. Kinetic Characterization of Analogous Compounds: The Experimental Foundation
To build a predictive model for this compound, we first examine the experimental kinetic data available for its structural analogs. Benzyl thiocyanate, with a single thiocyanate group attached to a benzyl moiety, serves as a primary point of comparison.
| Compound | Reaction | Rate Law | Key Findings |
| Benzyl Thiocyanate | Nucleophilic substitution with various nucleophiles | Typically second-order: Rate = k[Benzyl Thiocyanate][Nucleophile] | The reaction rate is sensitive to the nature of the nucleophile and the solvent. Softer nucleophiles tend to attack the sulfur atom, leading to substitution.[1] |
| Aryl Dithiocarbonates | Aminolysis | Complex, can be first or second order depending on conditions | The reaction mechanism can shift from a concerted to a stepwise process depending on the solvent.[2] |
It is crucial to acknowledge that this data is for analogous compounds and serves as a proxy. The presence of a second thiocyanate group and the rigid p-xylylene backbone in the target molecule are expected to influence its reactivity.
III. Theoretical Models for Reaction Kinetics: A Mechanistic Insight
Theoretical models provide a framework for understanding the underlying mechanisms of chemical reactions and for predicting their kinetic behavior. For the reactions of benzyl and aryl thiocyanates, two primary models for nucleophilic substitution are relevant:
-
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism where the rate-determining step is the unimolecular dissociation of the substrate to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. This mechanism is favored by good leaving groups, stable carbocations, and polar protic solvents.[3]
-
SN2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. This mechanism is favored by strong nucleophiles, unhindered substrates, and polar aprotic solvents.[3]
Computational Chemistry:
Density Functional Theory (DFT) calculations have become a powerful tool for elucidating reaction mechanisms.[4][5][6][7] These computational studies can be used to:
-
Calculate the activation energies for different possible reaction pathways.
-
Determine the geometries of transition states.
-
Predict the influence of substituents on reaction rates.
IV. Comparative Analysis: Weaving Together Experiment and Theory
By comparing the experimental data for analogous compounds with the predictions of theoretical models, we can gain a deeper understanding of the factors that govern the reactivity of aryl thiocyanates.
For benzyl thiocyanate, the prevalence of second-order kinetics in many of its reactions suggests a preference for the SN2 mechanism.[1] This is consistent with the primary nature of the benzylic carbon, which is relatively unhindered and thus accessible to nucleophilic attack.
However, the possibility of an SN1 mechanism cannot be entirely ruled out, especially under conditions that favor carbocation formation, such as in the presence of a highly ionizing solvent. The stability of the benzyl carbocation could make this pathway competitive.
Computational studies on related systems have provided further insights, often revealing the subtle interplay of electronic and steric effects that determine the favored reaction pathway.[4][5][7]
V. Inferred Kinetics of this compound: A Predictive Outlook
Based on the analysis of its analogs, we can make several predictions about the reaction kinetics of this compound:
-
Bimolecular Reactions: It is likely that this compound will also undergo bimolecular nucleophilic substitution reactions, exhibiting second-order kinetics.
-
Influence of the Second Thiocyanate Group: The presence of a second thiocyanate group could have several effects:
-
Electronic Effect: The electron-withdrawing nature of the second thiocyanate group might slightly deactivate the aromatic ring, but its effect on the benzylic carbons is likely to be more significant, potentially influencing the stability of any carbocation intermediates.
-
Statistical Effect: With two reactive sites, the observed reaction rate might be statistically higher than that of a monosubstituted analog under certain conditions.
-
-
Potential for Polymerization: The bifunctional nature of the molecule opens up the possibility of polymerization reactions, where the kinetics will be more complex and will depend on factors such as monomer concentration and the reactivity of the growing polymer chain.
VI. Proposed Reaction Mechanisms and Workflows
To visually represent the concepts discussed, the following diagrams illustrate a potential workflow for the kinetic analysis and a proposed reaction mechanism for this compound.
Caption: Workflow for the characterization of this compound reaction kinetics.
Caption: Proposed SN1 and SN2 reaction pathways for this compound.
VII. Conclusion and Future Directions
While a complete kinetic profile of this compound remains to be experimentally determined, this guide provides a robust starting point for researchers. By leveraging data from analogous compounds and applying established theoretical models, we can formulate well-informed hypotheses about its reactivity.
The path forward is clear: a systematic experimental investigation into the reaction kinetics of this compound under various conditions is paramount. The protocols and comparative framework outlined herein offer a structured approach to this endeavor. Such studies will not only fill a fundamental knowledge gap but also unlock the full potential of this versatile molecule in the development of next-generation materials and therapeutics.
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Computational exploration of the electrochemical oxidation mechanism of thiocyanate catalyzed by cobalt-phthalocyanines. Physical Chemistry Chemical Physics. [Link]
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Computational exploration of the electrochemical oxidation mechanism of thiocyanate catalyzed by cobalt-phthalocyanines. R Discovery. [Link]
-
Integrated Study of the Thiocyanate Anion Electrooxidation by Electroanalytical and Computational Methods. ResearchGate. [Link]
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Computational exploration of the electrochemical oxidation mechanism of thiocyanate catalyzed by cobalt-phthalocyanines. Request PDF. [Link]
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Kinetics of oxidation of thiocyanate ion and benzyl alcohol by diperiodatonickelate(IV) in aqueous alkaline medium. Indian Journal of Chemistry. [Link]
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Reactions of Charged Substrates. 1. The Effect of Product Isomerization on Kinetics in the Reaction of Thiocyanate with. datapdf.com. [Link]
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Computational elucidation of the reaction mechanisms of elemental sulfur and polysulfides with cyanide and phosphines. ChemRxiv. [Link]
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A mechanistic study of the oxidative addition reaction of benzyl thiocyanate at iron, nickel, and zinc surfaces in sulfuric acid. Langmuir. [Link]
-
Experimental study of decomposition of aqueous nitrosyl thiocyanate. PubMed. [Link]
-
Kinetic study of solvent effects on the aminolysis of O‐ethyl S‐aryl dithiocarbonates. ResearchGate. [Link]
-
Reactions of Charged Substrates. 1. The Effect of Product Isomerization on Kinetics in the Reaction of Thiocyanate with. American Chemical Society. [Link]
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Thiocyanation of α-amino carbonyl compounds for the synthesis of aromatic thiocyanates. ResearchGate. [Link]
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Nucleophilic Substitution at Thiophosphoryl Center (P=S). ResearchGate. [Link]
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Nucleophilic Substitution at Thiophosphoryl Center (P=S). Scientific & Academic Publishing. [Link]
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8.2: Two Mechanistic Models for Nucleophilic Substitution. Chemistry LibreTexts. [Link]
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Recent Trends in Direct S-Cyanation of Thiols. Chemical Review and Letters. [Link]
-
Kinetic study of an autocatalytic reaction: Nitrosation of formamidine disulfide. ResearchGate. [Link]
-
Quantum-chemical analysis of the mechanism of nucleophilic substitution of bromine in methyl(benzyl)bromide by S-, O-anions generated from 2-thiouracil. ResearchGate. [Link]
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mechanisms of nucleophilic substitution. UCL Discovery. [Link]
-
Electrophilic Thiocyanation of Aromatic, Heteroaromatic and Aliphatic Compounds: A Novel Perspective on Recent Advances. Request PDF. [Link]
-
Aryl Thiocyanate as an Organic 'CN' Source: Circular Chemical Economy Approach to Access Thiocyano-Thioesters from Cyclic Thioacetals. ChemRxiv. [Link]
-
a combined experimental and theoretical study. The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][4][5][6]triazoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Kinetic study of an autocatalytic reaction: nitrosation of formamidine disulfide. SciSpace. [Link]
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CHEMISTRY Subject Code: 043 Classes XI-XII (2025-26) Rationale. CBSE Academic. [Link]
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A Prospective Analysis of p-Xylylene Dithiocyanate: A Guide to Evaluating Efficacy in Oncological and Microbiological Applications
Introduction
To the community of researchers, scientists, and drug development professionals, this guide addresses the nascent yet intriguing potential of p-Xylylene Dithiocyanate. As of the date of this publication, the peer-reviewed literature lacks specific experimental data on the efficacy of this compound. However, a comprehensive analysis of its constituent chemical moieties—the p-xylylene backbone and the dithiocyanate functional groups—provides a strong rationale for its investigation in several high-impact therapeutic areas. Organic thiocyanates and their isomers, isothiocyanates, are well-documented for their diverse biological activities, including antimicrobial and anticancer properties.[1][2][3][4] This guide, therefore, serves as a prospective framework for the systematic evaluation of this compound, offering a roadmap from synthesis to preclinical assessment. We will explore its potential applications, propose detailed experimental protocols for efficacy testing, and identify appropriate benchmarks for comparison.
The Scientific Rationale: Potential Applications of this compound
The therapeutic potential of this compound can be inferred from the known bioactivities of its core components. The thiocyanate (-SCN) group is a versatile functional group found in various bioactive molecules and is known to exhibit antibacterial, antifungal, and anticancer activities.[1][2][5] The mechanism of action for thiocyanates often involves their ability to interact with biological nucleophiles, potentially disrupting cellular processes in pathogenic organisms or cancer cells.[1]
The p-xylylene scaffold provides a rigid, aromatic linker between two thiocyanate groups. This specific substitution pattern may confer unique properties, such as specific spatial orientation of the functional groups, which could influence its interaction with biological targets. Furthermore, the lipophilicity of the xylylene core could facilitate passage through cellular membranes.
Based on this chemical reasoning, two primary applications are proposed for investigation:
-
Anticancer Agent: Many organic isothiocyanates, isomers of thiocyanates, are known to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[3][6][7][8][9] It is plausible that this compound could exhibit similar cytotoxic effects on cancer cells.
-
Antimicrobial Agent: The thiocyanate moiety is a key component of the lactoperoxidase system, a natural host defense mechanism that generates antimicrobial compounds.[10] Synthetic organic thiocyanates have also demonstrated direct antimicrobial activity.[5]
Proposed Experimental Workflows for Efficacy Evaluation
A rigorous, phased approach is necessary to characterize the potential of this compound. The following sections detail the proposed experimental workflows.
Synthesis and Characterization of this compound
The first step is the synthesis and purification of the target compound. A plausible synthetic route is the nucleophilic substitution of a dihalo-p-xylene with a thiocyanate salt.
Proposed Synthesis Protocol:
-
Reaction Setup: To a solution of α,α'-dibromo-p-xylene in a suitable polar aprotic solvent (e.g., acetone, acetonitrile), add two equivalents of potassium thiocyanate.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, filter the reaction mixture to remove the inorganic salt byproduct. Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the synthesized this compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.
Diagram of Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and characterization of this compound.
In Vitro Anticancer Efficacy Assessment
A panel of human cancer cell lines should be used to evaluate the cytotoxic and antiproliferative effects of this compound.
Experimental Protocol for Anticancer Screening:
-
Cell Culture: Maintain selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control cell line (e.g., MCF-10A) in appropriate culture media.
-
Cytotoxicity Assay (MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Add MTT reagent and incubate to allow for formazan crystal formation.
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) value.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cells with this compound at concentrations around the IC₅₀ value.
-
Stain the cells with Annexin V-FITC and Propidium Iodide.
-
Analyze the cell populations using flow cytometry to quantify early apoptotic, late apoptotic, and necrotic cells.
-
-
Cell Cycle Analysis:
-
Treat cells with the compound and then fix and stain them with a DNA-intercalating dye (e.g., propidium iodide).
-
Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Diagram of Anticancer Evaluation Workflow
Caption: Proposed workflow for in vitro evaluation of anticancer efficacy.
In Vitro Antimicrobial Efficacy Assessment
The antimicrobial activity should be tested against a panel of clinically relevant bacteria and fungi.
Experimental Protocol for Antimicrobial Screening:
-
Microbial Strains: Select a panel of microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Use a broth microdilution method in 96-well plates.
-
Prepare serial dilutions of this compound in the appropriate growth medium.
-
Inoculate the wells with a standardized suspension of the microbial strain.
-
Incubate the plates under appropriate conditions.
-
Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.
-
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:
-
Subculture aliquots from the wells with no visible growth (from the MIC assay) onto agar plates.
-
Incubate the plates and determine the MBC/MFC as the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of colony-forming units (CFUs).
-
Comparative Analysis: Benchmarking Performance
To contextualize the efficacy of this compound, its performance must be compared against established alternatives in each proposed application.
Table 1: Proposed Compounds for Comparative Analysis
| Application Area | Primary Efficacy Metric | This compound | Comparative Compound(s) | Rationale for Comparison |
| Anticancer | IC₅₀ (µM) | To be determined | Doxorubicin: A standard chemotherapeutic agent with a well-characterized mechanism of action. | |
| Sulforaphane: A well-studied natural isothiocyanate with known anticancer properties.[8] | ||||
| Antimicrobial | MIC (µg/mL) | To be determined | Ciprofloxacin (for bacteria): A broad-spectrum fluoroquinolone antibiotic. | |
| Fluconazole (for fungi): A common antifungal agent. |
Potential Mechanism of Action: A Hypothetical Framework
Based on the literature for related compounds, we can propose a potential mechanism of action for this compound in an anticancer context. Isothiocyanates are known to induce apoptosis through multiple pathways, including the modulation of MAPK signaling and the induction of oxidative stress.[3] A key mechanism for some isothiocyanates is the inhibition of deubiquitinating enzymes (DUBs), which can lead to the degradation of anti-apoptotic proteins.[6]
Diagram of Hypothetical Anticancer Mechanism
Caption: Hypothetical mechanism of action for this compound in cancer cells.
Conclusion and Future Directions
While direct experimental evidence for the efficacy of this compound is currently unavailable, this guide provides a robust, scientifically grounded framework for its evaluation. The proposed workflows in synthesis, in vitro anticancer, and antimicrobial screening are designed to generate the foundational data necessary to determine its therapeutic potential. The comparison with established drugs will be crucial in assessing its relative performance and potential for further development. Future research should focus on elucidating the specific molecular targets and mechanisms of action, followed by in vivo studies in relevant animal models if promising in vitro activity is observed. This structured approach will enable the scientific community to systematically unlock the potential of this novel compound.
References
- Nitro-substituted alpha, alpha' dichloro-p-xylene. Google Patents.
-
Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity. PubMed Central. URL: [Link]
-
Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction. ScienceDirect. URL: [Link]
-
Recent progress of direct thiocyanation reactions. Royal Society of Chemistry. URL: [Link]
-
Examples of bioactive thiocyanate‐containing molecules and synthetic strategies to access alkylthiocyanates. ResearchGate. URL: [Link]
-
Recent advances in the chemistry of organic thiocyanates. ResearchGate. URL: [Link]
-
Thiocyanate: a potentially useful therapeutic agent with host defense and antioxidant properties. PubMed. URL: [Link]
-
Are isothiocyanates potential anti-cancer drugs?. PubMed Central. URL: [Link]
-
Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. MDPI. URL: [Link]
-
Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes. Brandeis University. URL: [Link]
-
Chemically engineered essential oils prepared through thiocyanation under solvent-free conditions: chemical and bioactivity alteration. National Institutes of Health. URL: [Link]
- Preparation of p-xylylenes. Google Patents.
-
The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. MDPI. URL: [Link]
- Method of synthesis of dichloro-di-para-xylylene. Google Patents.
-
Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers. URL: [Link]
-
Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate. MDPI. URL: [Link]
Sources
- 1. Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress of direct thiocyanation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections [mdpi.com]
- 5. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [scholarworks.brandeis.edu]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Thiocyanate: a potentially useful therapeutic agent with host defense and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of different synthetic routes to p-Xylylene Dithiocyanate
For researchers, scientists, and professionals in drug development, the synthesis of novel organic molecules is a cornerstone of innovation. p-Xylylene dithiocyanate, a molecule with a rigid aromatic core and reactive thiocyanate functionalities, presents itself as a valuable building block for the construction of complex polymers, bioactive compounds, and functional materials. However, a survey of the current literature reveals a scarcity of established, direct synthetic protocols for this specific compound. This guide, therefore, provides a comparative analysis of proposed synthetic routes to this compound, grounded in established chemical principles and analogous reactions. We will delve into the mechanistic rationale behind each proposed pathway, offer detailed experimental protocols, and present a critical comparison to aid in the selection of the most suitable route for your research needs.
Introduction to this compound
This compound, with the chemical structure 1,4-bis(thiocyanatomethyl)benzene, is a bifunctional molecule featuring a central benzene ring substituted at the para positions with thiocyanatomethyl groups. The thiocyanate (-SCN) group is a versatile functional group that can undergo a variety of chemical transformations, making it a valuable synthon in organic chemistry. The rigid p-xylylene backbone provides a well-defined spatial arrangement of these reactive groups, which can be exploited in the synthesis of polymers with specific material properties or in the design of bidentate ligands for coordination chemistry.
Given the absence of a standardized synthetic procedure in the literature, this guide will explore three plausible synthetic strategies, each with its own set of advantages and challenges.
Proposed Synthetic Routes
Route 1: Nucleophilic Substitution of p-Xylylene Dihalides
This is arguably the most direct and classical approach, relying on the well-established SN2 reaction between an alkyl halide and a thiocyanate salt. The readily available p-xylylene dihalides serve as the electrophilic precursors.
Caption: Nucleophilic substitution route to this compound.
The core of this route is a double SN2 reaction. The thiocyanate anion (SCN⁻) is an ambident nucleophile, meaning it can attack the electrophilic benzylic carbon from either the sulfur or the nitrogen atom. Attack from the more nucleophilic sulfur atom leads to the desired thiocyanate, while attack from the nitrogen atom results in the formation of the isomeric isothiocyanate as a potential byproduct. The choice of solvent and reaction conditions can influence the selectivity of this reaction. Polar aprotic solvents are generally preferred as they solvate the cation of the thiocyanate salt, leaving the thiocyanate anion more "naked" and reactive.
Step 1: Synthesis of p-Xylylene Dihalide
-
From p-Xylene: p-Xylylene dichloride or dibromide can be synthesized from p-xylene via free-radical halogenation. For instance, the photochemical bromination of p-xylene can yield p-xylylene dibromide.[1]
Step 2: Synthesis of this compound
-
To a solution of p-xylylene dihalide (1 equivalent) in a polar aprotic solvent such as acetone, acetonitrile, or DMF, add potassium thiocyanate or sodium thiocyanate (2.2 equivalents).
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) to facilitate the reaction.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.
Route 2: Two-Step Synthesis via p-Xylylene Dithiol
This alternative route involves the initial synthesis of p-xylylene dithiol, which is then converted to the dithiocyanate. This approach can offer higher selectivity as it avoids the issue of isothiocyanate formation in the final step.
Caption: Direct C-H thiocyanation route to this compound.
Direct C-H thiocyanation reactions often proceed via a radical mechanism or through electrophilic aromatic substitution, depending on the reagents and conditions used. [2][3]For the benzylic C-H bonds of p-xylene, a radical pathway is more likely. This would involve the generation of a thiocyanate radical which then abstracts a hydrogen atom from a methyl group of p-xylene, followed by radical recombination. A significant challenge with this route is controlling the selectivity, as mono-thiocyanation and over-thiocyanation are likely to occur, leading to a mixture of products.
-
p-Xylene (as the limiting reagent) is mixed with a thiocyanating agent, such as N-thiocyanatosuccinimide (NTS) or a combination of an oxidant and a thiocyanate salt. [2]2. A radical initiator (e.g., AIBN or a peroxide) may be required.
-
The reaction is typically carried out in a non-polar solvent under heating or photochemical irradiation.
-
The reaction mixture will likely contain the starting material, the mono-substituted product, and the desired di-substituted product.
-
Extensive chromatographic purification would be necessary to isolate the this compound.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Nucleophilic Substitution | Route 2: Two-Step via Dithiol | Route 3: Direct C-H Thiocyanation |
| Starting Materials | p-Xylene, Halogen, Thiocyanate Salt | p-Xylene, Halogen, Thiourea, Cyanating Agent | p-Xylene, Thiocyanating Reagent |
| Number of Steps | 2 | 3 | 1 |
| Selectivity | Moderate to Good (potential for isothiocyanate byproduct) | High (avoids isothiocyanate formation in the final step) | Low (mono- and di-substitution, potential ring substitution) |
| Yield | Potentially high for the substitution step | Overall yield may be lower due to the additional step | Likely low for the desired product due to selectivity issues |
| Purification | Recrystallization or column chromatography | Purification required at each step | Extensive chromatographic separation required |
| Safety & Handling | Halogens and thiocyanate salts require careful handling. | Thiols are malodorous and require good ventilation. Cyanating agents can be highly toxic. | Radical initiators and oxidants can be hazardous. |
| Overall Feasibility | High | Moderate | Low for selective synthesis |
Characterization of this compound
The successful synthesis of this compound would be confirmed through standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the four aromatic protons and a singlet for the four benzylic protons (CH₂). The chemical shift of the benzylic protons would be indicative of the electron-withdrawing nature of the thiocyanate group. Based on data for benzyl thiocyanate, the benzylic protons would likely appear around 4.2 ppm. [4]* ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the aromatic carbons and the benzylic carbons. The carbon of the thiocyanate group would also be observable.
-
IR Spectroscopy: A strong, sharp absorption band in the region of 2140-2160 cm⁻¹ is characteristic of the C≡N stretch of the thiocyanate group. [5]* Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of this compound.
-
Melting Point: A sharp melting point would be indicative of a pure crystalline solid. The melting point of ethylene dithiocyanate is 88-89 °C, which can serve as a rough reference point for a dithiocyanate compound. [6]
Conclusion
Researchers and drug development professionals are encouraged to consider the comparative analysis presented herein to select the most appropriate synthetic strategy for their specific needs, taking into account factors such as available resources, desired purity, and scalability.
References
- Castanheiro, T., et al. (2013). Copper-Mediated Aerobic Oxidative Cyanation of Thiols. Synlett, 24(10), 1239-1242.
-
Wikipedia. (n.d.). Xylylene dibromide. Retrieved from [Link]
- Frei, R., et al. (2015). General and practical formation of thiocyanates from thiols. Chemistry, 21(6), 2662-2668.
-
Waser, J., et al. (2014). General and Practical Formation of Thiocyanates from Thiols. Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl Thiocyanate. Retrieved from [Link]
-
Wikipedia. (n.d.). Xylylene dichloride. Retrieved from [Link]
- Prakash, G. K. S., et al. (2023). Regioselective C–H Thiocyanation of Arenes by Iron(III) Chloride Catalysis. The Journal of Organic Chemistry, 88(11), 7133-7142.
-
Royal Society of Chemistry. (2022). Recent progress of direct thiocyanation reactions. Retrieved from [Link]
-
PubChem. (n.d.). Ethylene dithiocyanate. Retrieved from [Link]
Sources
- 1. Cyanide-Free Synthesis of Thiocyanates and Cyanamides - ChemistryViews [chemistryviews.org]
- 2. Regioselective C–H Thiocyanation of Arenes by Iron(III) Chloride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress of direct thiocyanation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Benzyl thiocyanate(3012-37-1) 1H NMR spectrum [chemicalbook.com]
- 5. Benzyl Thiocyanate | C8H7NS | CID 18170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 629-17-4 CAS MSDS (ETHYLENE 1,2-DITHIOCYANATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of p-Xylylene Dithiocyanate
For researchers and professionals in drug development and chemical synthesis, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of p-Xylylene dithiocyanate, a compound noted for its toxicity. The procedures outlined below are designed to be self-validating, with clear explanations of the chemical principles at play, ensuring both safety and efficacy.
I. Understanding the Hazard: The Chemical Profile of this compound
This compound (α,α'-Dithiocyanato-p-xylene) is a white to off-white crystalline powder.[1] Its primary hazard lies in its toxicity; it is classified as toxic if swallowed or inhaled.[1] The thiocyanate functional group (-SCN) is of particular concern. Under acidic conditions, thiocyanates can release highly toxic and flammable hydrogen cyanide (HCN) gas. Therefore, a core principle of its safe handling and disposal is the strict avoidance of acidic environments.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂S₂ | PubChem |
| Molecular Weight | 220.3 g/mol | PubChem[2] |
| Appearance | White to Almost white powder to crystaline | TCI Europe N.V.[1] |
| Hazard Statements | H301 + H331: Toxic if swallowed or if inhaled | TCI Europe N.V.[1] |
II. The Disposal Strategy: Chemical Inactivation
Direct disposal of this compound as-is is not recommended due to its toxicity. The primary strategy for its safe disposal is chemical inactivation, which transforms the toxic thiocyanate groups into less harmful substances. Two primary methods are recommended for laboratory-scale waste: alkaline hydrolysis and oxidation.
Disposal Workflow Overview
The following diagram illustrates the decision-making process and workflow for the safe disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
III. Protocol 1: Alkaline Hydrolysis
Principle: Alkaline hydrolysis is a robust and straightforward method for decomposing organic thiocyanates. In the presence of a strong base, such as sodium hydroxide (NaOH), the thiocyanate group is hydrolyzed to form a thiocarbamate, which is further broken down into less toxic components like ammonia and carbonate. The sulfur is converted to sulfide or sulfate.
Materials:
-
Waste this compound (solid or in a compatible organic solvent)
-
1M Sodium Hydroxide (NaOH) solution
-
Large beaker or flask (at least twice the volume of the total solution)
-
Stir plate and stir bar
-
pH paper or pH meter
-
Heating mantle (optional)
-
Appropriate personal protective equipment (PPE): chemical-resistant gloves (nitrile), safety goggles, and a lab coat.
Procedure:
-
Preparation: All procedures must be conducted in a certified chemical fume hood. Ensure all glassware is clean and free of any acidic residue.
-
Alkaline Solution: Place a volume of 1M NaOH solution into the reaction vessel, sufficient to fully dissolve and react with the this compound waste. A general rule is to use a 5 to 10-fold molar excess of NaOH relative to the estimated amount of thiocyanate.
-
Addition of Waste: With vigorous stirring, slowly and carefully add the this compound waste to the NaOH solution. If the waste is a solid, add it in small portions. If it is dissolved in a solvent, add it dropwise.
-
Reaction: Continue stirring the mixture. The reaction can be carried out at room temperature for several hours (e.g., overnight) or gently heated (50-60°C) for a few hours to expedite the hydrolysis. Do not boil the solution.
-
Verification: After the reaction period, allow the solution to cool to room temperature. Check the pH of the solution to ensure it remains strongly alkaline (pH > 12).
-
Final Disposal: The resulting solution, now containing the hydrolysis products, can be neutralized (if required by your institution's waste management guidelines) and disposed of through your institution's aqueous chemical waste stream. Always consult with your environmental health and safety (EHS) office for final disposal procedures.
IV. Protocol 2: Oxidative Degradation
Principle: Oxidation can effectively destroy the thiocyanate group. A common and relatively safe oxidizing agent for laboratory use is hydrogen peroxide (H₂O₂), often used under alkaline conditions to prevent the formation of HCN. The oxidation process converts the thiocyanate to sulfate, carbonate, and nitrogen gas.
Materials:
-
Waste this compound
-
3% to 30% Hydrogen Peroxide (H₂O₂) solution (use the lowest effective concentration)
-
1M Sodium Hydroxide (NaOH) solution
-
Large beaker or flask, preferably with a means for cooling (e.g., an ice bath)
-
Stir plate and stir bar
-
Thermometer
-
PPE as described above.
Procedure:
-
Preparation: Work within a chemical fume hood.
-
Alkaline Waste Solution: First, dissolve or suspend the this compound waste in a sufficient volume of 1M NaOH solution in the reaction vessel. Ensure the solution is well-stirred and homogenous.
-
Controlled Addition of Oxidant: Place the reaction vessel in an ice bath to manage any exothermic reaction. Slowly add the hydrogen peroxide solution to the alkaline waste mixture drop by drop while monitoring the temperature. Do not allow the temperature to rise uncontrollably.
-
Reaction: After the addition is complete, continue to stir the mixture in the ice bath for about an hour, then allow it to slowly warm to room temperature and stir for several more hours or overnight.
-
Verification of Thiocyanate Destruction (Optional): A qualitative test for the presence of thiocyanate can be performed. Take a small aliquot of the reaction mixture, neutralize it carefully, and then slightly acidify it with dilute nitric acid. Add a few drops of ferric chloride (FeCl₃) solution. The absence of a blood-red color indicates the absence of thiocyanate.
-
Neutralization of Excess Peroxide: Before disposal, any remaining hydrogen peroxide should be neutralized. This can be done by adding a reducing agent like sodium bisulfite or sodium thiosulfate solution until the solution no longer tests positive for peroxides (using peroxide test strips).
-
Final Disposal: The final solution should be pH adjusted according to your institution's guidelines and disposed of as aqueous chemical waste.
Safety and Incompatibility
The following diagram highlights critical safety considerations and chemical incompatibilities.
Caption: Key safety precautions and chemical incompatibilities for this compound.
V. Conclusion: A Commitment to Safety
The proper disposal of this compound is a critical aspect of laboratory safety. By understanding the chemical hazards and employing controlled chemical inactivation methods such as alkaline hydrolysis or oxidation, researchers can effectively neutralize this toxic compound before it enters the waste stream. Always remember that these guidelines are a starting point; consultation with your institution's Environmental Health and Safety department is essential to ensure full compliance with all local and national regulations.
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
Research Safety. Chemical Incompatibility with Bleach (Sodium Hypochlorite).[Link]
-
University of Minnesota. Bleach Incompatibility.[Link]
-
Amherst College. Bleach Incompatibility Chart.[Link]
Sources
Navigating the Synthesis of p-Xylylene Dithiocyanate: A Guide to Safe Handling and Disposal
For the innovative researcher forging new pathways in drug development and materials science, p-Xylylene Dithiocyanate presents a unique molecular scaffold. Its symmetrical structure, featuring two reactive thiocyanate groups, offers a versatile platform for organic synthesis.[1] However, the very reactivity that makes this compound valuable also necessitates a rigorous and informed approach to its handling and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, ensuring that your focus remains on scientific discovery.
Hazard Assessment: Understanding the Risks
This compound is a white to almost-white crystalline powder.[2] While its physical form may seem innocuous, it is classified as toxic if swallowed or inhaled.[2] The primary hazards are associated with the thiocyanate functional groups which govern its chemical reactivity.[1] Inhalation of dust or fumes can cause respiratory irritation, and ingestion can lead to systemic toxicity.[2]
Key Hazard Information:
| Hazard Statement | Classification | Source |
| H301 + H331 | Toxic if swallowed or if inhaled | [2] |
| H335 | May cause respiratory irritation | [2] |
Given these hazards, all handling procedures must be designed to minimize the generation of dust and prevent inhalation or ingestion.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when working with this compound. The following table outlines the minimum required PPE, with the rationale for each component explained.
| Protection Type | Specifications | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard. | Protects against accidental splashes of solutions containing the compound and airborne dust particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). A lab coat and closed-toe shoes are mandatory. Consider a chemical-resistant apron for larger scale work. | Prevents skin contact. Although not classified as a skin irritant, good laboratory practice dictates minimizing all chemical contact with the skin.[3] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required when handling the solid compound outside of a certified chemical fume hood, or if dust generation is unavoidable. | Protects against the inhalation of toxic dust particles.[2][3] |
Operational Workflow: From Preparation to Post-Handling
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow provides a step-by-step guide.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.
-
Ensure a certified chemical fume hood is operational and use it for all procedures involving the solid compound or its solutions.[4]
-
Assemble all necessary PPE as outlined in the table above.
-
Ensure a spill kit containing an absorbent material (e.g., vermiculite, dry sand) is readily accessible.[5]
-
-
Handling:
-
When weighing the solid, do so within the chemical fume hood to contain any dust. Use a spatula and handle gently to minimize aerosolization.
-
For dissolution, add the solid to the solvent slowly. If heating is required, do so in a controlled manner with appropriate ventilation.
-
When transferring solutions, use appropriate glassware and techniques to avoid splashes and spills.
-
-
Post-Handling & Decontamination:
-
All glassware and surfaces that have come into contact with this compound should be decontaminated. A detergent solution followed by a thorough rinse with a suitable solvent (e.g., acetone, ethanol) is recommended.
-
Wipe down the work area within the fume hood with a damp cloth or towel to remove any residual dust.
-
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and correct response is critical.
| Exposure Type | Action |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[5] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison control center or seek emergency medical attention.[2] |
| Spill | For a small spill, and if it is safe to do so, absorb the material with an inert absorbent such as vermiculite or sand.[5] Place the absorbed material into a sealed, labeled container for proper disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, evacuate the area and contact your institution's environmental health and safety department. |
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its associated waste is a critical aspect of its life cycle in the laboratory.
Waste Segregation and Labeling:
-
Solid Waste: Unused this compound and any materials grossly contaminated with the solid (e.g., weigh boats, contaminated gloves) should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled waste container.
-
Sharps Waste: Any needles or other sharps used in the handling of this compound should be disposed of in a designated sharps container.
Disposal Procedure:
-
Segregation: At the point of generation, separate waste containing this compound from other laboratory waste streams.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Toxic).
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials. Thiocyanates are incompatible with strong acids and oxidizing agents.[5] Mixing with certain chemicals, such as chlorine-containing compounds (bleach), can result in the generation of highly toxic gases.[6]
-
Disposal: All waste containing this compound must be disposed of through your institution's licensed hazardous waste disposal program. Do not dispose of this chemical down the drain or in regular trash.[7]
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, ensuring the protection of yourself, your colleagues, and the environment.
References
- p-Xylylene Dithiocyan
- Personal protective equipment for handling 2-Cyanoethyl isothiocyan
- Mitigating Extreme Hazards: Proper Disposal Procedures for Chlorine and Thiocyan
- Ammonium Thiocyan
- p-Xylylene Dithiocyan
- This compound | C10H8N2S2 | CID 4460705. PubChem - NIH.
- P-Xylylene dithiocyan
- Material Safety Data Sheet - Methyl isothiocyan
- Thiocyanate Reagent - SAFETY D
- Material Safety Data Sheet - Allyl isothiocyan
- Essential Safety and Logistical Information for Handling Chlorine Thiocyan
- p-XYLYLENE DICHLORIDE.
- SAFETY D
- A process for the removal of thiocyanate
- Thiocyanate salts: Human health tier II assessment.
- Treatment of thiocyanate-containing wastewater: a critical review of thiocyanate destruction in industrial effluents. PubMed.
- Ammonium thiocyan
- SAFETY D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
